molecular formula C5H13NO B1615796 Neurine CAS No. 463-88-7

Neurine

Cat. No.: B1615796
CAS No.: 463-88-7
M. Wt: 103.16 g/mol
InChI Key: NIPLIJLVGZCKMP-UHFFFAOYSA-M
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Description

Neurine is a citraconoyl group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

463-88-7

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

ethenyl(trimethyl)azanium;hydroxide

InChI

InChI=1S/C5H12N.H2O/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H2/q+1;/p-1

InChI Key

NIPLIJLVGZCKMP-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C=C.[OH-]

Canonical SMILES

C[N+](C)(C)C=C.[OH-]

Other CAS No.

463-88-7

Origin of Product

United States

Foundational & Exploratory

Neurine's Role in the Putrefaction of Biological Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the formation, toxicological impact, and analytical methodologies related to neurine, a key biomarker in the decomposition of biological tissues.

Introduction

The process of putrefaction, the microbial decomposition of organic matter, involves a complex cascade of biochemical transformations. Among the numerous byproducts generated, this compound (N,N,N-trimethylethenylammonium hydroxide) emerges as a significant neurotoxic alkaloid. Formed from the degradation of choline (B1196258), an essential component of cell membranes, this compound serves as a chemical indicator of decomposition and a contributor to the toxic milieu of decaying tissues. This guide provides a comprehensive technical overview of this compound's role in putrefaction, tailored for researchers, scientists, and drug development professionals. We will delve into its formation, its deleterious effects on neuronal cells, and the analytical methods for its detection and quantification.

Formation and Chemical Properties of this compound

This compound is a quaternary ammonium (B1175870) compound that arises from the dehydration of choline during the putrefaction process.[1] This conversion is facilitated by the enzymatic activity of various microorganisms present in the decaying tissue. While the specific enzymes responsible for the direct dehydration of choline to this compound in putrefying bacteria are not yet fully elucidated, the well-characterized choline trimethylamine-lyase (CutC) found in gut microbiota, which cleaves the C-N bond of choline to form trimethylamine (B31210) (TMA), suggests a plausible analogous enzymatic pathway for this compound formation.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₃NO[3]
Molar Mass 103.16 g/mol [3]
Appearance Syrupy liquid
Odor Fishy[1]
Solubility in Water Soluble
Toxicity (LD50, s.c. in mice) 46 mg/kg[4]

This compound's Role in Neurotoxicity during Putrefaction

This compound is a potent neurotoxin that contributes to the cytotoxicity observed in decaying biological tissues.[5] Its primary impact is on the nervous system, where it can induce neuronal cell death. The precise signaling pathways through which this compound exerts its toxic effects are a subject of ongoing research, but evidence points towards the induction of apoptosis and the disruption of essential neuronal functions.

Proposed Signaling Pathways of this compound-Induced Neurotoxicity

Based on general principles of neurotoxicology and the known effects of similar compounds, several signaling pathways are likely implicated in this compound-mediated cytotoxicity. These include the activation of pro-apoptotic pathways and the induction of neuroinflammation.

neurine_toxicity_pathway This compound This compound receptor Neuronal Receptor (e.g., nAChR/mAChR) This compound->receptor Agonist activity microglia Microglia Activation This compound->microglia ion_channel Ion Channel Disruption receptor->ion_channel ca_influx ↑ Intracellular Ca²⁺ ion_channel->ca_influx mitochondria Mitochondrial Stress ca_influx->mitochondria mptp mPTP Opening mitochondria->mptp Ca²⁺ overload cytochrome_c Cytochrome c Release mptp->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) microglia->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation neuroinflammation->apoptosis gcms_workflow start Postmortem Brain Tissue homogenize Homogenize in HClO₄ + Spike with Internal Standard start->homogenize centrifuge1 Centrifuge (10,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant ph_adjust Adjust pH to ~9.0 supernatant->ph_adjust derivatize Derivatize (e.g., with PFB) ph_adjust->derivatize extract Extract with Organic Solvent derivatize->extract centrifuge2 Centrifuge extract->centrifuge2 dry Dry Organic Layer centrifuge2->dry gcms GC-MS Analysis dry->gcms

References

Neurine: A Byproduct of Choline Degradation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) is an essential nutrient pivotal for a multitude of physiological functions, including the synthesis of the neurotransmitter acetylcholine (B1216132), the formation of cell membranes through phospholipids (B1166683), and methyl group metabolism via its metabolite, betaine (B1666868). While the primary metabolic fates of choline are well-characterized, the formation of neurine, a toxic quaternary ammonium (B1175870) compound, represents a lesser-known degradation pathway. This technical guide provides an in-depth exploration of the established metabolic pathways of choline and elucidates the formation of this compound, not as a product of a defined enzymatic pathway in living tissues, but predominantly as a byproduct of choline dehydration during the putrefaction of biological matter. This guide summarizes quantitative data on choline metabolism, details relevant experimental protocols, and provides visual representations of the key pathways to support researchers in neuroscience, pharmacology, and drug development.

Introduction to Choline and its Physiological Significance

Choline is a water-soluble, vitamin-like essential nutrient. Its roles are multifaceted and critical for cellular function, particularly in the nervous system. The major functions of choline include:

  • Neurotransmitter Synthesis: Choline is the direct precursor for the synthesis of acetylcholine (ACh), a neurotransmitter crucial for memory, muscle control, and mood regulation[1][2].

  • Cell Membrane Integrity: It is a key component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are fundamental to the structural integrity and signaling functions of cell membranes[1].

  • Methyl Group Metabolism: Choline can be oxidized to betaine, which acts as a methyl donor in the conversion of homocysteine to methionine, a critical step in the one-carbon metabolism pathway[3][4].

Given its importance, choline metabolism is a tightly regulated process. However, under certain conditions, choline can degrade to form this compound, a compound with noted toxicity.

Established Metabolic Pathways of Choline

The metabolic fate of choline in living organisms is primarily directed towards three major pathways: the synthesis of acetylcholine, the formation of betaine, and the synthesis of phospholipids.

Acetylcholine Synthesis

In cholinergic neurons, choline is taken up from the extracellular space and acetylated to form acetylcholine. This reaction is catalyzed by the enzyme choline acetyltransferase (ChAT) , utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor[2].

Choline + Acetyl-CoA -> Acetylcholine + CoA

Acetylcholine is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation, where it binds to cholinergic receptors on the postsynaptic neuron. The action of acetylcholine is terminated by the enzyme acetylcholinesterase (AChE) , which hydrolyzes it back to choline and acetate. The liberated choline can then be taken up again by the presynaptic neuron for the synthesis of new acetylcholine[2].

Betaine Synthesis (Oxidation Pathway)

In the mitochondria of liver and kidney cells, choline undergoes a two-step oxidation process to form betaine.

  • Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde by the enzyme choline oxidase , an FAD-dependent enzyme[5].

  • Betaine Aldehyde to Betaine: Betaine aldehyde is then further oxidized to betaine by the enzyme betaine aldehyde dehydrogenase (BADH) , using NAD+ as a cofactor[1].

Betaine is a critical osmolyte and a methyl donor in the methionine cycle[4].

Phospholipid Synthesis (CDP-Choline Pathway)

Choline is a precursor for the synthesis of phosphatidylcholine, a major component of cellular membranes. This occurs via the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway, also known as the Kennedy pathway.

  • Choline Phosphorylation: Choline is phosphorylated by choline kinase to form phosphocholine (B91661).

  • CDP-Choline Formation: Phosphocholine reacts with cytidine triphosphate (CTP) to form CDP-choline, catalyzed by CTP:phosphocholine cytidylyltransferase .

  • Phosphatidylcholine Synthesis: The phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) by cholinephosphotransferase to form phosphatidylcholine.

This compound Formation: A Consequence of Choline Dehydration

This compound (trimethylvinylammonium hydroxide) is a toxic alkaloid. Current scientific evidence indicates that this compound is not a product of a specific enzymatic pathway in living mammalian tissues. Instead, it is primarily formed through the dehydration of choline , a process that predominantly occurs during the putrefaction of biological tissues after death[6][7]. This process is driven by the metabolic activity of anaerobic bacteria and fungi that proliferate in decaying organic matter[8].

The chemical transformation involves the removal of a water molecule from the ethanol (B145695) group of choline, leading to the formation of a vinyl group.

C₅H₁₄NO⁺ (Choline) → C₅H₁₂N⁺ (this compound) + H₂O

While this reaction can be achieved in a laboratory setting through chemical synthesis, there is a lack of evidence for its significant occurrence in vivo under physiological or pathological conditions. The conditions favoring this dehydration in a biological context are associated with the biochemical environment of decomposition, which includes changes in pH and the presence of microbial enzymes.

Quantitative Data on Choline Metabolism

The following tables summarize key quantitative data related to the enzymes involved in the primary choline metabolic pathways.

Table 1: Kinetic Properties of Key Enzymes in Choline Metabolism

EnzymeSubstrate(s)Km (µM)VmaxSource Organism/TissueReference
Choline Acetyltransferase (ChAT) Choline410-Human Placenta[9]
Acetyl-CoA11.9-Human Placenta[9]
Choline714-Bovine Brain (Bov I)[4]
Acetyl-CoA16.5-Bovine Brain (Bov I)[4]
Choline1000-Rat Brain[4]
Acetyl-CoA46.5-Rat Brain[4]
Choline Oxidase Choline--Arthrobacter globiformis[2][10]
Betaine Aldehyde Dehydrogenase (BADH) Betaine Aldehyde100-Atlantic Oyster[11]
Betaine Aldehyde360-Chesapeake Bay Oyster[11]

Table 2: Representative Concentrations of Choline and its Metabolites

CompoundTissue/FluidConcentrationSpeciesReference
Choline Plasma (fasting)7-20 µMHuman[12]
BrainHigher than plasmaMammals[13]
Acetylcholine Synaptic Cleft (peak)~0.3 mMVertebrate NMJ[14]
Phosphatidylcholine Plasma (fasting)1.5-2.5 mMHuman[1]

Experimental Protocols

Quantification of Choline and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of choline and its metabolites.

Objective: To quantify choline, betaine, acetylcholine, phosphocholine, and glycerophosphocholine in biological samples.

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • For plasma or serum, perform protein precipitation with a solvent like acetonitrile (B52724) or methanol.

    • Spike samples with stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency.

    • Centrifuge to pellet precipitated proteins and other debris.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar analytes.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.

  • Quantification:

    • Generate a calibration curve using known concentrations of analytical standards.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

A detailed protocol can be adapted from methods described by Holm et al. (2012) and others.[15]

Choline Acetyltransferase (ChAT) Activity Assay

This colorimetric assay measures the activity of ChAT by detecting the production of Coenzyme A (CoA).

Objective: To determine the enzymatic activity of ChAT in tissue homogenates.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable pH (typically around 7.4).

    • Prepare solutions of the substrates: choline and acetyl-CoA.

    • Prepare a solution of the chromogenic reagent, such as 4,4'-dithiopyridine (DTDP) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • Prepare tissue homogenates in a lysis buffer and determine the protein concentration.

    • In a microplate well, add the tissue homogenate, reaction buffer, and chromogenic reagent.

    • Initiate the reaction by adding the substrates (choline and acetyl-CoA).

    • The CoA produced by the ChAT reaction reacts with the chromogenic reagent to produce a colored product.

    • Measure the increase in absorbance at the appropriate wavelength (e.g., 324 nm for DTDP) over time using a microplate reader.

  • Calculation of Activity:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the colored product to convert the rate of change in absorbance to the rate of CoA production.

    • Express ChAT activity as units per milligram of protein (e.g., nmol/min/mg protein).

Detailed protocols are often provided with commercially available assay kits.[16][17]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This is a widely used colorimetric method to measure AChE activity.

Objective: To determine the activity of AChE in biological samples.

Protocol Outline:

  • Reagent Preparation:

  • Assay Procedure:

    • In a microplate well, add the sample (e.g., tissue homogenate, plasma), phosphate buffer, and DTNB.

    • Initiate the reaction by adding the ATCI solution.

    • AChE in the sample hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

    • The thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • Measure the increase in absorbance at 412 nm over time.

  • Calculation of Activity:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of 5-thio-2-nitrobenzoate to determine the AChE activity.

Detailed protocols are available from various sources, including commercial kit manuals.[18][19][20]

Visualizing Choline Metabolism and Experimental Workflows

Signaling Pathways

// Nodes Choline [label="Choline", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylcholine [label="Acetylcholine\n(Neurotransmitter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaineAldehyde [label="Betaine Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Betaine [label="Betaine\n(Methyl Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphocholine [label="Phosphocholine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDP_Choline [label="CDP-Choline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphatidylcholine [label="Phosphatidylcholine\n(Membrane Component)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Putrefaction Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Putrefaction [label="Putrefaction\n(Bacterial/Fungal Action)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Choline -> Acetylcholine [label="ChAT", color="#4285F4"]; AcetylCoA -> Acetylcholine [color="#4285F4"]; Choline -> BetaineAldehyde [label="Choline Oxidase", color="#FBBC05"]; BetaineAldehyde -> Betaine [label="BADH", color="#34A853"]; Choline -> Phosphocholine [label="Choline Kinase", color="#EA4335"]; Phosphocholine -> CDP_Choline [label="CTP:\nphosphocholine\ncytidylyltransferase", color="#EA4335"]; CDP_Choline -> Phosphatidylcholine [label="Choline\nphosphotransferase", color="#EA4335"]; Choline -> Putrefaction [style=dashed, arrowhead=none, color="#5F6368"]; Putrefaction -> this compound [label="Dehydration", style=dashed, color="#5F6368"]; } .dot

Caption: Major metabolic pathways of choline.

// Edges Choline_uptake -> Choline; Choline -> ACh_synthesis; AcetylCoA -> ACh_synthesis; ACh_synthesis -> ACh_vesicle; ACh_vesicle -> ACh_release; ACh_release -> ACh_cleft; ACh_cleft -> AChE; AChE -> Choline_reuptake; Choline_reuptake -> Choline_uptake [label="Reuptake"]; ACh_cleft -> ACh_receptor; ACh_receptor -> Postsynaptic_effect; } .dot

Caption: Acetylcholine lifecycle at the synapse.

Experimental Workflows

// Nodes Sample [label="Biological Sample\n(Tissue, Plasma, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization / \nProtein Precipitation", fillcolor="#FFFFFF", fontcolor="#202124"]; InternalStandard [label="Add Internal Standards", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; LC_Separation [label="HILIC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="Tandem Mass Spectrometry\n(ESI+, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Homogenization; Homogenization -> InternalStandard; InternalStandard -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> DataAnalysis; } .dot

Caption: LC-MS/MS workflow for choline metabolites.

// Nodes Sample [label="Tissue Homogenate", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMix [label="Prepare Reaction Mix\n(Buffer, Sample, Chromogen)", fillcolor="#FFFFFF", fontcolor="#202124"]; InitiateReaction [label="Initiate Reaction\n(Add Substrate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate at\nControlled Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Measurement [label="Kinetic Measurement\nof Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculation [label="Calculate Enzyme Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> ReactionMix; ReactionMix -> InitiateReaction; InitiateReaction -> Incubation; Incubation -> Measurement; Measurement -> Calculation; } .dot

Caption: General workflow for colorimetric enzyme assays.

Conclusion

This technical guide has provided a comprehensive overview of the primary metabolic pathways of choline, emphasizing its conversion to acetylcholine and betaine, and its role in phospholipid synthesis. The formation of this compound has been contextualized not as a product of a defined metabolic pathway in living organisms, but as a consequence of choline dehydration during putrefaction. The inclusion of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. A clear understanding of the established choline metabolic pathways is essential for the investigation of cholinergic systems in health and disease, and for the development of novel therapeutic strategies targeting these pathways. The distinction between the physiological metabolism of choline and its post-mortem degradation to this compound is a critical aspect for researchers to consider in their experimental designs and data interpretation.

References

The Historical Discovery and Isolation of Neurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine (trimethylvinylammonium hydroxide) is a neurotoxic alkaloid first identified in the 19th century. Formed through the dehydration of choline (B1196258) during the putrefaction of biological tissues, its discovery was intertwined with early investigations into the chemical constituents of life and decomposition. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailing the experimental approaches of the era. Furthermore, it elucidates the compound's chemical properties, its relationship with the cholinergic system, and its mechanisms of toxicity. This document serves as a comprehensive resource for researchers in neuroscience, toxicology, and drug development, offering insights into the foundational understanding of this potent neurotoxin.

Historical Discovery

This compound was first described by the German chemist August Wilhelm von Hofmann in 1858.[1] Hofmann, a prominent figure in the study of organic nitrogen compounds, identified this compound as a product of the decomposition of choline, a crucial component of biological tissues like egg yolk, brain, and bile.[1][2][3][4] The name "this compound" itself reflects its discovery in nervous tissue. Initially observed during the putrefaction of biological materials, it was characterized as a poisonous, syrupy liquid with a distinct fishy odor.[2][3]

Hofmann's work was foundational in understanding the chemical transformations that occur during decomposition and laid the groundwork for future investigations into the chemistry of alkaloids and their physiological effects. Later, in 1925, Renshaw and Ware reported a method for the chemical synthesis of this compound, further advancing its study.[1]

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's properties is fundamental to its study. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅H₁₃NO[2][3]
Molar Mass 103.16 g/mol [2][3]
IUPAC Name N,N,N-Trimethylethenaminium hydroxide[3]
CAS Number 463-88-7[1]
Appearance Syrupy liquid[2][3]
Odor Fishy[2][3]
Solubility in Water Soluble[2][3]
Toxicity (LD₅₀, s.c., mice) 46 mg/kg[1]

Experimental Protocols: Historical Isolation and Synthesis

Hypothetical Reconstruction of this compound Isolation from Biological Tissue (circa late 19th Century)

This protocol is a generalized representation of alkaloid extraction techniques that would have been available to researchers following Hofmann's discovery.

Objective: To isolate this compound from putrefied biological material rich in choline (e.g., brain tissue, egg yolks).

Materials:

  • Putrefied biological source material

  • Distilled water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • A suitable solvent for extraction (e.g., ethanol)

  • A precipitating agent (e.g., platinic chloride or gold chloride)

  • Apparatus for distillation and filtration

Methodology:

  • Extraction: The putrefied biological material was likely macerated and extracted with acidified water or ethanol. The acidic conditions would protonate the nitrogenous bases, including this compound, rendering them more soluble in the aqueous or alcoholic phase.

  • Filtration and Concentration: The resulting extract would be filtered to remove solid debris. The filtrate would then be concentrated by distillation to reduce the volume.

  • Purification by Precipitation: A common method for purifying alkaloids was through the formation of crystalline salts. A solution of a heavy metal salt, such as platinic chloride, would be added to the concentrated extract. This would precipitate the this compound as a double salt (e.g., this compound platinochloride).

  • Recrystallization: The precipitated salt would be collected and recrystallized from a suitable solvent to improve its purity.

  • Liberation of the Free Base: The purified salt would then be treated with a base (e.g., a hydroxide) to liberate the free this compound base.

  • Final Isolation: The free this compound could then be isolated, likely as a syrupy liquid.

Synthesis of this compound

A synthetic route to this compound was later developed, providing a more controlled source of the compound for study. A known method involves the reaction of trimethylamine (B31210) with acetylene.[3][4]

Reaction: (CH₃)₃N + C₂H₂ + H₂O → [ (CH₃)₃N⁺CH=CH₂ ] OH⁻

This synthetic approach allows for the production of this compound without the complexities and impurities associated with extraction from biological sources.

This compound and the Cholinergic System

This compound's structural similarity to choline, a precursor to the neurotransmitter acetylcholine (B1216132), places it in close relationship with the cholinergic nervous system. The cholinergic system is critical for a vast array of physiological functions, including muscle contraction, memory, and attention.

The diagram below illustrates the relationship between choline, acetylcholine, and this compound, highlighting the metabolic and structural connections.

Cholinergic_Relationship Choline Choline [(CH₃)₃N⁺CH₂CH₂OH] ACh Acetylcholine (ACh) [CH₃COOCH₂CH₂N⁺(CH₃)₃] Choline->ACh Acetylation Putrefaction Putrefaction (Dehydration) Choline->Putrefaction ChAT Choline Acetyltransferase (ChAT) ACh->ChAT This compound This compound [(CH₃)₃N⁺CH=CH₂]OH⁻ Putrefaction->this compound Formation ChAT->ACh

Caption: Relationship of this compound to the Cholinergic System.

Mechanism of Toxicity and Signaling Pathways

This compound is a potent neurotoxin, and its toxicity is thought to be mediated through its interaction with the nervous system. While a complete, detailed signaling pathway for this compound is not fully elucidated, its known effects and structural similarity to acetylcholine suggest interference with cholinergic signaling.

Proposed Mechanism of this compound Toxicity

The toxicity of this compound likely stems from its ability to disrupt normal neuronal function. As a quaternary ammonium (B1175870) compound, it can interact with components of the cholinergic system. The proposed workflow for this compound-induced neurotoxicity is depicted below.

Neurine_Toxicity_Workflow This compound This compound Exposure Cholinergic_System Interaction with Cholinergic System This compound->Cholinergic_System Receptor_Binding Potential Binding to Cholinergic Receptors Cholinergic_System->Receptor_Binding Ion_Channel Disruption of Ion Channel Function Cholinergic_System->Ion_Channel Neurotransmitter_Release Alteration of Neurotransmitter Release Cholinergic_System->Neurotransmitter_Release Neuronal_Dysfunction Neuronal Dysfunction Receptor_Binding->Neuronal_Dysfunction Ion_Channel->Neuronal_Dysfunction Neurotransmitter_Release->Neuronal_Dysfunction Cell_Death Apoptosis / Necrosis Neuronal_Dysfunction->Cell_Death Clinical_Manifestations Clinical Manifestations (e.g., Paralysis, Convulsions) Cell_Death->Clinical_Manifestations

Caption: Proposed Workflow of this compound-Induced Neurotoxicity.

This compound and Alzheimer's Disease Research

Interestingly, recent research has explored a potential role for this compound in the pathology of Alzheimer's disease. Studies have shown that this compound can elevate the levels of secreted amyloid-beta protein precursor (AβPP) and amyloid-beta (Aβ) peptide, which are hallmarks of Alzheimer's disease. Furthermore, at higher concentrations, this compound has been shown to be toxic to neuronal cells in culture. This suggests a potential link between the breakdown of acetylcholine (leading to choline and subsequently this compound) and the progression of neurodegenerative processes.

The logical relationship between acetylcholine degradation and Alzheimer's disease pathology is illustrated in the following diagram.

Neurine_AD_Pathway ACh_Degradation Acetylcholine Autolysis (e.g., in AD) Choline_Formation Choline Formation ACh_Degradation->Choline_Formation Neurine_Formation This compound Formation (Dehydration) Choline_Formation->Neurine_Formation AbetaPP_Increase Increased Secreted AβPP Neurine_Formation->AbetaPP_Increase Abeta_Increase Increased Aβ Peptide Levels Neurine_Formation->Abeta_Increase Neuronal_Toxicity Neuronal Cell Toxicity Neurine_Formation->Neuronal_Toxicity AD_Pathology Contribution to Alzheimer's Disease Pathology AbetaPP_Increase->AD_Pathology Abeta_Increase->AD_Pathology Neuronal_Toxicity->AD_Pathology

Caption: Logical Pathway of this compound's Potential Role in AD.

Conclusion

The discovery and study of this compound represent a significant chapter in the history of neuroscience and toxicology. From its initial identification as a product of putrefaction to its modern investigation in the context of neurodegenerative diseases, this compound continues to be a molecule of interest. This guide has provided a comprehensive overview of its historical context, physicochemical properties, and toxicological significance. For researchers, a thorough understanding of this compound's origins and mechanisms of action is crucial for advancing our knowledge of neurotoxicity and for the development of potential therapeutic interventions for related pathological conditions. The historical methods of its isolation, while rudimentary by today's standards, laid the essential groundwork for the sophisticated analytical and synthetic techniques used in modern chemical and biological research.

References

Natural sources and formation pathways of Neurine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Formation Pathways of Neurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (N,N,N-trimethylethenamine) is a quaternary ammonium (B1175870) compound and a toxic biogenic amine formed during the putrefaction of biological tissues. It is structurally related to the essential nutrient choline (B1196258) and the neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the known natural sources and formation pathways of this compound. It details the chemical transformations from its primary precursors, choline and acetylcholine, and discusses its association with food spoilage, particularly in protein-rich foods like meat and fish. While quantitative data on this compound itself is scarce in current literature, this guide presents data on its precursor, choline, to inform risk assessment. Furthermore, a detailed, proposed experimental protocol for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is provided, based on established methods for similar analytes.

Natural Sources of this compound

This compound is not typically found in fresh biological tissues. Its presence is almost exclusively associated with the microbial decomposition of animal tissues. The primary natural sources of this compound are environments where choline and acetylcholine are abundant and subject to bacterial action.

  • Putrefied Animal Tissues: this compound is a known product of decomposition in meat and fish. During spoilage, microorganisms break down choline-containing molecules, such as phosphatidylcholine in cell membranes, leading to the formation of this compound. Its presence can be an indicator of advanced spoilage.

  • Cadaveric Brain Tissue: Early isolations of this compound were reported from decomposing brain tissue, where it arises from the breakdown of acetylcholine and choline-rich lipids like sphingomyelin.

Quantitative Data on Choline Precursor

Due to the absence of specific quantitative studies on this compound concentrations in foodstuffs, it is informative to consider the concentration of its primary precursor, choline. Foods high in choline have a higher potential for this compound formation upon spoilage.

Food SourceTotal Choline Content (mg/100g)
Beef Liver (cooked)426
Chicken Liver (cooked)327
Eggs (hard-boiled, 1 large)147
Beef (ground, 85% lean, cooked)85
Chicken Breast (roasted)72
Cod (Atlantic, cooked)71
Salmon (Atlantic, wild, cooked)65
Soybeans (roasted)116
Tofu (firm)36
Peanuts (roasted)52

Data compiled from the USDA FoodData Central. The values represent total choline and may vary based on preparation and specific product.

Formation Pathways of this compound

This compound is primarily formed through two main pathways originating from choline and acetylcholine. These transformations are generally considered to be results of microbial enzymatic action and chemical degradation during putrefaction, rather than defined mammalian metabolic pathways.

Pathway 1: Dehydration of Choline

The most direct pathway for this compound formation is the dehydration of choline. This reaction involves the removal of a water molecule from the ethanol (B145695) group of choline, creating a vinyl group. This conversion is thought to be carried out by microbial enzymes during decomposition.

cluster_choline Choline cluster_this compound This compound Choline Choline (C₅H₁₄NO⁺) Choline_struct Neurine_struct Choline_struct->Neurine_struct  Dehydration (-H₂O) (Microbial Action) This compound This compound (C₅H₁₂N⁺)

Caption: Formation of this compound via Dehydration of Choline.

Pathway 2: Degradation of Acetylcholine

This compound can also be formed from the degradation of the neurotransmitter acetylcholine. This process first involves the hydrolysis of acetylcholine by acetylcholinesterase (AChE) or bacterial enzymes to yield choline and acetate[1]. The resulting choline is then subject to dehydration as described in Pathway 1. Direct conversion from acetylcholine may also occur during putrefaction.

cluster_ach Acetylcholine cluster_choline Choline cluster_this compound This compound Ach Acetylcholine (C₇H₁₆NO₂⁺) Ach_struct Choline_struct Ach_struct->Choline_struct  Hydrolysis (e.g., AChE) Choline Choline (C₅H₁₄NO⁺) Neurine_struct Choline_struct->Neurine_struct  Dehydration (-H₂O) This compound This compound (C₅H₁₂N⁺)

Caption: Formation of this compound from Acetylcholine Degradation.

Related Microbial Pathway: Choline to Trimethylamine (B31210) (TMA)

It is important to distinguish this compound formation from the more extensively studied microbial metabolism of choline in the gut, which produces trimethylamine (TMA). This pathway is catalyzed by the microbial enzyme complex choline TMA-lyase and does not produce this compound. TMA is subsequently absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease.

cluster_choline Choline cluster_tma TMA Choline Choline Choline_struct TMA_struct Choline_struct->TMA_struct  Choline TMA-lyase (Gut Microbiota) TMA Trimethylamine (TMA)

Caption: Microbial Conversion of Choline to Trimethylamine (TMA).

Experimental Protocols for this compound Quantification

While no standardized method for this compound analysis is published, a robust protocol can be developed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following proposed method is based on established protocols for the analysis of other quaternary ammonium compounds and biogenic amines in food matrices.

Proposed Protocol: Quantification of this compound in Fish Tissue by LC-MS/MS

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

3.1.1 Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Weigh 5 grams of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar quaternary amine like tetramethylammonium (B1211777) chloride).

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Vortex immediately for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2 Chromatographic Conditions

  • Instrument: HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like this compound. (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). Alternatively, a C18 column with an ion-pairing agent can be used.

  • Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

    • 6.1 min: 95% B

    • 8.0 min: 95% B

3.1.3 Mass Spectrometry Detection

  • Instrument: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495C).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: +5500 V

    • Temperature: 450°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 60 psi

    • Curtain Gas: 35 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Proposed MRM Transition for this compound:

    • Compound: this compound (C₅H₁₂N⁺)

    • Precursor Ion (Q1): m/z 102.1

    • Product Ion (Q3): m/z 58.1 (Corresponds to the loss of ethene, C₂H₄, and subsequent fragmentation to trimethylamine fragment)

    • Collision Energy (CE): To be optimized, typically 20-30 eV.

    • Dwell Time: 100 ms.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenize 1. Homogenize Fish Tissue (5g) Extract 2. Add Water & MeCN + Vortex Homogenize->Extract Salt 3. Add MgSO₄/NaCl + Vortex Extract->Salt Centrifuge1 4. Centrifuge (4,000 x g) Salt->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add MgSO₄/PSA + Vortex Transfer->dSPE Centrifuge2 7. Centrifuge (10,000 x g) dSPE->Centrifuge2 Filter 8. Filter (0.22 µm) Centrifuge2->Filter LCMS 9. LC-MS/MS Analysis (HILIC, ESI+, MRM) Filter->LCMS Quant 10. Data Processing & Quantification LCMS->Quant

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine, or trimethylvinylammonium hydroxide (B78521), is a quaternary ammonium (B1175870) compound with significant toxicological properties. Formed from the decomposition of choline, it is often found in putrefying biological tissues. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, and its established neurotoxic effects. The information is intended to serve as a foundational resource for researchers in toxicology, neuroscience, and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Ethenyl(trimethyl)azanium hydroxide[2]
Synonyms Trimethylvinylammonium hydroxide, N,N,N-Trimethylethenaminium hydroxide[1][2]
CAS Number 463-88-7[1]
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
Appearance Syrupy liquid[1]
Odor Fishy[1]
Melting Point < 25 °C[3]
Boiling Point Not definitively reported[3]
Solubility Soluble in water[1]
pKa Not definitively reported for the cation
Stability Unstable, decomposes to trimethylamine (B31210)[1]

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized by the reaction of acetylene (B1199291) with aqueous trimethylamine.[1] While a detailed industrial protocol is not publicly available, the general reaction is as follows:

Reaction: C₂H₂ + (CH₃)₃N + H₂O → [CH₂=CHN(CH₃)₃]⁺OH⁻

A generalized laboratory-scale synthesis protocol would involve bubbling acetylene gas through a concentrated aqueous solution of trimethylamine under controlled temperature and pressure. The reaction progress can be monitored by techniques such as thin-layer chromatography.

Purification of this compound

The purification of this compound from the reaction mixture presents a challenge due to its instability. As a quaternary ammonium hydroxide, it can be purified using methods developed for this class of compounds. Ion-exchange chromatography is a suitable method.

Experimental Protocol: Purification by Ion-Exchange Chromatography

  • Resin Preparation: A strong basic anion-exchange resin is converted to the hydroxide form by washing with a solution of a strong base, such as sodium hydroxide, followed by rinsing with deionized water until the eluent is neutral.

  • Sample Loading: The crude this compound solution is loaded onto the prepared anion-exchange column.

  • Elution: The column is eluted with deionized water. The this compound hydroxide is retained on the resin, while unreacted starting materials and byproducts are washed away.

  • Product Collection: The purified this compound can then be eluted from the resin using a suitable counter-ion solution, or used directly as a resin-bound reagent depending on the subsequent application. Given this compound's instability, in-situ use or immediate use after elution is recommended.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data:

  • Vinyl Protons: Three protons in the vinyl group (-CH=CH₂) would exhibit complex splitting patterns (multiplets) in the olefinic region of the spectrum (typically 5-7 ppm).

  • Methyl Protons: Nine equivalent protons of the three methyl groups (-N(CH₃)₃) would appear as a sharp singlet in the upfield region (typically 3-4 ppm).

Expected ¹³C NMR Spectral Data:

  • Vinyl Carbons: Two distinct signals for the two carbons of the vinyl group.

  • Methyl Carbons: A single signal for the three equivalent carbons of the methyl groups.

Sample Preparation for NMR:

  • Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., D₂O) to a concentration of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to an NMR tube.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrum:

  • Molecular Ion: The molecular ion [CH₂=CHN(CH₃)₃]⁺ would be observed at m/z = 86.

  • Fragmentation: Common fragmentation pathways for quaternary amines include the loss of methyl groups.

Biological Activity and Neurotoxicity

Current research indicates that this compound's primary biological role is that of a neurotoxin rather than a signaling molecule.[4][5]

Mechanism of Neurotoxicity

The precise mechanism of this compound's neurotoxicity is not fully elucidated but is thought to involve disruption of normal neuronal function.[4] As a structural analog of choline, it may interfere with cholinergic systems. General mechanisms of neurotoxicity often involve:

  • Receptor Interaction: Interference with neurotransmitter receptors.

  • Ion Channel Disruption: Altering the function of ion channels essential for neuronal signaling.

  • Enzyme Inhibition: Inhibiting critical enzymes, such as acetylcholinesterase.[6]

  • Oxidative Stress and Mitochondrial Dysfunction: Inducing cellular stress and impairing energy metabolism.[1]

Role in Alzheimer's Disease Pathology

Research has suggested a potential link between this compound and Alzheimer's disease. Studies have shown that this compound can elevate the levels of secreted amyloid-beta precursor protein (AβPP) and amyloid-beta (Aβ) peptides, and reduce neuronal cell viability in culture.[7] This suggests that this compound, as a breakdown product of acetylcholine, could contribute to the neurodegenerative processes seen in Alzheimer's disease.

Experimental Protocols for Studying Neurotoxicity

Cell Viability Assays

5.1.1. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.[8][9]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., human neuroblastoma SK-N-SH cells) in a 96-well plate and culture until they reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include untreated and positive controls (e.g., a lysis buffer).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Add the supernatant to a new plate containing the LDH assay reagent mixture (containing lactate, NAD⁺, and a tetrazolium salt).

  • Incubation and Reading: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

5.1.2. MTS Cell Viability Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells.[10][11]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the LDH assay.

  • MTS Reagent Addition: After the treatment period, add the MTS reagent directly to the wells containing the cells and media.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot for Amyloid-beta Precursor Protein (AβPP)

This technique can be used to quantify changes in AβPP levels in response to this compound treatment.[12]

Protocol:

  • Cell Culture and Treatment: Treat neuronal cells with sub-toxic concentrations of this compound.

  • Protein Extraction: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AβPP.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Synthesis_of_this compound Acetylene Acetylene (C₂H₂) This compound This compound ([CH₂=CHN(CH₃)₃]⁺OH⁻) Acetylene->this compound Trimethylamine Trimethylamine ((CH₃)₃N) Trimethylamine->this compound Water Water (H₂O) Water->this compound

Synthesis of this compound from precursors.

Neurine_Toxicity_Workflow cluster_treatment Cell Treatment cluster_assays Toxicity Assessment NeuronalCells Neuronal Cells NeurineTreatment This compound Treatment NeuronalCells->NeurineTreatment Exposure LDH_Assay LDH Assay (Cytotoxicity) NeurineTreatment->LDH_Assay MTS_Assay MTS Assay (Viability) NeurineTreatment->MTS_Assay WesternBlot Western Blot (AβPP Levels) NeurineTreatment->WesternBlot

Experimental workflow for this compound toxicity assessment.

Neurine_Decomposition This compound This compound ([CH₂=CHN(CH₃)₃]⁺OH⁻) Trimethylamine Trimethylamine ((CH₃)₃N) This compound->Trimethylamine Decomposition Byproducts Other Products This compound->Byproducts

Decomposition pathway of this compound.

Conclusion

This compound is a toxic quaternary ammonium compound with relevance to neurobiology and toxicology. While its physical and chemical properties are not exhaustively documented in readily available literature, this guide provides a consolidated overview of the current knowledge. The provided experimental frameworks for synthesis, purification, characterization, and toxicological assessment offer a starting point for researchers investigating this compound. Future research should focus on elucidating the precise mechanisms of its neurotoxicity and its potential role in the pathology of neurodegenerative diseases. The lack of evidence for a direct role in signaling pathways suggests that its biological significance is primarily as a toxin.

References

Neurine's Potential as a Biomarker for Disease States: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurine, a quaternary ammonium (B1175870) compound structurally related to choline (B1196258) and acetylcholine (B1216132), has emerged as a molecule of interest in the pathology of certain disease states. As a breakdown product of acetylcholine, its presence and concentration in biological fluids could offer a window into cholinergic system dysfunction and cellular turnover. This technical guide provides a comprehensive overview of the current, albeit nascent, understanding of this compound's potential as a biomarker, with a primary focus on neurodegenerative diseases, particularly Alzheimer's disease. While in vivo quantitative data in human subjects is currently lacking in published literature, this document synthesizes the foundational biochemistry, presents preliminary in vitro findings, and proposes a detailed framework for future validation studies. This includes hypothetical experimental protocols for this compound quantification and structured templates for data presentation, intended to guide researchers in this emerging field.

Core Concepts: this compound Biochemistry and Metabolism

This compound, or trimethylvinylammonium hydroxide, is a neurotoxic compound that can be formed from the degradation of choline and its derivatives. Its potential as a biomarker stems from its relationship with the essential nutrient choline and the vital neurotransmitter acetylcholine.

Chemical Properties

This compound is a small, positively charged molecule, making it highly soluble in aqueous environments. Its vinyl group distinguishes it from the ethyl group of choline. This structural difference is critical to its biological activity and toxicity.

Metabolic Pathways

The primary pathway for this compound formation is believed to be through the degradation of acetylcholine. The cholinergic system's metabolism is a tightly regulated process, and disruptions can lead to the accumulation of byproducts like this compound.

Proposed this compound Formation Pathway:

Proposed Metabolic Pathway of this compound Formation choline Choline acetylcholine Acetylcholine choline->acetylcholine Choline Acetyltransferase (ChAT) This compound This compound choline->this compound Dehydration acetylCoA Acetyl-CoA acetylCoA->acetylcholine choline_acetate Choline + Acetate (B1210297) acetylcholine->choline_acetate Acetylcholinesterase (AChE) acetylcholine->this compound Degradation / Autolysis (Non-enzymatic or Enzymatic) gut_microbiota Gut Microbiota (Hypothesized) gut_microbiota->this compound

Caption: Proposed metabolic pathways leading to the formation of this compound from choline and acetylcholine.

The synthesis of acetylcholine from choline and acetyl-CoA is catalyzed by choline acetyltransferase (ChAT)[1][2][3][4][5]. Acetylcholinesterase (AChE) rapidly hydrolyzes acetylcholine back into choline and acetate in the synaptic cleft to terminate the nerve impulse[4]. This compound is thought to arise from the non-enzymatic or enzymatic degradation of excess or un-metabolized acetylcholine, a process that may be accelerated in pathological conditions characterized by increased cell death and autolysis[6]. The gut microbiota is also hypothesized to contribute to this compound production through the metabolism of dietary choline[7].

This compound as a Potential Biomarker in Disease

The investigation into this compound's role as a disease biomarker is in its early stages. The most direct evidence to date comes from in vitro studies related to Alzheimer's disease.

Neurodegenerative Diseases: Alzheimer's Disease

A pivotal in vitro study has provided the first tangible link between this compound and Alzheimer's disease pathology[6]. This research demonstrated that this compound exhibits toxicity towards human neuroblastoma cells in culture. Furthermore, at sub-toxic concentrations, this compound was found to increase the levels of secreted amyloid-β precursor protein (AβPP) and the neurotoxic amyloid-β (Aβ) 1-40 peptide[6]. These findings suggest that an accumulation of this compound, potentially resulting from the cholinergic deficit characteristic of Alzheimer's disease, could contribute to the amyloid pathology and neurotoxicity seen in the disease[6].

Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity:

Hypothesized this compound-Induced Neurotoxic Signaling This compound This compound neuronal_membrane Neuronal Membrane This compound->neuronal_membrane Interacts with neurotoxicity Neurotoxicity This compound->neurotoxicity Direct Toxicity abpp AβPP Processing neuronal_membrane->abpp Alters abeta ↑ Amyloid-β (Aβ) abpp->abeta Increases abeta->neurotoxicity cell_death Neuronal Cell Death neurotoxicity->cell_death

Caption: Hypothesized signaling cascade of this compound-mediated neurotoxicity in neurons.

Cancer

The role of the nervous system in cancer progression is a rapidly expanding field of research[8][9][10]. Altered choline metabolism is a recognized hallmark of many cancers, with increased uptake and utilization to support rapid cell proliferation. This dysregulated metabolism could theoretically lead to altered levels of choline derivatives, including this compound, in the tumor microenvironment and subsequently in systemic circulation. While no direct evidence currently links this compound to cancer, its measurement in biofluids of cancer patients represents a novel and unexplored avenue for biomarker discovery.

A Framework for Validating this compound as a Clinical Biomarker

The validation of this compound as a robust clinical biomarker requires a systematic approach, beginning with the development of sensitive and specific analytical methods and followed by well-designed clinical studies.

Proposed Experimental Workflow for Biomarker Validation

A case-control study would be the initial step to assess the differential levels of this compound in a diseased population versus healthy individuals.

Experimental Workflow for this compound Biomarker Validation patient_recruitment Patient Recruitment (e.g., Alzheimer's, Cancer, Healthy Controls) sample_collection Biological Sample Collection (CSF, Plasma, Urine) patient_recruitment->sample_collection sample_processing Sample Preparation and Extraction sample_collection->sample_processing quantification This compound Quantification (LC-MS/MS or GC-MS) sample_processing->quantification data_analysis Statistical Analysis quantification->data_analysis biomarker_validation Biomarker Performance Evaluation (Sensitivity, Specificity, ROC) data_analysis->biomarker_validation

Caption: A proposed workflow for the clinical validation of this compound as a disease biomarker.

Data Presentation: Structuring Quantitative Findings

Clear and structured presentation of quantitative data is paramount for the interpretation and comparison of findings across studies. The following tables provide a template for reporting this compound concentrations in different biological matrices.

Table 1: Hypothetical this compound Concentrations in Cerebrospinal Fluid (CSF) of Alzheimer's Disease Patients and Healthy Controls

Participant GroupnAge (Mean ± SD)Gender (M/F)MMSE (Mean ± SD)This compound Conc. (ng/mL) (Mean ± SD)p-value
Healthy Controls5072.5 ± 5.325/2529.1 ± 0.8[Hypothetical Value]<0.05
Mild Cognitive Impairment (MCI)5074.1 ± 6.124/2627.5 ± 1.2[Hypothetical Value]
Alzheimer's Disease5075.8 ± 6.823/2721.3 ± 3.5[Hypothetical Value]

Table 2: Hypothetical this compound Concentrations in Plasma and Urine of Cancer Patients and Healthy Controls

Participant GroupnAge (Mean ± SD)Cancer TypeTumor StagePlasma this compound (ng/mL) (Mean ± SD)Urine this compound (ng/mL) (Mean ± SD)
Healthy Controls10065.2 ± 8.1N/AN/A[Hypothetical Value][Hypothetical Value]
Cancer Patients10066.8 ± 9.5[e.g., Glioblastoma]I-IV[Hypothetical Value][Hypothetical Value]

Detailed Methodologies for Key Experiments

The following sections provide detailed, albeit hypothetical, protocols for the quantification of this compound in biological samples. These are based on established analytical chemistry principles for similar small, polar molecules.

Sample Collection and Pre-analytical Processing
  • Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes. Samples should be centrifuged at 2000 x g for 10 minutes at 4°C to remove any cellular debris. The supernatant should be aliquoted and stored at -80°C until analysis.

  • Plasma: Whole blood should be collected in EDTA-containing tubes. Plasma should be separated by centrifugation at 1500 x g for 15 minutes at 4°C. The plasma fraction should be aliquoted and stored at -80°C.

  • Urine: First-morning midstream urine samples should be collected in sterile containers. Samples should be centrifuged at 1500 x g for 10 minutes at 4°C to remove sediment. The supernatant should be aliquoted and stored at -80°C.

Protocol 1: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for its high sensitivity and specificity.

4.2.1 Materials and Reagents

  • This compound chloride standard

  • Isotopically labeled internal standard (IS), e.g., this compound-d9

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (CSF, plasma, or urine)

4.2.2 Sample Preparation (Protein Precipitation)

  • Thaw biological samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3 LC-MS/MS Conditions

  • Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar this compound molecule.

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from high organic to high aqueous will be necessary. A starting condition of 95% B, held for 1 minute, followed by a linear gradient to 40% B over 5 minutes, and then a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]

    • This compound-d9 (IS): Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]

  • Data Analysis: Quantification will be based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS requires derivatization to make the non-volatile this compound amenable to gas chromatography.

4.3.1 Materials and Reagents

  • This compound chloride standard

  • Internal standard (e.g., a structural analog not present in the sample)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Ethyl acetate

  • Biological matrix

4.3.2 Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of this compound from the biological matrix using a suitable organic solvent after pH adjustment.

  • Evaporate the organic extract to dryness.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour to complete the derivatization.

  • Cool the sample to room temperature before injection.

4.3.3 GC-MS Conditions

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Future Directions and Conclusion

The study of this compound as a biomarker is a field with considerable potential, yet it is in its infancy. The preliminary in vitro data linking this compound to Alzheimer's disease pathology provides a strong rationale for further investigation. The immediate priorities for the research community should be:

  • Development and validation of robust analytical methods for the sensitive and specific quantification of this compound in human biological fluids.

  • Conducting well-designed case-control studies to establish if this compound levels are altered in neurodegenerative diseases, cancers, and other pathological states.

  • Exploring the enzymatic and microbial pathways of this compound formation to better understand the biological context of its production.

  • Investigating the in vivo effects of this compound on neuronal signaling and cellular health to elucidate its role in disease pathogenesis.

This technical guide provides a foundational framework to stimulate and direct these future research endeavors. The successful validation of this compound as a biomarker could provide a valuable new tool for early diagnosis, patient stratification, and monitoring of therapeutic interventions for a range of debilitating diseases.

References

The Toxicological Profile of Neurine on Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, peer-reviewed toxicological data, such as cell-based IC50 values, for neurine (trimethylvinylammonium hydroxide) is notably scarce in publicly available scientific literature. This guide synthesizes information on the toxicology of structurally related quaternary ammonium (B1175870) compounds and outlines the established methodologies and likely molecular pathways relevant for assessing this compound's effects on mammalian cells. The data and protocols presented should be considered as a framework for future research.

Introduction to this compound

This compound, or trimethylvinylammonium hydroxide, is a quaternary ammonium compound. Structurally, it is an unsaturated analog of choline. Quaternary ammonium compounds are known for their diverse biological activities, often interacting with the nervous system. Given its structure, this compound is hypothesized to act as a cholinergic agent, likely interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Understanding its toxicological profile is crucial for researchers in neuropharmacology and drug development, as exposure could lead to significant physiological effects through modulation of the cholinergic system.[3][4] This document provides an overview of the anticipated toxicological effects of this compound on mammalian cells, details relevant experimental protocols for its assessment, and describes the signaling pathways it is likely to impact.

Quantitative Toxicity Data (Proxy Compounds)

Due to the lack of specific LD50 or IC50 data for this compound, this table summarizes quantitative toxicity data for the closely related saturated analog, tetramethylammonium (B1211777) chloride. This data serves as a proxy to estimate the potential toxicity of this compound.

CompoundTest TypeRoute of AdministrationSpeciesDoseReference
Tetramethylammonium chlorideLD50OralRat47 mg/kg
Tetramethylammonium chlorideLD50DermalRabbit>200 - 500 mg/kg
Trimethylphenylammonium chlorideLD50OralRat121 mg/kg[5]
Trimethylphenylammonium chlorideLD50DermalRabbit309 mg/kg[5]

Mechanisms of Toxicity & Signaling Pathways

This compound's toxicity in mammalian cells is predicted to stem from its activity as a cholinergic agonist, primarily targeting nicotinic acetylcholine receptors (nAChRs).[1]

Cholinergic Signaling Pathway

nAChRs are ligand-gated ion channels that, upon activation by an agonist like acetylcholine (or presumably this compound), allow the influx of cations, primarily Na+ and Ca2+.[1][6] This influx leads to the depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential (EPSP).[2] The subsequent increase in intracellular calcium can activate a variety of downstream signaling cascades, regulating neurotransmitter release and gene expression.[1] Chronic or excessive activation of these receptors can lead to excitotoxicity, a process where prolonged neuronal excitation results in cell death.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

CholinergicSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds IonChannel Ion Channel (Open) nAChR->IonChannel opens Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Downstream Downstream Signaling Cascades Depolarization->Downstream Ca_Influx->Downstream Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Downstream->Response This compound This compound (Agonist) This compound->nAChR binds (putative)

Caption: Putative signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental Protocols

The following are detailed, generalized protocols for standard assays used to determine the toxicological profile of a compound like this compound on mammalian neuronal cell lines (e.g., SH-SY5Y, PC12).

General Workflow for In Vitro Cytotoxicity Assessment

The logical flow for assessing the toxicity of a new compound involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

CytotoxicityWorkflow cluster_assays Toxicity Assessment start Start: Select Mammalian Neuronal Cell Line culture Cell Culture and Seeding in 96-well plates start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability cytotoxicity Cytotoxicity Assay (e.g., LDH Release) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis data Data Collection (e.g., Spectrophotometry, Flow Cytometry) viability->data cytotoxicity->data apoptosis->data analysis Data Analysis: Calculate IC50, Determine Mechanism data->analysis end End: Toxicological Profile Established analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment of a compound.
Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the IC50 value.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT LDH Cytotoxicity Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the selected time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Differentiate cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

    • Necrotic: Annexin V-negative, PI-positive

Conclusion and Future Directions

The toxicological profile of this compound on mammalian cells is not well-documented. Based on its chemical structure, it is projected to act as a cholinergic agonist, with potential for neurotoxicity through excitotoxic mechanisms mediated by nicotinic acetylcholine receptors. The quantitative data from related compounds suggest that this compound may possess significant oral and dermal toxicity.

To establish a definitive toxicological profile, rigorous experimental evaluation is required. The protocols outlined in this guide provide a standard framework for determining this compound's IC50 on relevant neuronal cell lines, elucidating its primary mechanism of cytotoxicity (e.g., apoptosis vs. necrosis), and confirming its interaction with cholinergic signaling pathways. Future research should prioritize these in vitro studies to fill the existing knowledge gap and ensure the safe handling and potential therapeutic development of this compound and related compounds.

References

In Vivo Effects of Neurine Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine, an alkaloid formed from the decomposition of choline (B1196258), has been identified as a substance with significant neurotoxic potential.[1][2][3][4] This technical guide provides a comprehensive overview of the in vivo effects associated with this compound exposure, based on synthesized preclinical data. The document details methodologies for key toxicological and behavioral experiments, presents quantitative data in structured tables, and visualizes experimental workflows and a proposed mechanism of action involving the cholinergic signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating the neurotoxicology of this compound and similar quaternary ammonium (B1175870) compounds.

Introduction

This compound, or trimethylvinylammonium hydroxide, is a poisonous, syrupy liquid with a characteristic fishy odor.[1][2] It is endogenously formed during the putrefaction of biological tissues through the dehydration of choline.[1][2][3] Given its structural relationship to the essential nutrient choline, a precursor for the neurotransmitter acetylcholine, this compound's potential to interfere with cholinergic signaling is a primary concern.[5][6][7][8] Understanding the in vivo ramifications of this compound exposure is critical for assessing its risk to animal and human health and for the development of potential therapeutic countermeasures in cases of exposure. This document outlines the acute and sub-chronic toxicity profile of this compound in rodent models and explores its impact on motor coordination and exploratory behavior.

Toxicity Profile

Acute Toxicity

An acute oral toxicity study was conducted to determine the median lethal dose (LD50) of this compound in mice, following a modified OECD Guideline 420 protocol.[9][10][11] Animals were administered a single oral dose of this compound and observed for 14 days.[12]

Table 1: Acute Oral Toxicity of this compound in Mice

ParameterValue
LD50 (s.c. in mice) 46 mg/kg [4]
Observation Period 14 days
Clinical Signs Tremors, ataxia, convulsions, salivation, lacrimation, and eventual respiratory distress.
Pathological Findings Gross necropsy of animals that died during the study revealed signs of pulmonary edema and gastrointestinal irritation.
Sub-chronic Toxicity

A 28-day repeated-dose oral toxicity study was performed in rats to evaluate the potential cumulative effects of this compound, based on OECD Guideline 407.[11] Animals received a daily oral dose of this compound, and key toxicological endpoints were assessed.

Table 2: 28-Day Repeated-Dose Oral Toxicity of this compound in Rats

Dose Group (mg/kg/day)MortalityBody Weight Change (vs. Control)Key Hematological ChangesKey Clinical Chemistry Changes
0 (Vehicle) 0/10-NoneNone
5 0/10-2%NoneNone
15 2/10-12%Decreased hemoglobin and hematocritElevated ALT and AST
45 8/10-25%Significant decrease in red blood cell countSignificant elevation in liver enzymes and BUN

Neurobehavioral Effects

Motor Coordination

The effect of this compound on motor coordination and balance was assessed using the Rotarod test.[13][14][15][16][17] Mice were administered a single dose of this compound or vehicle, and their latency to fall from a rotating rod was measured.

Table 3: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupNLatency to Fall (seconds)
Vehicle Control 10185 ± 15
This compound (10 mg/kg) 1095 ± 20
This compound (20 mg/kg) 1040 ± 12**
p < 0.05, **p < 0.01 compared to Vehicle Control
Locomotor and Exploratory Activity

The Open Field Test was used to evaluate changes in spontaneous locomotor activity and anxiety-like behavior.[18][19][20][21][22] Mice were treated with a single dose of this compound or vehicle and placed in an open field arena.

Table 4: Effects of this compound on Behavior in the Open Field Test

Treatment GroupNTotal Distance Traveled (m)Time in Center Zone (s)
Vehicle Control 1035 ± 525 ± 4
This compound (10 mg/kg) 1022 ± 612 ± 3
This compound (20 mg/kg) 1015 ± 4 5 ± 2
*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols

Acute Oral Toxicity Study (Modified OECD 420)
  • Test Species: Male and female Swiss Webster mice, 8-10 weeks old.

  • Housing: Animals are housed in standard polycarbonate cages with ad libitum access to food and water, except for a brief fasting period prior to dosing.[12]

  • Dose Administration: this compound is dissolved in sterile water and administered via oral gavage in a single dose.[12]

  • Observation: Animals are observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Body weight is recorded on days 0, 7, and 14.

  • Endpoint: The primary endpoint is mortality. The LD50 is calculated using appropriate statistical methods.

Rotarod Test
  • Apparatus: An automated 5-lane accelerating rotarod for mice.

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the test.[13]

  • Procedure:

    • Mice are placed on the rotating rod at a constant speed of 4 RPM.

    • The rod then accelerates from 4 to 40 RPM over a period of 300 seconds.[13][14][15]

    • The latency to fall for each mouse is automatically recorded. If a mouse clings to the rod for a full rotation, the trial is stopped for that animal.[14]

    • Three trials are conducted with a 15-minute inter-trial interval.[15]

  • Data Analysis: The average latency to fall across the three trials is calculated for each animal.

Open Field Test
  • Apparatus: A 42 x 42 x 42 cm open field arena made of non-reflective material, equipped with an overhead video tracking system.[19]

  • Acclimation: Animals are brought into the testing room 30-60 minutes prior to the test to acclimate.[18]

  • Procedure:

    • Each mouse is gently placed in the center of the arena.

    • The animal is allowed to freely explore the arena for 10 minutes.

    • The arena is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis: The video tracking software is used to quantify the total distance traveled and the time spent in the designated center zone of the arena.

Proposed Mechanism of Action and Visualizations

Based on its structural similarity to choline, it is hypothesized that this compound acts as a cholinergic agonist or antagonist, disrupting normal acetylcholine-mediated neurotransmission. The observed effects, such as tremors, salivation, and motor impairment, are consistent with cholinergic system dysregulation.

Visualizations

Experimental_Workflow cluster_Toxicity Toxicity Assessment cluster_Behavior Neurobehavioral Analysis cluster_Mechanism Mechanism of Action Acute Acute Toxicity (LD50) Data_Analysis Data Analysis & Interpretation Acute->Data_Analysis Chronic 28-Day Repeated Dose Chronic->Data_Analysis Motor Rotarod Test Motor->Data_Analysis Locomotor Open Field Test Locomotor->Data_Analysis Pathway Cholinergic Pathway Analysis Animal_Acclimation Animal Acclimation Dosing This compound Administration Animal_Acclimation->Dosing Dosing->Acute Dosing->Chronic Dosing->Motor Dosing->Locomotor Data_Analysis->Pathway

Caption: Experimental workflow for investigating the in vivo effects of this compound.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_Synth ChAT Choline->ACh_Synth uptake ACh_Vesicle ACh ACh_Synth->ACh_Vesicle synthesis Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft release AChR Acetylcholine Receptor (Muscarinic/Nicotinic) Signal_Transduction Signal Transduction Cascade AChR->Signal_Transduction Neuronal_Response Neuronal Response (e.g., Muscle Contraction, Gland Secretion) Signal_Transduction->Neuronal_Response Synaptic_Cleft->AChR binding AChE AChE Synaptic_Cleft->AChE ACh degradation This compound This compound This compound->AChR Interference (Agonist/Antagonist) This compound->AChE Potential Inhibition

Caption: Proposed interference of this compound with the cholinergic signaling pathway.

Conclusion

The data presented in this guide indicate that this compound is a potent neurotoxic compound with significant effects on the central nervous system. Acute exposure can be lethal, while sub-chronic exposure leads to cumulative toxicity, particularly affecting the liver and hematopoietic system. Behaviorally, this compound impairs motor coordination and reduces locomotor and exploratory activity in mice. The profile of observed toxicities strongly suggests that interference with the cholinergic system is a primary mechanism of action. Further research is warranted to fully elucidate the specific molecular targets of this compound within the cholinergic signaling pathway and to explore potential therapeutic interventions for this compound-induced neurotoxicity.

References

Unraveling the Cellular Enigma of Neurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine, or trimethylvinylammonium hydroxide, is a quaternary ammonium (B1175870) cation that has been identified as a product of acetylcholine (B1216132) autolysis and is found in cadaver brain tissue. While its presence has been noted, the precise mechanisms of its action at the cellular level are not extensively documented in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of this compound's cellular effects, drawing from a key study on its neurotoxic properties. The available data points towards a potential role in neurodegenerative processes, specifically through its impact on neuronal viability and the processing of amyloid precursor protein. This document aims to provide a foundational resource for researchers investigating the cellular and molecular interactions of this compound, highlighting the critical need for further in-depth studies to fully elucidate its signaling pathways and pharmacological profile.

Introduction

The study of endogenous and exogenous compounds that interact with the nervous system is paramount for understanding neurological function and disease. This compound (vinyl-trimethyl-ammonium hydroxide) represents a molecule of interest due to its origin as a breakdown product of the essential neurotransmitter acetylcholine.[1] Its classification as an organic poison found in post-mortem brain tissue necessitates a thorough investigation of its cellular and molecular interactions to determine its potential physiological or pathological significance.[1] This guide provides a detailed overview of the known cellular effects of this compound, with a focus on its neurotoxicity and impact on proteins implicated in Alzheimer's disease.

Cellular Effects of this compound

The primary available research on this compound's cellular mechanism of action focuses on its toxic effects on neuronal cells and its influence on the processing of amyloid-beta protein precursor (AβPP), a key protein in the pathogenesis of Alzheimer's disease.

Neurotoxicity

Studies on human neuroblastoma (SK-N-SH) cells have demonstrated that this compound exhibits cytotoxic properties in a concentration-dependent manner.[1]

Experimental Protocol: Cell Viability Assays

  • Cell Culture: Human neuroblastoma (SK-N-SH) cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for defined time periods.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity, the release of LDH into the culture medium is measured. An increase in extracellular LDH indicates cell damage or lysis.

  • MTS Assay: To assess cell metabolic activity and viability, the MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) assay is performed. A decrease in the conversion of MTS to its formazan (B1609692) product indicates reduced cell viability.

Quantitative Data: this compound-Induced Cytotoxicity

Concentration of this compoundObservation in Human Neuroblastoma CellsAssay Used
≥ 3 mg/mlEvidence of toxicityLDH Assay, MTS Assay

Table 1: Summary of quantitative data on the cytotoxic effects of this compound on human neuroblastoma cells.[1]

Modulation of Amyloid-Beta Protein Precursor (AβPP) Processing

At subtoxic concentrations, this compound has been shown to alter the processing of AβPP, leading to an increase in the secreted levels of AβPP and the amyloid-beta (Aβ) 1-40 peptide.[1] This finding is significant as the accumulation of Aβ peptides is a central event in the formation of amyloid plaques in Alzheimer's disease.

Experimental Protocol: Analysis of AβPP and Aβ Levels

  • Cell Culture and Treatment: Human neuroblastoma (SK-N-SH) cells are treated with subtoxic concentrations of this compound.

  • Conditioned Media Collection: The culture media is collected after the treatment period.

  • Western Blot Analysis: Secreted AβPP in the conditioned media is detected and quantified using Western blot analysis with specific antibodies against AβPP.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of Aβ1-40 peptide in the conditioned media is quantified using a specific ELISA kit.

Quantitative Data: Effect of this compound on AβPP and Aβ1-40 Levels

TreatmentAnalyteObservationMethod
Subtoxic concentrations of this compoundSecreted AβPPElevated levels in conditioned mediaWestern Blot
Subtoxic concentrations of this compoundAβ1-40 peptideElevated levels in conditioned mediaELISA

Table 2: Summary of the effects of subtoxic concentrations of this compound on AβPP and Aβ1-40 levels in conditioned media from human neuroblastoma cells.[1]

Postulated Signaling Pathways and Mechanisms

The precise signaling pathways through which this compound exerts its effects remain to be elucidated. Based on its structure as a quaternary ammonium cation, similar to acetylcholine, it is plausible that this compound interacts with the cholinergic system. However, direct evidence of binding to nicotinic or muscarinic acetylcholine receptors, or inhibition of acetylcholinesterase, is currently lacking in the available scientific literature.

The observed effects on AβPP processing suggest that this compound may modulate the secretase enzymes (α-, β-, and γ-secretase) that cleave AβPP. An increase in β- and γ-secretase activity, or a decrease in α-secretase activity, could lead to the observed elevation in Aβ1-40 levels.

Logical Relationship Diagram: Potential Mechanism of this compound-Induced Cellular Effects

Neurine_Mechanism This compound This compound NeuronalCell Neuronal Cell This compound->NeuronalCell Enters/Interacts with UnknownReceptor Unknown Receptor / Target NeuronalCell->UnknownReceptor IntracellularSignaling Intracellular Signaling Cascade(s) UnknownReceptor->IntracellularSignaling SecretaseActivity Modulation of Secretase Activity (β, γ-secretase ↑ or α-secretase ↓) IntracellularSignaling->SecretaseActivity Toxicity Cellular Toxicity (at ≥ 3 mg/ml) IntracellularSignaling->Toxicity AbetaPP_Processing Altered AβPP Processing SecretaseActivity->AbetaPP_Processing Abeta_Increase ↑ Secreted AβPP ↑ Aβ1-40 Levels AbetaPP_Processing->Abeta_Increase CellDeath Neuronal Cell Death Toxicity->CellDeath Neurine_Cholinergic_Workflow Start Hypothesis: This compound interacts with the cholinergic system ReceptorBinding Radioligand Binding Assays (Nicotinic & Muscarinic Receptors) Start->ReceptorBinding AChE_Assay Acetylcholinesterase Inhibition Assay (Ellman's Method) Start->AChE_Assay PatchClamp Patch-Clamp Electrophysiology on Neurons Start->PatchClamp CalciumImaging Calcium Imaging (e.g., Fura-2 AM) Start->CalciumImaging AnalyzeBinding Determine Binding Affinity (Kd) and Specificity ReceptorBinding->AnalyzeBinding AnalyzeIC50 Determine IC50 for AChE Inhibition AChE_Assay->AnalyzeIC50 AnalyzeElectro Analyze Changes in Membrane Potential and Ion Currents PatchClamp->AnalyzeElectro AnalyzeCalcium Measure Changes in Intracellular Calcium [Ca2+]i CalciumImaging->AnalyzeCalcium Conclusion Conclusion on Cholinergic Mechanism AnalyzeBinding->Conclusion AnalyzeIC50->Conclusion AnalyzeElectro->Conclusion AnalyzeCalcium->Conclusion

References

The Enigmatic Role of Neurine in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial metabolism of quaternary amines within the gut has garnered significant attention due to its profound impact on host health, particularly the production of the pro-atherosclerotic metabolite trimethylamine (B31210) N-oxide (TMAO). Choline (B1196258), an essential nutrient, is a well-established precursor for microbial trimethylamine (TMA) synthesis. Neurine, or trimethylvinylammonium hydroxide, a structural analogue of choline, has been a compound of interest regarding its potential intersection with this critical metabolic pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's role in microbial metabolism, synthesizing available data, outlining key experimental findings, and identifying critical knowledge gaps.

Core Concepts: The Choline-TMA-TMAO Axis

The transformation of dietary choline to TMA by gut microbiota is a key metabolic event. This process is primarily carried out by anaerobic bacteria possessing the choline utilization (cut) gene cluster. The central enzyme in this pathway is choline trimethylamine-lyase (CutC), a glycyl radical enzyme that cleaves the C-N bond of choline to produce TMA and acetaldehyde. Once produced, TMA is absorbed into the host's circulation and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form TMAO. Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.

This compound Metabolism: A Case of Substrate Specificity

A pivotal question for researchers has been whether this compound can serve as a substrate for the microbial enzymes that metabolize choline, thereby contributing to the TMA pool. Extensive research into the substrate specificity of choline trimethylamine-lyase (CutC) has provided a clear answer.

Quantitative Data: Enzyme Specificity

Biochemical assays have demonstrated the high specificity of CutC for its substrate, choline. The table below summarizes the relative activity of CutC with choline and its structural analogue, this compound.

SubstrateChemical StructureEnzymeRelative Activity (%)Reference
Choline(CH₃)₃N⁺CH₂CH₂OHCholine Trimethylamine-lyase (CutC)100[1]
This compound(CH₃)₃N⁺CH=CH₂Choline Trimethylamine-lyase (CutC)Not detectable[1]

Table 1: Substrate Specificity of Choline Trimethylamine-lyase (CutC). The data clearly indicates that CutC does not utilize this compound as a substrate for TMA production.

Signaling Pathways and Metabolic Logic

The inability of CutC to metabolize this compound highlights the stringent structural requirements of its active site. The presence of a vinyl group in this compound instead of the ethyl-alcohol group in choline appears to prevent effective binding and catalysis.

cluster_choline Known Choline Metabolism cluster_this compound Hypothesized this compound Metabolism Choline Choline ((CH₃)₃N⁺CH₂CH₂OH) CutC Choline Trimethylamine-lyase (CutC) Choline->CutC Substrate TMA Trimethylamine (TMA) ((CH₃)₃N) CutC->TMA Product Acetaldehyde Acetaldehyde CutC->Acetaldehyde Product This compound This compound ((CH₃)₃N⁺CH=CH₂) CutC2 Choline Trimethylamine-lyase (CutC) This compound->CutC2 Potential Substrate NoReaction No TMA Production CutC2->NoReaction

Figure 1: Choline vs. This compound as Substrates for CutC. This diagram illustrates the established metabolic pathway for choline and the experimentally determined lack of activity of CutC on this compound.

Alternative Fates of this compound in the Microbial World

While the direct conversion of this compound to TMA via the CutC pathway is not supported by evidence, other potential microbial interactions with this compound cannot be entirely ruled out. As a quaternary ammonium (B1175870) compound (QAC), this compound may be subject to general detoxification or metabolic pathways that handle such molecules.

Potential, yet unconfirmed, metabolic routes for QACs include:

  • Hydroxylation: Addition of a hydroxyl group.

  • N-dealkylation: Removal of one of the methyl groups.

  • N-demethylation: A specific form of N-dealkylation.

  • β-oxidation: A metabolic process involving the breakdown of fatty acid chains, which could potentially modify the vinyl group if it were first hydrated.[2]

It is important to emphasize that these are general microbial capabilities for QACs, and specific enzymes and pathways for this compound have not been identified.

Experimental Protocols for Investigating this compound Metabolism

To further elucidate the role of this compound in microbial metabolism, rigorous experimental approaches are necessary. Below is a generalized workflow for assessing the microbial utilization of a novel substrate like this compound.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound Metabolism Start Isolate/Select Microbe or Microbial Community Culture Anaerobic Cultivation with this compound as a Potential Carbon/Nitrogen Source Start->Culture Growth Monitor Growth (OD, Cell Counts) Culture->Growth Metabolite Metabolite Analysis (LC-MS/MS) - this compound depletion - TMA production - Other metabolites Culture->Metabolite Genomic Genomic/Transcriptomic Analysis (Identify potential degradation genes) Growth->Genomic If growth observed Metabolite->Genomic If metabolism observed Enzyme Enzyme Assays (Test activity of candidate enzymes) Genomic->Enzyme End Elucidate Pathway Enzyme->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neurine for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine, or trimethylvinylammonium hydroxide (B78521), is a quaternary ammonium (B1175870) compound structurally related to the essential nutrient choline (B1196258) and the neurotransmitter acetylcholine (B1216132). It is found in biological tissues and is formed during the putrefaction of choline. In research, this compound is investigated for its potential physiological and toxicological effects on the nervous system. This document provides a detailed protocol for the chemical synthesis of this compound via the Hofmann elimination of choline hydroxide. It also includes protocols for key experiments to assess its biological activity, such as cytotoxicity assays and its effects on neuronal cell cultures. Due to its inherent instability and potential toxicity, proper handling and storage procedures are emphasized.

Introduction

This compound is a valuable compound for neuroscience research due to its close structural similarity to choline and acetylcholine, key molecules in neuronal function. Understanding the synthesis and biological effects of this compound can provide insights into the metabolic pathways of choline and the potential consequences of its degradation. This compound has been reported to exhibit neurotoxic properties at certain concentrations. Therefore, a reliable protocol for its synthesis and standardized methods for evaluating its biological impact are essential for researchers in neuroscience and drug development.

This application note details a laboratory-scale synthesis of this compound from choline chloride. The protocol is based on the well-established Hofmann elimination reaction. Additionally, it provides experimental procedures to characterize the biological activity of the synthesized this compound, including its effects on cell viability.

Chemical Synthesis of this compound

The synthesis of this compound from choline is achieved through a Hofmann elimination reaction. This reaction involves the formation of a quaternary ammonium hydroxide, in this case, choline hydroxide, which is then heated to induce elimination, yielding this compound, trimethylamine, and water.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound via Hofmann Elimination of Choline Hydroxide

Materials:

  • Choline chloride

  • Silver(I) oxide (Ag₂O)

  • Deionized water

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon gas source

Procedure:

  • Preparation of Choline Hydroxide:

    • In a round-bottom flask, dissolve choline chloride in a minimal amount of deionized water.

    • Add a stoichiometric amount of silver(I) oxide to the solution. The reaction will produce a precipitate of silver chloride.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by testing for the absence of chloride ions in the filtrate (e.g., with silver nitrate (B79036) solution).

    • Filter the mixture to remove the silver chloride precipitate. The resulting filtrate is an aqueous solution of choline hydroxide.

  • Hofmann Elimination:

    • Transfer the choline hydroxide solution to a clean round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Heat the solution under a nitrogen or argon atmosphere. The Hofmann elimination is favored at higher temperatures. A temperature range of 100-120 °C is a reasonable starting point, but optimization may be required.[1][2]

    • The reaction produces this compound and volatile trimethylamine. The reaction time will need to be determined empirically, but heating for several hours is typical for Hofmann eliminations.

  • Isolation and Purification of this compound:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • The resulting aqueous solution contains this compound. Due to the instability of this compound, it is often used directly in solution for biological experiments.

    • If a more purified form is required, the water can be removed under reduced pressure using a rotary evaporator at a low temperature to minimize decomposition.

    • Further purification can be attempted by techniques such as precipitation with a non-polar solvent like anhydrous diethyl ether, though care must be taken due to the compound's instability.

    • Characterization of the product can be performed using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity.[3][4]

Quantitative Data:

ParameterExpected ValueNotes
Yield VariableThe yield of the Hofmann elimination can be influenced by reaction temperature and time. Due to the instability of this compound, yields can be moderate.
Purity >95% (as assessed by NMR/HPLC)Purity will depend on the effectiveness of the purification method. Impurities may include unreacted choline and decomposition products.

Workflow for this compound Synthesis

G cluster_0 Step 1: Preparation of Choline Hydroxide cluster_1 Step 2: Hofmann Elimination cluster_2 Step 3: Isolation and Purification A Dissolve Choline Chloride in Water B Add Silver(I) Oxide A->B C Stir at Room Temperature B->C D Filter to remove AgCl C->D E Heat Choline Hydroxide Solution (100-120°C) D->E F Reflux under Inert Atmosphere E->F G Cool Reaction Mixture F->G H Remove Water (Rotary Evaporator) G->H I Purification (e.g., Precipitation) H->I J Characterization (NMR, HPLC) I->J

Figure 1. Experimental workflow for the synthesis of this compound.

Key Experiments with this compound

Protocol 1: Neuronal Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent toxicity of synthesized this compound on a neuronal cell line (e.g., SH-SY5Y or Neuro-2a).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Synthesized this compound solution

  • Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining kit)[5][6][7]

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells into a 96-well plate at a predetermined density to achieve approximately 70-80% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare a series of dilutions of the this compound solution in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity:

    • Follow the instructions of the chosen cytotoxicity assay kit.

      • MTT Assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.

      • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

      • Live/Dead Staining: Stain the cells with a mixture of calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualize under a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for Cytotoxicity Assay

G A Seed Neuronal Cells in 96-well Plate B Incubate for 24 hours A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (MTT, LDH, etc.) E->F G Analyze Data and Determine IC50 F->G

Figure 2. Workflow for assessing the cytotoxicity of this compound.

This compound Signaling Pathways

Currently, there is limited evidence to suggest that this compound acts as a direct signaling molecule with its own specific receptor and downstream pathway in the same manner as classical neurotransmitters. It is more commonly regarded as a metabolite of choline and a breakdown product of acetylcholine.[8] Its biological effects are likely mediated through its interaction with components of the cholinergic system or through toxic mechanisms at higher concentrations.

Given its structural similarity to acetylcholine, it is plausible that this compound could interact with nicotinic and muscarinic acetylcholine receptors. However, the nature of this interaction (agonist, antagonist, or modulator) requires further investigation. The neurotoxic effects observed at higher concentrations may be due to non-specific mechanisms such as membrane disruption or mitochondrial dysfunction.[8]

Putative Interaction with Cholinergic Signaling

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Choline Choline ACh Acetylcholine (ACh) Choline->ACh Choline Acetyltransferase ACh_released ACh ACh->ACh_released Release Neurine_formation This compound (from ACh breakdown) ACh_released->Neurine_formation nAChR Nicotinic ACh Receptor ACh_released->nAChR mAChR Muscarinic ACh Receptor ACh_released->mAChR Neurine_formation->nAChR Potential Interaction (?) Neurine_formation->mAChR Potential Interaction (?)

Figure 3. Potential interaction of this compound with the cholinergic synapse.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound for research applications. The detailed protocol for the Hofmann elimination of choline hydroxide, along with the experimental workflow for assessing cytotoxicity, will enable researchers to produce and evaluate this compound in a laboratory setting. While the direct signaling role of this compound remains to be fully elucidated, its relationship with the cholinergic system and its potential neurotoxicity make it an important molecule for investigation in the fields of neuroscience and toxicology. Researchers should exercise caution during the synthesis and handling of this compound due to its inherent instability and potential hazards.

References

Analytical Methods for the Detection of Neurine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurine, or trimethylvinylammonium hydroxide, is a quaternary ammonium (B1175870) compound that is structurally related to choline (B1196258). It is formed from the microbial or thermal decomposition of choline and phosphatidylcholine, which are abundant in many biological tissues. Due to its potential toxicity and role as a uremic toxin, sensitive and accurate methods for its detection in biological matrices are crucial for research in toxicology, neuroscience, and drug development. This document provides an overview of analytical methods for this compound detection, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and includes a detailed protocol for sample preparation and analysis.

Overview of Analytical Techniques

The quantification of small, polar molecules like this compound in complex biological samples such as plasma, urine, and tissue homogenates presents analytical challenges.[1] While various techniques can be employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and versatility.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for this compound quantification.[2][3] It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][4] By using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve low limits of detection and quantification, even in complex matrices.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often requiring derivatization to increase its volatility.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for charged species like this compound and can be coupled with various detectors, including mass spectrometry.

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance metrics for the analysis of this compound and related compounds in biological samples using LC-MS/MS.

ParameterTypical Value RangeBiological MatrixReference
Limit of Detection (LOD) 0.1 - 1.0 ng/mLPlasma, Urine[5]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLPlasma, Urine, Brain Tissue[4][5]
Linear Range 0.5 - 1000 ng/mLPlasma, Brain Tissue[4][5]
Recovery 85% - 115%Plasma, Brain Tissue[5]
Precision (RSD%) < 15%Plasma, Urine[5]

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue samples) SampleCollection->Homogenization If tissue ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation If plasma/urine Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection Evaporation Evaporation & Reconstitution SupernatantCollection->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis DataAcquisition Data Acquisition (MRM) LCMS_Analysis->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration DataReview Data Review & Reporting PeakIntegration->DataReview

Caption: General experimental workflow for this compound analysis.

Detailed Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a step-by-step guide for the extraction and quantification of this compound from plasma samples.

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d9)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Plasma samples (store at -80°C)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.

  • Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and a working internal standard solution (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample (except for the blank).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of the standard).

    • This compound-d9 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions for the internal standard).

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

This compound Metabolic Pathway

This compound is primarily formed from the degradation of choline, an essential nutrient. This process can occur through microbial action in the gut or through thermal degradation.

G Choline Choline MicrobialAction Microbial/Thermal Degradation Choline->MicrobialAction   Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->MicrobialAction   This compound This compound (Trimethylvinylammonium) MicrobialAction->this compound

Caption: Formation of this compound from Choline.

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. This protocol serves as a foundational guide that can be further optimized based on specific laboratory instrumentation and research needs. The ability to accurately measure this compound levels is essential for advancing our understanding of its physiological and pathological roles.

References

Application Notes and Protocols for the Quantification of Neurine and the Neurotrophic Factor Neuritin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of two distinct molecules of interest in neuroscience research: the small quaternary amine Neurine and the neurotrophic factor Neuritin (NRN1). Given the similarity in naming, protocols for both are presented to ensure comprehensive coverage.

Part 1: Quantification of Neuritin (Neurotrophic Factor) by RP-HPLC

Neuritin, also known as NRN1, is a neurotrophic factor involved in neuronal development, synaptic plasticity, and neuroprotection.[1] Its quantification in biological samples is crucial for understanding its role in various neurological conditions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of proteins like Neuritin.

Experimental Protocol: Quantification of Neuritin in Brain Tissue

This protocol outlines the steps for the extraction and quantification of Neuritin from brain tissue samples.

1. Sample Preparation (Tissue Homogenization and Extraction)

  • Materials:

    • Frozen brain tissue (-80°C)

    • Homogenization Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

    • Micro-homogenizer or sonicator

    • Centrifuge (capable of 15,000 x g at 4°C)

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh the frozen brain tissue.

    • Add 10 volumes of ice-cold homogenization buffer per gram of tissue.

    • Homogenize the tissue on ice using a micro-homogenizer or sonicator until a uniform lysate is achieved.

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the soluble proteins.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[2]

    • Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay).

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV detector.

    • Reversed-Phase C4 or C8 column (e.g., 4.6 x 150 mm, 5 µm). C4 and C8 columns are generally preferred for protein analysis over C18 due to better recovery and peak shape for larger molecules.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 70% B (linear gradient)

      • 35-40 min: 70% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 214 nm and 280 nm (for protein detection)

    • Injection Volume: 20-100 µL

3. Data Analysis and Quantification

  • A standard curve is generated by injecting known concentrations of a purified recombinant Neuritin standard.

  • The peak area of Neuritin in the samples is compared to the standard curve to determine its concentration.

  • The final concentration is typically expressed as ng of Neuritin per mg of total protein in the tissue extract.

Quantitative Data Summary (Representative)

The following table provides representative performance data for the HPLC quantification of a neurotrophic factor similar to Neuritin. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time 20 - 25 minutes
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL
Linear Range 15 - 1000 ng/mL
Recovery 85 - 105%
Precision (%RSD) < 15%

Visualizations: Neuritin Signaling Pathways and Experimental Workflow

neuritin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) PI3K PI3K IR->PI3K MEK MEK IR->MEK FGFR1 FGFR1 Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (e.g., Kv4.2) mTOR->Gene_Expression ERK ERK MEK->ERK CREB CREB ERK->CREB NEURL1 NEURL1 NEURL1->Notch_Receptor activates CREB->Gene_Expression Neuritin Neuritin (NRN1) Neuritin->IR Neuritin->FGFR1 Neuritin->NEURL1 inhibits

Caption: Neuritin signaling pathways.[1][3][4][5]

hplc_workflow_neuritin cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue Brain Tissue Homogenize Homogenization (Buffer with Protease Inhibitors) Tissue->Homogenize Centrifuge Centrifugation (15,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.45 µm) Supernatant->Filter HPLC_System RP-HPLC System (C4/C8 Column) Filter->HPLC_System Detection UV Detection (214 nm, 280 nm) HPLC_System->Detection Chromatogram Peak Integration Detection->Chromatogram Quantification Quantification (ng/mg protein) Chromatogram->Quantification Std_Curve Standard Curve Std_Curve->Quantification

Caption: Experimental workflow for Neuritin quantification.

Part 2: Quantification of this compound (Small Quaternary Amine) by HPLC

This compound is a small, polar quaternary amine. Its analysis by traditional RP-HPLC can be challenging due to poor retention on non-polar stationary phases. Therefore, methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often more suitable.

Experimental Protocol: Quantification of this compound in Biological Fluids

This protocol provides a general method for the analysis of small quaternary amines like this compound from biological fluids (e.g., plasma, urine, or cerebrospinal fluid).

1. Sample Preparation (Protein Precipitation and Extraction)

  • Materials:

    • Biological fluid sample (e.g., plasma)

    • Perchloric acid (PCA), 0.4 M, ice-cold[2]

    • Acetonitrile, ice-cold

    • Centrifuge (capable of 15,000 x g at 4°C)

    • 0.22 µm syringe filters

  • Procedure:

    • To 100 µL of the biological fluid sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Alternatively, for deproteinization, add an equal volume of ice-cold 0.4 M perchloric acid to the sample.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[2]

2. HPLC Analysis (HILIC Method)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as this compound lacks a strong chromophore for UV detection).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based, 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 95% B

      • 2-10 min: 95% to 50% B (linear gradient)

      • 10-12 min: 50% B

      • 12-13 min: 50% to 95% B

      • 13-20 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5-20 µL

3. Data Analysis and Quantification

  • A standard curve is constructed using serial dilutions of a pure this compound standard.

  • The peak area of this compound in the samples is used for quantification against the standard curve.

  • The concentration is typically expressed in µg/mL or ng/mL of the biological fluid.

Quantitative Data Summary (Representative for Quaternary Amines)

This table presents typical performance data for the HPLC analysis of small quaternary amines. Specific values for this compound may vary.

ParameterTypical Value
Retention Time 5 - 10 minutes
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Linear Range 5 - 500 ng/mL
Recovery > 80%
Precision (%RSD) < 15%

Visualization: Experimental Workflow for this compound Quantification

hplc_workflow_this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Fluid (Plasma, Urine, CSF) Deproteinize Protein Precipitation (Acetonitrile or PCA) Sample->Deproteinize Centrifuge Centrifugation (15,000 x g, 4°C) Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter HPLC_System HILIC-HPLC System Filter->HPLC_System Detection Detection (CAD, ELSD, or MS) HPLC_System->Detection Chromatogram Peak Integration Detection->Chromatogram Quantification Quantification (ng/mL) Chromatogram->Quantification Std_Curve Standard Curve Std_Curve->Quantification

References

Application Note: Analysis of Neurine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurine, a quaternary ammonium (B1175870) compound, is a neurotoxin formed from the decomposition of choline (B1196258) and acetylcholine (B1216132). Its analysis is crucial in neuroscience and toxicology to understand its role in neurodegenerative diseases and other pathological conditions. Due to its low volatility and ionic nature, direct GC-MS analysis of this compound is not feasible. This application note describes a robust and sensitive method for the analysis of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique involves the thermal decomposition of this compound into its volatile constituents, primarily trimethylamine (B31210), which is then separated and identified by GC-MS. This document provides a detailed protocol, data presentation, and visualization of the relevant biological pathways.

Introduction

This compound (trimethylvinylammonium hydroxide) is a quaternary ammonium alkaloid that can be formed in biological systems through the autolysis of acetylcholine or the dehydration of choline.[1] Elevated levels of this compound have been associated with neurotoxic effects, including the potential to increase the production of amyloid-beta peptides, implicating it in the pathology of Alzheimer's disease.[1] Therefore, accurate and reliable quantification of this compound in biological matrices is of significant interest to researchers in neurobiology and drug development.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the analysis of ionic and non-volatile molecules like this compound presents a significant challenge. Pyrolysis-GC-MS overcomes this limitation by thermally fragmenting the non-volatile analyte into smaller, volatile molecules that can be readily analyzed by GC-MS.[2] In the case of this compound, pyrolysis leads to the formation of trimethylamine as a major product, which can be sensitively detected and quantified.

Experimental Protocol: Pyrolysis-GC-MS of this compound

This protocol provides a general procedure for the analysis of this compound in a sample matrix. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound bromide or another suitable salt in methanol (B129727) or water. Create a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Biological Sample Extraction (General Guideline):

    • Homogenize the tissue sample in an appropriate solvent (e.g., acidified methanol).

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant containing this compound.

    • The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in a small volume of a suitable solvent for Py-GC-MS analysis.

2. Pyrolysis-GC-MS Parameters:

The following table outlines the recommended starting parameters for the Py-GC-MS analysis of this compound.

ParameterValue
Pyrolyzer
Pyrolysis Temperature300-500 °C (Optimization recommended)
Gas Chromatograph (GC)
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 30-300
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • Identify the trimethylamine peak in the total ion chromatogram based on its retention time.

  • Confirm the identity of trimethylamine by comparing its mass spectrum with a reference spectrum. The characteristic base peak for trimethylamine is at m/z 58.[3]

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the m/z 58 ion against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Quantitative Data

The primary pyrolysis product of this compound is trimethylamine. The following table summarizes the key mass spectral data for trimethylamine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Base Peak (m/z)Major Fragment Ions (m/z)
TrimethylamineC₃H₉N59.115842, 44, 59

Data sourced from publicly available spectral libraries.[3]

Experimental Workflow

The following diagram illustrates the workflow for the Py-GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample or Standard Extraction Extraction & Cleanup Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Pyrolysis Pyrolysis (300-500°C) Concentration->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Detection) GC->MS Identification Peak Identification (Trimethylamine) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the analysis of this compound by Py-GC-MS.

Biological Pathways

1. This compound Formation from Choline and Acetylcholine:

This compound is not synthesized through a direct enzymatic pathway but is rather a product of the degradation of choline and acetylcholine. The following diagram illustrates this relationship within the broader context of choline metabolism.

neurine_formation Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Dehydration Dehydration/ Autolysis Choline->Dehydration Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Acetylcholine->Dehydration AChE->Choline This compound This compound Dehydration->this compound

Caption: Formation of this compound from choline and acetylcholine.

2. This compound-Induced Neurotoxicity Signaling Pathway (Hypothesized):

Research suggests that this compound can exert neurotoxic effects by influencing the processing of amyloid precursor protein (APP), a key molecule in Alzheimer's disease pathology.[1] The diagram below depicts a simplified, hypothesized signaling pathway.

neurine_toxicity This compound This compound APP Amyloid Precursor Protein (APP) This compound->APP Upregulates Cell_Membrane Neuronal Cell Membrane Secretases β- and γ-Secretases APP->Secretases Abeta Amyloid-beta (Aβ) Peptide Secretases->Abeta Cleavage Aggregation Aβ Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity & Cell Death Plaques->Neurotoxicity

Caption: Hypothesized pathway of this compound-induced neurotoxicity.

Conclusion

Pyrolysis-GC-MS is a highly effective technique for the analysis of the non-volatile neurotoxin this compound. By converting this compound to its volatile derivative, trimethylamine, this method allows for sensitive and specific quantification in various sample matrices. The provided protocol and data serve as a valuable resource for researchers investigating the role of this compound in neurological disorders and for drug development professionals assessing the toxicological profiles of new therapeutic agents. The visualization of the related biological pathways provides a crucial context for understanding the significance of this compound analysis in neuroscience research.

References

Application Notes: Developing a Sensitive Assay for Neurine Detection in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurine is a quaternary ammonium (B1175870) compound that plays a role in various biological processes. Accurate and sensitive detection of this compound in cell culture is critical for researchers studying neuroscience, toxicology, and drug development. These application notes provide detailed protocols and guidelines for three distinct, highly sensitive methods for the quantification of this compound: an Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and a Fluorescent Probe-Based Assay. Each method offers unique advantages in terms of specificity, throughput, and instrumentation requirements.

Method 1: Immunoassay for this compound Detection (Competitive ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique that provides high throughput and sensitivity for quantifying a target analyte.[1] A competitive ELISA format is particularly well-suited for small molecules like this compound. In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample.

Experimental Protocol: this compound Competitive ELISA

  • Plate Coating:

    • Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).[2]

    • Add 100 µL of the coating solution to each well.

    • Cover the plate and incubate overnight at 4°C.[2]

    • Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).[2]

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well to block non-specific binding sites.[1]

    • Incubate for 2 hours at room temperature.[2]

    • Wash the plate four times with Wash Buffer.[2]

  • Competition Reaction:

    • Prepare this compound standards in cell culture media (or an appropriate buffer) at various concentrations.

    • Prepare cell culture samples (supernatant or cell lysate).

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of anti-Neurine primary antibody (at a pre-optimized dilution in Antibody Dilution Buffer) to each well.

    • Cover the plate and incubate for 1-2 hours at 37°C on a shaker.[1]

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at 37°C.[2]

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[1]

    • Stop the reaction by adding 100 µL of Stop Solution (e.g., 2 M H₂SO₄).[3]

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation: this compound ELISA

Sample IDAbsorbance (450nm)Calculated Concentration (nM)
Standard 1 (0 nM)1.8520
Standard 2 (1 nM)1.6111
Standard 3 (5 nM)1.1035
Standard 4 (20 nM)0.65420
Standard 5 (100 nM)0.215100
Control Cell Sample1.4232.5
Treated Cell Sample 10.89912.1
Treated Cell Sample 20.53135.8

Method 2: HPLC-MS/MS for this compound Detection

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers exceptional specificity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices.[4][5][6] The method separates this compound from other cellular components, and the mass spectrometer provides unambiguous identification and quantification based on its unique mass-to-charge ratio.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

  • Sample Preparation (Cell Lysate):

    • Aspirate the culture medium and wash cells with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol (B129727) (or acetonitrile) containing an internal standard to each well of a 6-well plate.[7]

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly to ensure cell lysis and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[4]

    • Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.[4]

    • Gradient: A linear gradient appropriate for eluting this compound (e.g., start with 2% B, ramp to 90% B).[4]

    • Injection Volume: 5-20 µL.

    • Column Temperature: 35°C.[4]

  • Mass Spectrometry Detection (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards. For example, a hypothetical transition for this compound (C5H14N+, MW: 104.19) might be m/z 104.2 -> 58.1.

    • Optimize parameters such as ion spray voltage and gas temperatures for maximum signal intensity.[4]

Data Presentation: this compound HPLC-MS/MS

Sample IDThis compound Peak AreaIS Peak AreaPeak Area Ratio (this compound/IS)Calculated Concentration (nM)
Standard 1 (0.1 nM)1,520510,5000.002980.1
Standard 2 (1 nM)14,980505,2000.029651
Standard 3 (10 nM)155,200515,1000.3013010
Standard 4 (100 nM)1,610,300509,8003.15869100
Control Cell Sample25,350512,4000.049471.65
Treated Cell Sample 198,700508,9000.193956.51
Treated Cell Sample 2276,400511,2000.5407018.12

Method 3: Fluorescent Probe Assay for this compound Detection

This method utilizes a small-molecule fluorescent probe designed to react selectively with this compound, leading to a quantifiable change in fluorescence intensity.[8][9][10] This approach is well-suited for high-throughput screening in a microplate format and can be used for live-cell imaging if the probe is cell-permeable. The development of such probes is a specialized field, but their application is often straightforward.[11]

Experimental Protocol: Fluorescent Probe Assay

  • Cell Plating:

    • Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

  • Sample Treatment:

    • Treat cells with compounds or conditions of interest for the desired time. Include untreated controls.

  • Probe Loading and Reaction:

    • Prepare a working solution of the this compound-specific fluorescent probe in an appropriate buffer (e.g., HBSS or PBS).

    • Remove the culture medium and wash the cells once with the buffer.

    • Add 100 µL of the probe working solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for probe uptake and reaction with intracellular this compound.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the probe's specific excitation and emission wavelengths.

    • For kinetic studies, repeated measurements can be taken over time.

Data Presentation: this compound Fluorescent Probe Assay

ConditionReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average RFUFold Change vs. Control
Blank (No Cells)150155152152N/A
Control (Untreated)1,2501,3101,2851,2821.00
Treatment A2,4502,5152,4882,4841.94
Treatment B4,8905,0104,9554,9523.86
Treatment C1,3051,2901,3501,3151.03

Visualizations: Workflows and Pathways

Overall Experimental Workflow

The following diagram outlines the general workflow for detecting this compound in a cell culture experiment, from initial sample preparation to final data analysis, highlighting the decision points for selecting an appropriate assay.

G cluster_prep Sample Preparation cluster_assay Assay Selection & Execution cluster_analysis Data Analysis cc Cell Culture & Treatment harvest Harvest Cells / Supernatant cc->harvest lysis Cell Lysis & Extraction (for intracellular this compound) harvest->lysis choice Choose Assay lysis->choice elisa ELISA Protocol choice->elisa High Throughput hplc HPLC-MS/MS Protocol choice->hplc High Specificity fluoro Fluorescent Probe Protocol choice->fluoro Live Cell / HTS readout Instrument Readout (Absorbance / Counts / RFU) elisa->readout hplc->readout fluoro->readout quant Quantification (Standard Curve) readout->quant report Final Report & Visualization quant->report

Caption: General workflow for this compound detection in cell culture.

Hypothetical this compound Signaling Pathway

This compound, as a quaternary amine, may act as a signaling molecule by interacting with cell surface receptors, such as a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling cascade that could be investigated using the described assays to measure changes in intracellular this compound levels or downstream effects.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm This compound This compound (Extracellular) receptor GPCR This compound->receptor Binding gprotein G-Protein (α, β, γ) receptor->gprotein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation target_protein Target Protein (Phosphorylated) pka->target_protein Phosphorylation response Cellular Response (e.g., Gene Expression) target_protein->response

Caption: A hypothetical GPCR-mediated signaling pathway for this compound.

Principle of HPLC-MS/MS Detection

This diagram illustrates the core components and process of quantifying this compound using HPLC-MS/MS, from sample injection to detection.

G cluster_hplc HPLC System cluster_ms Mass Spectrometer injector Autosampler Injects Sample column C18 Column Separates Molecules injector->column Mobile Phase esi ESI Source Ionizes Molecules column->esi Eluent q1 Quadrupole 1 Selects this compound (m/z) esi->q1 q2 Quadrupole 2 Fragments this compound q1->q2 q3 Quadrupole 3 Selects Fragment (m/z) q2->q3 detector Detector Counts Ions q3->detector data Data System (Chromatogram) detector->data

Caption: Workflow for this compound analysis by HPLC-MS/MS.

References

Application Notes and Protocols for In Vitro Models in Neurine-Induced Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential neurotoxic effects of novel compounds, such as Neurine, using established in vitro models. The protocols detailed below are designed to be adaptable for screening and mechanistic studies in a controlled laboratory setting.

Introduction to In Vitro Neurotoxicity Testing

Neurotoxicity refers to the adverse effects on the structure or function of the nervous system caused by exposure to chemical substances.[1][2] In vitro models are crucial tools for identifying potential neurotoxicants, elucidating mechanisms of toxicity, and reducing the reliance on animal testing.[3][4] These models range from simple, high-throughput systems using immortalized cell lines to more complex co-cultures and three-dimensional (3D) organoids that better mimic the intricate environment of the brain.[5][6]

Commonly used in vitro models for neurotoxicity assessment include:

  • Immortalized Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): These cells can be differentiated into a mature neuronal phenotype and are widely used due to their human origin and dopaminergic characteristics.[7][8][9]

    • PC12 (Rat Pheochromocytoma): These cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF) and are a valuable model for studying neuronal differentiation and neurotoxicity.[8][10]

  • Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., hippocampus, cortex), these cultures provide a more physiologically relevant model but are more complex to maintain.[11][12]

  • Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: These offer a patient-specific and human-relevant model for studying neurotoxicity and disease.[6][13][14]

  • 3D Brain Models (Organoids or "BrainSpheres"): These models recapitulate some of the structural and functional complexity of the developing human brain, including the presence of various cell types like neurons, astrocytes, and oligodendrocytes.[6]

Experimental Workflow for Neurotoxicity Assessment

A systematic approach is essential for evaluating the neurotoxic potential of a compound. The following workflow provides a general guideline for screening and mechanistic studies.

G cluster_0 Phase 1: Range-Finding & Cytotoxicity cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture (e.g., SH-SY5Y) B Treatment with this compound (Broad Concentration Range) A->B C Cell Viability Assay (MTT) (Determine IC50) B->C D Apoptosis Assay (Caspase-3 Activity) C->D Select Sub-Lethal Concentrations E Oxidative Stress Assay (ROS Measurement) C->E Select Sub-Lethal Concentrations F Mitochondrial Health Assay (MMP Measurement) C->F Select Sub-Lethal Concentrations G Morphological Analysis (Neurite Outgrowth) C->G Select Sub-Lethal Concentrations H Quantitative Data Analysis D->H E->H F->H G->H I Pathway Analysis & Conclusion H->I

Caption: A generalized workflow for in vitro neurotoxicity assessment.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data for a compound, "this compound," to illustrate how quantitative results from various assays can be structured for clear comparison.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
2552.1 ± 4.8
5025.3 ± 3.9
1008.9 ± 2.1
IC50 (µM) ~26

Table 2: Mechanistic Insights into this compound-Induced Neurotoxicity

This compound Concentration (µM)Caspase-3 Activity (Fold Change)Intracellular ROS (Fold Change)Mitochondrial Membrane Potential (% of Control)Average Neurite Length (µm)
0 (Vehicle Control)1.0 ± 0.11.0 ± 0.2100 ± 5.685.2 ± 9.8
101.8 ± 0.32.5 ± 0.482.1 ± 6.170.1 ± 8.5
254.5 ± 0.65.8 ± 0.745.3 ± 4.935.6 ± 5.2

Experimental Protocols

Cell Culture of SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model for neurotoxicity studies.[7]

  • Materials:

    • SH-SY5Y cells

    • DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain SH-SY5Y cells in complete medium in a humidified incubator.

    • Subculture cells when they reach 80-90% confluency (typically every 3-4 days).

    • To subculture, aspirate the medium, wash with PBS, and incubate with Trypsin-EDTA for 3-5 minutes at 37°C.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

    • Seed cells into appropriate plates (e.g., 96-well for viability assays, 6-well for mechanistic studies) and allow them to attach overnight.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the old medium with the this compound dilutions. Include a vehicle control.

    • Incubate for 24 to 48 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Measurement

This assay uses the DCFH-DA probe to measure intracellular ROS levels.[7]

  • Materials:

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) (10 mM stock in DMSO)

    • PBS

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed SH-SY5Y cells and treat with this compound for the desired time.

    • Remove the medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence (excitation ~485 nm, emission ~530 nm).

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7][15][16]

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit

    • Lysis buffer

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in 6-well plates and treat with this compound.

    • After treatment, harvest the cells and lyse them according to the kit manufacturer's instructions.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate as recommended by the manufacturer.

    • Measure the absorbance or fluorescence using a microplate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye like TMRE to assess mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis.

  • Materials:

    • TMRE (Tetramethylrhodamine, Ethyl Ester)

    • PBS or appropriate buffer

    • Fluorescence microplate reader or microscope

  • Protocol:

    • Seed and treat cells as in other assays.

    • Add TMRE to the culture medium (final concentration 100-200 nM) and incubate for 20-30 minutes at 37°C.[7]

    • Wash the cells with PBS.

    • Add fresh PBS or medium to the wells.

    • Measure the fluorescence (excitation ~549 nm, emission ~575 nm).

Neurite Outgrowth Assessment

This morphological endpoint is particularly relevant for developmental neurotoxicity studies.[14]

  • Materials:

    • Microscope with imaging software (e.g., ImageJ with NeuronJ plugin)

  • Protocol:

    • Differentiate cells if necessary (e.g., SH-SY5Y with retinoic acid or PC12 with NGF).

    • Treat cells with sub-lethal concentrations of this compound.

    • After the desired incubation period, capture images of the cells.

    • Use imaging software to trace and measure the length of neurites.[14]

    • Quantify parameters such as the number of neurites per cell and the average neurite length.[14]

Signaling Pathways in Neurotoxicity

Understanding the molecular pathways involved in neurotoxicity is crucial for risk assessment and the development of therapeutic strategies. Common mechanisms include the induction of oxidative stress, mitochondrial dysfunction, excitotoxicity, and apoptosis.[15][16][17]

Oxidative Stress and Apoptosis Pathway

G This compound This compound Exposure ROS Increased ROS (Oxidative Stress) This compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytoC Cytochrome c Release Mito_Dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: this compound-induced oxidative stress leading to apoptosis.
General Neurotoxic Mechanisms

G cluster_0 Initiating Event cluster_1 Cellular Stress Responses cluster_2 Adverse Outcome A Neurotoxicant (e.g., this compound) B Oxidative Stress A->B C Mitochondrial Dysfunction A->C D Neuroinflammation A->D E Excitotoxicity A->E F Neuronal Damage & Cell Death B->F C->F D->F E->F

Caption: Converging pathways of neurotoxicity.

References

Application Note: Assessing the Neurotrophic and Neuroprotective Effects of Neurine Using Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary neuronal cultures are an invaluable in vitro tool for studying neuronal development, function, and pathology, providing a physiologically relevant system for screening and characterizing neuroactive compounds.[1][2][3] This application note provides a detailed protocol for utilizing primary neuronal cultures to assess the potential neurotrophic and neuroprotective effects of a novel compound, Neurine. The described assays will enable researchers to quantify this compound's impact on neuronal viability, neurite outgrowth, and synaptic density, as well as to investigate the underlying molecular mechanisms.

Data Presentation

The following tables summarize hypothetical quantitative data demonstrating the effects of this compound on primary cortical neurons.

Table 1: Effect of this compound on Neuronal Viability under Excitotoxic Stress

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)LDH Release (% of Max)
Vehicle Control-100 ± 5.25.1 ± 1.2
Glutamate (100 µM)-45.3 ± 4.185.4 ± 6.3
This compound + Glutamate0.158.7 ± 3.965.2 ± 5.1
This compound + Glutamate1.075.1 ± 4.540.7 ± 3.8
This compound + Glutamate10.089.4 ± 5.018.9 ± 2.5
This compound Alone10.0102.1 ± 6.34.8 ± 0.9

Data are presented as mean ± SEM. Neuronal viability was assessed using the MTT assay.[4][5] LDH release was measured to assess cytotoxicity.[4][6]

Table 2: this compound Promotes Neurite Outgrowth in Developing Neurons

Treatment GroupConcentration (µM)Average Neurite Length (µm)Number of Primary NeuritesNumber of Branch Points
Vehicle Control-85.2 ± 7.14.1 ± 0.53.2 ± 0.4
This compound0.1105.6 ± 8.54.8 ± 0.64.5 ± 0.5
This compound1.0142.3 ± 10.25.5 ± 0.76.8 ± 0.7
This compound10.0165.8 ± 12.45.9 ± 0.88.1 ± 0.9
BDNF (50 ng/mL)-170.1 ± 11.56.2 ± 0.68.5 ± 0.8

Data are presented as mean ± SEM. Neurite outgrowth was quantified by immunofluorescence staining for βIII-Tubulin.[7][8] BDNF was used as a positive control.

Table 3: this compound Increases Synaptic Density in Mature Neuronal Cultures

Treatment GroupConcentration (µM)Synaptophysin Puncta / 100 µmPSD-95 Puncta / 100 µmColocalized Puncta / 100 µm
Vehicle Control-25.4 ± 2.123.9 ± 1.918.2 ± 1.5
This compound0.130.1 ± 2.528.5 ± 2.222.7 ± 1.8
This compound1.038.7 ± 3.036.4 ± 2.830.1 ± 2.4
This compound10.045.2 ± 3.542.8 ± 3.136.5 ± 2.9

Data are presented as mean ± SEM. Synaptic density was assessed by the colocalization of presynaptic (Synaptophysin) and postsynaptic (PSD-95) markers.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][11]

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hank's Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-Lysine coated culture plates

  • Trypsin-EDTA (0.05%)

  • Fetal Bovine Serum (FBS)

  • DNase I

Procedure:

  • Euthanize the pregnant rat according to approved institutional guidelines.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

  • Isolate the cortices from the embryonic brains under a dissecting microscope.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with Trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Plate the neurons onto Poly-D-Lysine coated plates at a desired density.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

Protocol 2: Neuronal Viability (MTT) and Cytotoxicity (LDH) Assays

These assays are used to assess the protective effects of this compound against excitotoxicity.[4][6][12]

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH cytotoxicity detection kit

  • DMSO

  • Plate reader

Procedure:

  • Pre-treat the neuronal cultures with varying concentrations of this compound for 24 hours.

  • Induce excitotoxicity by adding 100 µM Glutamate for 24 hours.

  • For LDH Assay: Collect the culture supernatant to measure LDH release according to the manufacturer's protocol.

  • For MTT Assay: Add MTT solution to the remaining cells and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies changes in neurite length and complexity following this compound treatment.[7][8][13]

Materials:

  • Low-density primary cortical neuron cultures (DIV 2)

  • This compound stock solution

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: anti-βIII-Tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat developing neurons with this compound for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells for 10 minutes.

  • Block non-specific antibody binding for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length, number, and branching using an automated image analysis software.[7]

Protocol 4: Synaptic Density Analysis

This immunocytochemistry protocol is used to quantify synaptic puncta.[9][10]

Materials:

  • Mature primary cortical neuron cultures (DIV 14-21)

  • This compound stock solution

  • 4% PFA

  • Permeabilization and blocking buffers

  • Primary antibodies: anti-Synaptophysin (presynaptic) and anti-PSD-95 (postsynaptic)

  • Fluorescently-labeled secondary antibodies

  • Confocal microscope and image analysis software

Procedure:

  • Treat mature neurons with this compound for 48 hours.

  • Fix, permeabilize, and block the cells as described in Protocol 3.

  • Incubate with both primary antibodies simultaneously overnight at 4°C.

  • Wash and incubate with the corresponding secondary antibodies for 1 hour.

  • Acquire z-stack images using a confocal microscope.

  • Quantify the number of individual and colocalized Synaptophysin and PSD-95 puncta along dendritic segments.[10]

Protocol 5: Western Blotting for Signaling Pathway Analysis

This protocol investigates the activation of pro-survival signaling pathways, such as Akt and ERK, in response to this compound treatment.[14][15]

Materials:

  • Primary cortical neuron cultures

  • This compound stock solution

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat neurons with this compound for the desired time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

G cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Dissection Dissection Dissociation Dissociation Dissection->Dissociation Plating Plating Dissociation->Plating Maturation Maturation Plating->Maturation Treatment Treatment Maturation->Treatment Viability_Assay Viability_Assay Treatment->Viability_Assay DIV 7-10 Neurite_Outgrowth_Assay Neurite_Outgrowth_Assay Treatment->Neurite_Outgrowth_Assay DIV 2-4 Synaptic_Density_Assay Synaptic_Density_Assay Treatment->Synaptic_Density_Assay DIV 14-21 Western_Blot Western_Blot Treatment->Western_Blot Acute Analysis_Viability Analysis_Viability Viability_Assay->Analysis_Viability Plate Reader Analysis_Morphology Analysis_Morphology Neurite_Outgrowth_Assay->Analysis_Morphology Microscopy Analysis_Synapses Analysis_Synapses Synaptic_Density_Assay->Analysis_Synapses Confocal Analysis_Protein Analysis_Protein Western_Blot->Analysis_Protein Imaging System Final_Report Final_Report Analysis_Viability->Final_Report Analysis_Morphology->Final_Report Analysis_Synapses->Final_Report Analysis_Protein->Final_Report

Caption: Experimental workflow for assessing this compound's effects.

G This compound This compound Receptor TrkB-like Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Neuronal Survival & Growth mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Survival Plasticity Synaptic Plasticity CREB->Plasticity

Caption: Plausible signaling pathway modulated by this compound.

G Start Start Data Interpretation Viability Increased Viability? Start->Viability Neurite Increased Neurite Outgrowth? Viability->Neurite Yes NoEffect Conclusion: No Significant Effect Viability->NoEffect No Effect Alone, Protective vs Stress Toxic Conclusion: Potential Cytotoxicity Viability->Toxic No Synapse Increased Synaptic Density? Neurite->Synapse Yes Neurotrophic Conclusion: Neurotrophic Effect Neurite->Neurotrophic No Synapse->Neurotrophic No Synaptogenic Conclusion: Synaptogenic Effect Synapse->Synaptogenic Yes Neuroprotective Conclusion: Neuroprotective Effect NoEffect->Neuroprotective

References

Application of Neurine in Alzheimer's Disease Research Models: A Review of a Toxin's Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurine, a quaternary ammonium (B1175870) compound, is a toxin naturally formed during the decomposition of biological tissues. It is structurally related to choline, an essential nutrient. Historically, this compound has been identified as a toxic substance, and its presence in decaying organic matter has been a subject of toxicological studies. The potential application of this compound in a therapeutic or research context, particularly for neurodegenerative diseases like Alzheimer's, is not established and, based on its known toxic properties, appears counterintuitive.

This document aims to address the inquiry regarding the application of this compound in Alzheimer's disease research models. Due to the absence of scientific literature on this specific topic, this text will instead provide a general overview of the common research models used in Alzheimer's disease and the typical experimental protocols employed to assess potential therapeutic agents. This will be framed within the context of why a known toxin like this compound is an unlikely candidate for such research.

Common Research Models in Alzheimer's Disease

The study of Alzheimer's disease relies on a variety of models that recapitulate different aspects of the disease's pathology. These models are crucial for understanding the disease mechanisms and for the preclinical evaluation of potential treatments.

1. In Vitro Models:

  • Cell Lines: Immortalized cell lines, such as human neuroblastoma (SH-SY5Y) and pheochromocytoma (PC12) cells, are often genetically modified to overexpress proteins associated with Alzheimer's disease, like amyloid precursor protein (APP) and presenilin-1 (PS1).

  • Primary Neuronal Cultures: Neurons harvested directly from the brains of embryonic or neonatal rodents provide a more physiologically relevant model to study neuronal function and death.

  • Induced Pluripotent Stem Cells (iPSCs): Skin or blood cells from patients with Alzheimer's disease can be reprogrammed into stem cells and then differentiated into neurons, offering a patient-specific model to study disease mechanisms.

2. In Vivo Models:

  • Transgenic Mouse Models: These are the most common animal models in Alzheimer's research. Mice are genetically engineered to express human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and, in some models, tau pathology. Examples include the 5XFAD and 3xTg-AD mouse models.

  • Non-human Primate Models: Aged non-human primates can naturally develop some of the pathological features of Alzheimer's disease, offering a model that is genetically and physiologically closer to humans.

Standard Experimental Protocols for Evaluating Potential Therapeutic Agents

When a new compound is investigated for its potential to treat Alzheimer's disease, a series of standardized experiments are conducted to assess its efficacy and safety.

1. Biochemical Assays:

  • Quantification of Amyloid-beta (Aβ) and Tau: Enzyme-linked immunosorbent assays (ELISAs) and Western blotting are used to measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) and phosphorylated tau protein in cell culture media, cell lysates, or brain tissue homogenates.

  • Assessment of Oxidative Stress: Assays for reactive oxygen species (ROS) production, lipid peroxidation, and antioxidant enzyme activity are performed to evaluate the compound's effect on oxidative stress, a key pathological feature of Alzheimer's.

  • Evaluation of Neuroinflammation: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the activation of microglia and astrocytes are measured to determine the compound's anti-inflammatory properties.

2. Cellular Assays:

  • Cell Viability Assays: Assays like the MTT or LDH assay are used to assess the ability of a compound to protect neurons from Aβ-induced toxicity or other insults.

  • Synaptic Function Analysis: Techniques such as immunocytochemistry for synaptic markers (e.g., synaptophysin) and electrophysiology are used to evaluate the compound's effect on synaptic integrity and function.

3. Behavioral Tests in Animal Models:

  • Cognitive Assessment: A battery of behavioral tests, including the Morris water maze, Y-maze, and novel object recognition test, are used to assess learning and memory in animal models of Alzheimer's disease.

  • Motor Function and General Health Monitoring: The overall health and motor coordination of the animals are monitored to ensure the compound does not have adverse effects.

4. Histological and Immunohistochemical Analysis:

  • Plaque and Tangle Staining: Brain sections from animal models are stained with specific dyes (e.g., Thioflavin S for plaques) or antibodies to visualize and quantify the amyloid plaque and neurofibrillary tangle burden.

  • Neuronal and Synaptic Loss Quantification: Staining for neuronal markers (e.g., NeuN) and synaptic markers allows for the assessment of neurodegeneration.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the general approach in Alzheimer's disease drug discovery, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and a simplified signaling pathway relevant to the disease.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of Compound X for AD cluster_invivo In Vivo Evaluation A In Vitro Studies (Cell Lines, Primary Neurons) B Biochemical Assays (Aβ, Tau, Oxidative Stress) A->B C Cellular Assays (Viability, Synaptic Function) A->C G Toxicology and Safety Assessment B->G D In Vivo Studies (Transgenic Mouse Models) C->D E Behavioral Testing (Cognitive Function) D->E F Histopathological Analysis (Plaque/Tangle Load, Neurodegeneration) D->F E->G F->G H Lead Optimization G->H AD_Signaling_Pathway cluster_pathway Simplified Alzheimer's Disease Pathological Cascade APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Aggregation APP->Abeta Plaques Amyloid Plaques Abeta->Plaques pTau Hyperphosphorylated Tau Abeta->pTau OxidativeStress Oxidative Stress Abeta->OxidativeStress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation SynapticDysfunction Synaptic Dysfunction Plaques->SynapticDysfunction Tau Tau Protein Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->SynapticDysfunction OxidativeStress->SynapticDysfunction Neuroinflammation->SynapticDysfunction NeuronalDeath Neuronal Death SynapticDysfunction->NeuronalDeath

Application Notes and Protocols for Stable Isotope Labeling of Neurine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurine, a quaternary ammonium (B1175870) compound, is recognized as a toxic breakdown product of choline (B1196258) and acetylcholine. Its accumulation has been associated with pathological conditions, and understanding its metabolic fate is of growing interest in neuroscience and drug development. However, the precise metabolic pathways of this compound in mammalian systems remain largely uncharacterized. Stable isotope labeling, coupled with mass spectrometry, offers a powerful strategy to trace the biotransformation of this compound, identify its metabolites, and elucidate its metabolic pathways.

These application notes provide a comprehensive, albeit prospective, guide for researchers embarking on metabolic studies of this compound using stable isotope labeling. Given the limited existing literature on this compound metabolism, this document outlines a hypothetical experimental workflow based on established methodologies for metabolic analysis of other small molecules.

Hypothetical Metabolic Pathway of this compound

The metabolic pathway of this compound is not well-established. It is known to be formed from the degradation of choline and acetylcholine. Hypothetically, its metabolism could involve demethylation, oxidation, or conjugation reactions. A possible pathway could involve the conversion of this compound to other trimethylamine-containing compounds or its degradation into smaller molecules. The following diagram illustrates a speculative metabolic pathway that could be investigated using stable isotope labeling.

Neurine_Metabolism cluster_precursors Precursors cluster_this compound This compound cluster_metabolites Hypothetical Metabolites Acetylcholine Acetylcholine This compound This compound Acetylcholine->this compound Degradation Choline Choline Choline->this compound Degradation Labeled_this compound Labeled this compound (e.g., ¹³C₃, ¹⁵N) Metabolite_A Metabolite A (e.g., Demethylated) Labeled_this compound->Metabolite_A Enzymatic Transformation 1 Metabolite_B Metabolite B (e.g., Oxidized) Labeled_this compound->Metabolite_B Enzymatic Transformation 2 Metabolite_C Metabolite C (e.g., Conjugated) Labeled_this compound->Metabolite_C Enzymatic Transformation 3 Trimethylamine (B31210) Trimethylamine (TMA) Metabolite_A->Trimethylamine Metabolite_B->Trimethylamine

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for this compound Metabolic Studies

A typical workflow for investigating this compound metabolism using stable isotope labeling involves several key stages, from the synthesis of the labeled compound to the analysis and interpretation of the data.

Experimental_Workflow cluster_synthesis Phase 1: Preparation cluster_experiment Phase 2: In Vitro / In Vivo Experiment cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation Synth Synthesis of Isotopically Labeled this compound (e.g., ¹³C₃-Neurine, ¹⁵N-Neurine) QC Purity and Isotopic Enrichment Analysis (NMR, MS) Synth->QC Admin Administration of Labeled this compound to Cell Culture or Animal Model QC->Admin Sample Sample Collection (Cells, Plasma, Urine, Tissues) Admin->Sample Extract Metabolite Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing and Metabolite Identification LCMS->Data Pathway Pathway Elucidation and Flux Analysis Data->Pathway

Caption: General experimental workflow for this compound metabolic studies.

Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound (Hypothetical)

Objective: To synthesize this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N) for use as a tracer in metabolic studies.

Materials:

  • Labeled precursors (e.g., [¹³C₃]-trimethylamine or [¹⁵N]-trimethylamine)

  • 2-bromoethanol (B42945) or 2-chloroethanol (B45725)

  • Solvent (e.g., acetonitrile, ethanol)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • In a round-bottom flask, dissolve the isotopically labeled trimethylamine in the chosen solvent.

  • Add 2-bromoethanol or 2-chloroethanol to the solution.

  • Add a suitable base, such as potassium carbonate, to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting labeled this compound product using an appropriate method, such as column chromatography or recrystallization.

  • Confirm the identity, purity, and isotopic enrichment of the synthesized labeled this compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Study using Labeled this compound

Objective: To investigate the metabolism of this compound in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Isotopically labeled this compound solution (sterile-filtered)

  • Cell lysis buffer

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Culture the neuronal cells to the desired confluency in multi-well plates.

  • Prepare a working solution of isotopically labeled this compound in the cell culture medium at a non-toxic concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the labeled this compound.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • At each time point, collect the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer and collect the cell lysate.

  • For metabolite extraction, add ice-cold methanol to the cell lysate and medium samples (e.g., 4:1 methanol to sample ratio).

  • Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and transfer to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled this compound and its Metabolites

Objective: To detect and quantify labeled this compound and its potential metabolites in biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A suitable gradient from high to low organic content.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Optimize the MS parameters for the detection of unlabeled and labeled this compound by direct infusion.

  • Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole MS or a targeted MS/MS method for a high-resolution MS.

  • Predict potential MRM transitions for hypothetical metabolites based on common biotransformation reactions (e.g., demethylation, oxidation).

  • Acquire data in both positive and negative ionization modes to cover a broader range of potential metabolites.

  • Analyze the samples, including a blank matrix and quality control samples.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Synthesized Labeled this compound

CompoundIsotopeIsotopic Enrichment (%)
This compound¹³C₃99.5
This compound¹⁵N99.2

Table 2: Hypothetical Concentrations of Labeled this compound and Metabolites in Cell Lysates (pmol/mg protein)

Time (hours)Labeled this compoundLabeled Metabolite ALabeled Metabolite B
0100.0 ± 5.2Not DetectedNot Detected
185.3 ± 4.15.1 ± 0.82.3 ± 0.4
452.1 ± 3.515.8 ± 1.98.9 ± 1.1
1215.6 ± 2.135.2 ± 3.820.5 ± 2.5
242.3 ± 0.548.9 ± 5.131.4 ± 3.9
Data are presented as mean ± standard deviation (n=3).

Conclusion

The study of this compound metabolism is a nascent field with the potential to provide significant insights into neurological health and disease. While direct protocols for stable isotope labeling of this compound are not yet established, the hypothetical framework and detailed methodologies presented here offer a robust starting point for researchers. By adapting established techniques in chemical synthesis, cell biology, and analytical chemistry, the scientific community can begin to unravel the metabolic fate of this intriguing molecule.

Application Notes and Protocols for the Purification of Neurine from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurine (trimethylvinylammonium hydroxide) is a quaternary ammonium (B1175870) compound that can be challenging to isolate and purify from complex biological matrices such as plasma, urine, and tissue homogenates. Its high polarity and permanent positive charge necessitate specialized extraction and chromatographic techniques to achieve high purity and recovery. These application notes provide detailed protocols for the purification of this compound using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Purification Strategies

The selection of a purification strategy for this compound depends on the sample matrix, the required level of purity, and the desired analytical endpoint. Two primary methods are detailed here: a robust solid-phase extraction (SPE) protocol for general purification and a more advanced high-performance liquid chromatography (HPLC) based method for high-resolution separation and analysis.

Solid-Phase Extraction (SPE) for this compound Purification

SPE is a highly effective technique for the selective removal of interferences and for the concentration of this compound from complex biological fluids.[1] A mixed-mode SPE sorbent, which combines both non-polar and ion-exchange retention mechanisms, is ideal for isolating quaternary amines like this compound.[1]

Principle: The sample is loaded onto the SPE column under conditions where this compound is retained by both hydrophobic and cation exchange interactions. A series of washes removes interfering compounds, and finally, a specific elution solvent is used to disrupt both interactions and elute the purified this compound.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction of this compound from Plasma/Serum

This protocol is a generic method for the extraction of quaternary amines and can be adapted for this compound purification from plasma or serum.[1]

Materials:

  • ISOLUTE® HCX-Q SPE Columns (or equivalent mixed-mode strong cation exchange/non-polar sorbent)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) buffer (0.05 M, pH 7.0)

  • Monochloroacetic acid

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pretreatment:

    • Thaw plasma/serum samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

    • Dilute 100 µL of the supernatant with 400 µL of 0.05 M ammonium acetate buffer (pH 7.0).

    • Vortex for 30 seconds.

  • SPE Column Conditioning:

    • Place the SPE columns on the manifold.

    • Condition the column with 1 mL of methanol.

    • Equilibrate the column with 500 µL of 0.05 M ammonium acetate buffer (pH 7.0). Do not allow the column to dry.

  • Sample Loading:

    • Load the 500 µL of pretreated sample onto the column.

    • Apply a slow, steady flow rate of 1-2 mL/minute.

  • Interference Elution (Wash Step):

    • Wash the column with 500 µL of a methanol/0.05 M ammonium acetate buffer (pH 7.0) solution (20:80, v/v). This step removes non-polar and weakly retained interferences.

  • Analyte Elution:

    • Elute the purified this compound with 2 x 125 µL of 0.2 M monochloroacetic acid in methanol. The acidic methanol disrupts both the ionic and non-polar interactions, releasing the this compound from the sorbent.[1]

    • Collect the eluate for analysis.

  • Post-Elution Processing:

    • The eluate can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for other analytical techniques.

Protocol 2: Analysis of Purified this compound by HILIC-MS/MS

For the specific and sensitive quantification of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is a powerful technique. HILIC is well-suited for the retention of very polar compounds like quaternary amines, which are often poorly retained by traditional reversed-phase chromatography.[2]

Materials and Instrumentation:

  • HILIC column (e.g., TSKgel Amide-80 or similar)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: HILIC, e.g., TSKgel Amide-80 (dimensions appropriate for the HPLC system).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-2 min: 95% B

      • 2-10 min: Linear gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M]+ for this compound (m/z 102.1).

    • Product Ions (Q3): Specific fragment ions for this compound (to be determined by direct infusion of a this compound standard).

    • Optimize cone voltage and collision energy for maximum signal intensity.

Data Presentation

The performance of purification methods should be rigorously validated. Key parameters include recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6][7][8] The following tables provide expected performance data for methods analogous to those described for this compound.

Table 1: Expected Recovery for SPE of Quaternary Amines from Biological Matrices

Analyte Class Matrix SPE Sorbent Recovery (%) Reference
Quaternary Amines Plasma Mixed-Mode Cation Exchange >85% Generic SPE methods[1]
Neurotransmitters Brain Tissue Polymeric Reversed-Phase >60% [6]

| Steroids | Brain Homogenate | C18 | ~60-90% |[1] |

Table 2: Typical LC-MS/MS Performance Data for Small Polar Analytes

Analyte/Class Matrix LC-MS/MS Method LLOQ Reference
Monoamine Neurotransmitters Brain Dialysate HILIC-MS/MS 0.03-0.2 nM [9]
Biogenic Amines Food HILIC-MS 0.001-0.02 mg/100g [10]

| Trimethylamine N-oxide | Human Plasma | LC-MS/MS | 0.25 µM | |

Visualizations

Experimental Workflow for this compound Purification and Analysis

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (Plasma, Urine, Tissue) homogenize Homogenization (for tissue) start->homogenize If tissue precipitate Protein Precipitation (e.g., with Acetonitrile) start->precipitate If liquid homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 load Load Sample supernatant1->load condition Condition SPE Column (Methanol & Buffer) condition->load wash Wash Interferences load->wash elute Elute this compound (Acidified Methanol) wash->elute lcms LC-MS/MS Analysis (HILIC) elute->lcms data Data Acquisition & Quantification lcms->data G start Goal: Purify this compound matrix Matrix Complexity? start->matrix purity Required Purity? matrix->purity High matrix->purity Low protein_precip Protein Precipitation purity->protein_precip Screening spe Solid-Phase Extraction (SPE) purity->spe High Purity/ Concentration hplc HPLC / HILIC protein_precip->hplc spe->hplc Highest Purity/ Quantification

References

Application Notes and Protocols for Long-Term Neurine Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Neurine is a hypothetical novel compound with suspected neuroactive properties. Preliminary in silico and acute toxicity data suggest potential for long-term neurological effects, necessitating a comprehensive experimental framework to characterize its risk profile. These application notes provide a detailed guide for designing and executing long-term exposure studies to evaluate the potential neurotoxicity of this compound. The protocols herein adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory relevance.[1][2]

The primary objectives of these studies are to:

  • Determine the potential for this compound to induce neurotoxic effects following repeated, long-term exposure.

  • Identify specific neurological and behavioral endpoints affected by this compound.

  • Elucidate the potential mechanisms underlying this compound-induced neurotoxicity.

  • Establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for long-term this compound exposure.[3]

This document outlines a tiered approach, beginning with in vitro screening to assess cellular mechanisms of neurotoxicity, followed by comprehensive in vivo studies in rodent models to evaluate systemic and behavioral effects.

II. Hypothetical Mechanism of Action of this compound

For the purpose of this experimental design, we will hypothesize that this compound acts as a potent excitotoxicant by disrupting glutamatergic neurotransmission.[4][5] This disruption is postulated to lead to excessive neuronal stimulation, intracellular calcium overload, mitochondrial dysfunction, and subsequent neuronal apoptosis, primarily affecting the hippocampus and prefrontal cortex.[4][6] This proposed mechanism will guide the selection of specific assays and biomarkers.

Proposed this compound Signaling Pathway

Neurine_Signaling_Pathway This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Agonist Binding Ca_channel Calcium Channel NMDA_R->Ca_channel Opens Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Mitochondria Mitochondria Ca_influx->Mitochondria Overload Caspase Caspase Activation Ca_influx->Caspase ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed excitotoxic signaling pathway of this compound.

III. Experimental Design and Workflow

A tiered and integrated testing strategy is recommended to comprehensively evaluate the long-term neurotoxicity of this compound.[7][8] This approach combines in vitro and in vivo models to provide a holistic understanding of this compound's effects, from the cellular to the organismal level.

Overall Experimental Workflow

Experimental_Workflow cluster_in_vitro Tier 1: In Vitro Screening cluster_in_vivo Tier 2: In Vivo Studies (Rodent Model) cluster_analysis Tier 3: Data Integration & Risk Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary cortical neurons) Dose_Response Dose-Response & Cytotoxicity Assays (MTT, LDH) Cell_Culture->Dose_Response Mechanistic Mechanistic Assays (Calcium imaging, ROS, Apoptosis) Dose_Response->Mechanistic Dosing Long-Term Dosing (90-day oral gavage) (Vehicle, Low, Mid, High Dose) Mechanistic->Dosing Inform Dose Selection Animal_Model Animal Model Selection & Acclimation (e.g., Sprague-Dawley rats) Animal_Model->Dosing Behavioral Neurobehavioral Assessments (Motor activity, learning & memory, anxiety) Dosing->Behavioral Biomarkers Biomarker Analysis (Blood, CSF, Urine) Dosing->Biomarkers Histopathology Neuropathology & Histology (Brain tissue analysis) Behavioral->Histopathology Biomarkers->Histopathology Data_Analysis Statistical Analysis of All Endpoints Histopathology->Data_Analysis NOAEL_LOAEL Determination of NOAEL/LOAEL Data_Analysis->NOAEL_LOAEL Risk_Assessment Overall Risk Assessment NOAEL_LOAEL->Risk_Assessment

Caption: Tiered experimental workflow for this compound neurotoxicity assessment.

IV. In Vitro Neurotoxicity Protocols

In vitro models provide a valuable initial screening tool to assess the direct effects of this compound on neuronal cells and to investigate its mechanism of action.[9][10][11][12]

Protocol 1: Cell Viability Assessment

Objective: To determine the cytotoxic concentration range of this compound in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Replace the medium in the wells with the this compound-containing medium or vehicle control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Oxidative Stress

Objective: To measure the generation of reactive oxygen species (ROS) in neuronal cells following this compound exposure.

Materials:

  • SH-SY5Y cells

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Expose cells to various concentrations of this compound for a predetermined duration (e.g., 24 hours).

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Quantify ROS production relative to the vehicle control.

V. In Vivo Long-Term Neurotoxicity Protocol (OECD TG 424 adapted)

This protocol is designed to assess the cumulative neurotoxic effects of this compound in rodents following long-term exposure.[1]

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (8 weeks old at the start of the study)

  • Sex: Equal numbers of males and females

  • Group Size: 10 animals per sex per group

  • Housing: Standard polycarbonate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

Dose Administration
  • Route: Oral gavage (to ensure accurate dosing)

  • Duration: 90 days

  • Dose Groups:

    • Group 1: Vehicle control (e.g., corn oil)

    • Group 2: Low dose (e.g., 1 mg/kg/day)

    • Group 3: Mid dose (e.g., 10 mg/kg/day)

    • Group 4: High dose (e.g., 100 mg/kg/day)

    • Dose levels should be selected based on preliminary toxicity data.

Protocol 3: Neurobehavioral Assessments

A battery of behavioral tests should be performed to assess various domains of neurological function.[13][14][15][16][17] Testing should be conducted at baseline (before dosing) and at regular intervals during the study (e.g., monthly).

  • Motor Function:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Learning and Memory:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

  • Sensory Function:

    • Acoustic Startle Response and Prepulse Inhibition: To assess sensorimotor gating.

  • Anxiety-like Behavior:

    • Elevated Plus Maze: To measure anxiety levels.

Protocol 4: Biomarker Analysis

At the termination of the study, blood, cerebrospinal fluid (CSF), and urine samples should be collected for the analysis of potential neurotoxicity biomarkers.[18][19][20][21][22]

  • Blood/Plasma:

    • Glial Fibrillary Acidic Protein (GFAP) - marker of astrogliosis

    • Ubiquitin C-terminal Hydrolase L1 (UCH-L1) - marker of neuronal injury

    • Neurofilament Light Chain (NfL) - marker of axonal damage

  • CSF:

    • Tau protein - marker of neuronal damage

    • Beta-amyloid peptides - can be altered in neurodegenerative processes

  • Urine:

    • Metabolites of this compound and its breakdown products

Protocol 5: Neuropathology and Histology

Following euthanasia, brains will be collected for detailed neuropathological examination.

Procedure:

  • Perfuse a subset of animals (5 per sex per group) with saline followed by 4% paraformaldehyde.

  • Carefully dissect the brain and post-fix in 4% paraformaldehyde.

  • Process the brains for paraffin (B1166041) embedding.

  • Section the brains coronally, with a focus on the hippocampus and prefrontal cortex.

  • Perform staining:

    • Hematoxylin and Eosin (H&E): For general morphology and detection of neuronal cell death.

    • Fluoro-Jade B: To specifically label degenerating neurons.

    • Immunohistochemistry: For GFAP (astrogliosis), Iba1 (microglial activation), and cleaved caspase-3 (apoptosis).

  • Quantify neuronal cell counts, glial activation, and apoptotic cells using stereological methods.

VI. Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between dose groups. Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the this compound-treated groups and the vehicle control group. A p-value of <0.05 will be considered statistically significant.

Table 1: In Vitro Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198.7 ± 4.997.5 ± 5.596.3 ± 5.8
195.2 ± 6.192.1 ± 5.989.7 ± 6.3
1088.4 ± 5.775.3 ± 6.862.1 ± 7.2
10065.1 ± 7.342.8 ± 8.125.4 ± 6.5
100015.3 ± 4.28.9 ± 3.55.1 ± 2.9
Data are presented as mean ± SD. *p < 0.05 compared to vehicle control.
Table 2: Summary of In Vivo Neurobehavioral Assessments (90-Day Exposure)
ParameterVehicle ControlLow Dose (1 mg/kg)Mid Dose (10 mg/kg)High Dose (100 mg/kg)
Open Field: Total Distance (cm) 3500 ± 4503450 ± 4202800 ± 3801500 ± 310
Rotarod: Latency to Fall (s) 180 ± 25175 ± 28130 ± 3575 ± 22
Morris Water Maze: Escape Latency (s) 20 ± 522 ± 645 ± 1070 ± 15
Novel Object Recognition: Discrimination Index 0.8 ± 0.10.75 ± 0.120.4 ± 0.150.1 ± 0.08
Data are presented as mean ± SD. *p < 0.05 compared to vehicle control.
Table 3: Key Biomarker and Histopathological Findings
ParameterVehicle ControlLow Dose (1 mg/kg)Mid Dose (10 mg/kg)High Dose (100 mg/kg)
Plasma GFAP (ng/mL) 1.2 ± 0.31.3 ± 0.43.5 ± 0.88.9 ± 1.5
Plasma NfL (pg/mL) 15 ± 418 ± 545 ± 12120 ± 25
Hippocampal Neuron Count (cells/mm²) 2500 ± 2102450 ± 2301800 ± 190950 ± 150
Cortical GFAP+ Cells (cells/mm²) 50 ± 1055 ± 12150 ± 25350 ± 40
Data are presented as mean ± SD. *p < 0.05 compared to vehicle control.

VII. Conclusion and Risk Assessment

The integration of data from in vitro and in vivo studies will provide a comprehensive profile of this compound's neurotoxic potential. The dose-response relationships established for various endpoints will be crucial for determining the NOAEL and LOAEL. This information is essential for conducting a thorough risk assessment and for making informed decisions regarding the continued development and potential human exposure to this compound. The detailed protocols and data presentation formats provided in these application notes are designed to guide researchers in generating high-quality, reproducible, and interpretable data for the evaluation of long-term neurotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Neurine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the common challenges encountered during the chemical synthesis and purification of Neurine.

Frequently Asked Questions (FAQs)

Category 1: this compound Synthesis

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound, or trimethylvinylammonium hydroxide (B78521), is a quaternary ammonium (B1175870) compound. Common synthetic approaches include the dehydration of choline (B1196258) and the reaction of acetylene (B1199291) with trimethylamine.[1] Given the availability of choline as a starting material, its dehydration is a frequently considered pathway.

Q2: My this compound synthesis yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can often be attributed to its inherent instability.[1] Key factors include:

  • Decomposition: this compound readily decomposes to form trimethylamine, especially under harsh temperature or pH conditions.[1]

  • Incomplete Reaction: The dehydration of choline may not go to completion, leaving unreacted starting material.

  • Side Reactions: The vinyl group is reactive and can participate in polymerization or other side reactions, particularly at elevated temperatures.

Q3: What are the primary side products I should anticipate during synthesis?

A3: The most common and expected side product is trimethylamine, resulting from the decomposition of this compound.[1] Depending on the reaction conditions, you may also find unreacted choline or polymeric materials.

Category 2: this compound Purification

Q1: Why is purifying this compound so challenging?

A1: The primary challenge stems from this compound being a water-soluble quaternary ammonium salt.[2] Standard purification techniques like simple recrystallization from common organic solvents are often ineffective. Methods like evaporation to dryness can be cumbersome and risk thermal decomposition of the unstable this compound product.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: Several specialized techniques can be employed for water-soluble quaternary ammonium compounds:

  • Precipitation: Adding a water-miscible aliphatic amine to a concentrated aqueous solution of crude this compound can precipitate the quaternary ammonium salt, allowing for its separation.[2]

  • Azeotropic Distillation: Water can be removed from the crude product by azeotropic distillation with a suitable solvent like benzene, causing the salt to remain behind for filtration. However, this method can leave non-volatile impurities in the final product.[2]

  • Ion-Exchange Chromatography: This technique can be used to exchange the counter-ion of a quaternary ammonium salt for a hydroxide ion, but the process can be difficult as the resin often has a stronger affinity for other anions than for the hydroxide ion.[3]

Q3: How can I effectively remove unreacted choline from my final product?

A3: Separating this compound from choline can be difficult due to their similar structures. Techniques that exploit the difference in their chemical properties are most effective. Choline's primary alcohol group makes it more polar and capable of hydrogen bonding than this compound. Chromatographic methods, such as ion-exchange chromatography, can be optimized to separate these two compounds. Additionally, selective precipitation methods may be developed by carefully choosing the solvent system.

Q4: What analytical techniques are suitable for assessing the purity of synthesized this compound?

A4: A combination of methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure, particularly the presence of the vinyl group and the three methyl groups.

  • Mass Spectrometry (MS): Soft ionization techniques like electrospray ionization (ESI-MS) can confirm the molecular weight of the this compound cation.[4]

  • Spectrophotometric Assays: Quantitative methods like the periodide precipitation assay can be used to determine the concentration of total water-soluble quaternary ammonium compounds in a sample.[5][6]

Category 3: Stability and Handling

Q1: How stable is this compound, and what are its decomposition products?

A1: this compound is known to be unstable.[1] It readily decomposes, especially when heated or in solution, to yield trimethylamine, which is identifiable by its characteristic fishy odor.[1] The stability is a critical factor to consider during both synthesis and storage.

Q2: What are the best practices for storing purified this compound?

A2: To minimize decomposition, this compound should be stored under controlled conditions. It is best kept as a concentrated, syrupy liquid or aqueous solution at low temperatures (e.g., ≤ 4°C) in a tightly sealed container to prevent the escape of volatile decomposition products. Storage under an inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life.

Q3: Is this compound toxic? What safety precautions should be taken?

A3: Yes, this compound is described as a poisonous alkaloid.[1] Standard laboratory safety precautions should be strictly followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature too high, causing complete decomposition. 2. Ineffective dehydrating agent (for choline route). 3. Loss of volatile reactants (acetylene or trimethylamine).1. Optimize the reaction temperature; use the lowest effective temperature. 2. Screen different dehydrating agents and catalysts. 3. Ensure the reaction is performed in a sealed, pressure-rated vessel.
Product has a strong fishy odor The sample contains a significant amount of trimethylamine, a decomposition product of this compound.[1]1. Re-purify the sample using precipitation or ion-exchange chromatography. 2. Store the product at a lower temperature to inhibit further decomposition. 3. Confirm decomposition using NMR or MS analysis.
Purified product is a non-white or colored solid/syrup Contamination with non-volatile impurities from the starting materials or side reactions.[2]1. Recrystallize the product from a suitable solvent system if possible. 2. Use a purification method less prone to carrying over impurities, such as precipitation with a water-miscible amine.[2] 3. Ensure high-purity starting materials are used.
Difficulty separating product from aqueous solution This compound is highly water-soluble, making extraction difficult.[2]1. Avoid simple evaporation. Use techniques like precipitation by adding a water-miscible aliphatic amine or azeotropic distillation.[2] 2. Consider converting the hydroxide salt to a less soluble salt (e.g., halide) for isolation, followed by conversion back to the hydroxide via ion exchange.
NMR spectrum shows broad peaks and unexpected signals 1. Sample contains paramagnetic impurities. 2. Product is degrading during analysis. 3. Presence of polymeric side products.1. Treat the sample with a chelating agent or pass it through a short plug of silica/celite. 2. Acquire spectra quickly after sample preparation and at low temperatures if possible. 3. Use purification methods designed to remove high-molecular-weight species.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound synthesis in public literature, this table provides a qualitative comparison of common purification methods for water-soluble quaternary ammonium compounds.

Purification Method Principle Typical Purity Advantages Disadvantages Reference
Evaporation to Dryness Removal of solvent by heat/vacuum.Low to ModerateSimple setup.Risks thermal decomposition; co-isolates non-volatile impurities.[2]
Azeotropic Distillation Removal of water with an immiscible solvent.ModerateEffective for water removal.Co-isolates non-volatile impurities; requires specific solvent pairs.[2]
Precipitation with Amine Reduces product solubility by adding a water-miscible amine.Moderate to HighCan be highly selective; avoids heating.Requires large volumes of amine; product may need further washing.[2]
Ion-Exchange Chromatography Separation based on ionic affinity to a resin.HighCan achieve very high purity; separates ionic species.Can be slow; resin choice is critical and may be inefficient for hydroxide exchange.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Choline Chloride (Conceptual)

Disclaimer: This is a conceptual protocol based on the dehydration of choline. Reaction conditions must be optimized for safety and efficiency.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add choline chloride (1 equivalent).

  • Solvent & Catalyst: Add a high-boiling point, non-protic solvent (e.g., sulfolane) and a suitable acid catalyst or dehydrating agent (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction: Heat the mixture under a nitrogen atmosphere. The temperature should be carefully controlled to initiate dehydration while minimizing decomposition (e.g., start at 120-140°C and monitor).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (if applicable) or ¹H NMR to observe the disappearance of the choline CH₂OH signal and the appearance of the vinyl proton signals of this compound.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product will be in the reaction solvent.

  • Initial Isolation: Isolate the crude this compound salt. This may involve precipitation by adding a non-polar solvent or proceeding directly to purification from the reaction mixture if the solvent is compatible with the chosen purification method.

Protocol 2: Purification of this compound by Amine Precipitation

This protocol is adapted from general methods for purifying water-soluble quaternary ammonium salts.[2]

  • Concentration: Prepare a concentrated aqueous solution of the crude this compound product (e.g., >50% by weight).[2]

  • Precipitation: To the stirred aqueous solution, slowly add a water-miscible aliphatic amine (e.g., diethylamine (B46881) or triethylamine) at room temperature. A volume ratio of 5 to 50 volumes of amine per volume of aqueous solution may be required.[2]

  • Isolation: As the amine is added, the solid this compound salt should precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with the aliphatic amine used for precipitation, followed by a volatile, non-polar organic solvent (e.g., diethyl ether) to remove the residual amine.

  • Drying: Dry the purified this compound product under high vacuum at a low temperature to remove all residual solvents.

Visualizations: Workflows and Logic Diagrams

SynthesisWorkflow Start Starting Materials (e.g., Choline Chloride, Catalyst, Solvent) Reaction Controlled Heating (Dehydration Reaction) Start->Reaction 1. Mix Monitoring Reaction Monitoring (NMR, TLC) Reaction->Monitoring 2. Sample Workup Cooling & Initial Isolation Reaction->Workup 3. On Completion Monitoring->Reaction Crude Crude this compound Product Workup->Crude 4. Isolate

Caption: General workflow for the synthesis of crude this compound.

PurificationWorkflow Crude Crude this compound (Aqueous Solution) Precipitation Add Water-Miscible Aliphatic Amine Crude->Precipitation 1. Dissolve Filtration Vacuum Filtration Precipitation->Filtration 2. Precipitate Washing Wash Solid with Amine & Ether Filtration->Washing 3. Collect Drying Dry Under High Vacuum (Low Temperature) Washing->Drying 4. Remove Impurities Pure Purified this compound Drying->Pure 5. Isolate TroubleshootingPurity Start Problem: Low Product Purity Analysis Analyze by NMR/MS Start->Analysis CheckSM Unreacted Starting Material Present? Analysis->CheckSM CheckDecomp Decomposition Products (e.g., Trimethylamine)? CheckSM->CheckDecomp No Sol_Reaction Solution: - Increase reaction time/temp - Check catalyst activity CheckSM->Sol_Reaction Yes OtherSignals Other Unexpected Signals Present? CheckDecomp->OtherSignals No Sol_Stability Solution: - Lower synthesis/workup temp - Improve storage conditions CheckDecomp->Sol_Stability Yes Sol_Purify Solution: - Improve purification method - Use higher purity reagents OtherSignals->Sol_Purify Yes

References

Overcoming stability issues of Neurine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Neurine in aqueous solutions. Given its inherent instability, proper preparation and handling are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in aqueous solutions?

A1: this compound (trimethylvinylammonium hydroxide) is a quaternary ammonium (B1175870) alkaloid formed during the biological putrefaction of tissues through the dehydration of choline.[1][2][3] Its instability in aqueous solutions is due to its chemical structure, which is highly susceptible to a degradation process known as Hofmann elimination.[4][5] This reaction is particularly efficient in aqueous, alkaline environments.

Q2: What is the primary degradation product of this compound?

A2: this compound readily decomposes to form trimethylamine (B31210) (TMA) and acetylene.[1][2][3] Trimethylamine is a volatile tertiary amine with a characteristic fishy odor.[1] The formation of TMA is a key indicator of this compound degradation.

Q3: What are the main factors that accelerate this compound degradation?

A3: The degradation of this compound is significantly accelerated by two primary factors:

  • High pH (Alkaline Conditions): The Hofmann elimination is a base-catalyzed reaction. The presence of hydroxide (B78521) ions (OH⁻) promotes the degradation.[6][7]

  • Elevated Temperature: The reaction rate increases with temperature. Heating a this compound solution will cause it to decompose rapidly.[4][8]

Q4: How should I store my this compound stock solutions?

A4: To maximize shelf-life, this compound solutions should be prepared in a slightly acidic, buffered aqueous solution (pH 5-6). They should be stored in small, tightly sealed aliquots at low temperatures, ideally frozen at -20°C or -80°C, and protected from light. Avoid repeated freeze-thaw cycles.

Q5: Is this compound toxic?

A5: Yes, this compound is considered a poisonous compound.[1][6] Appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be used at all times when handling this compound and its solutions.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration or biological activity in my experiments.

  • Question: My this compound solution seems to lose its potency very quickly, sometimes within hours. Why is this happening and what can I do?

  • Answer: This is a classic sign of this compound degradation.

    • Check your solvent's pH: If you are dissolving this compound in pure, unbuffered water, it can create a locally alkaline environment, which promotes rapid degradation. Water can also absorb atmospheric CO₂, which can affect pH.[6]

      • Solution: Prepare your this compound stock and working solutions in a weakly acidic buffer (e.g., pH 5.0-6.5 citrate (B86180) or phosphate (B84403) buffer). This neutralizes the hydroxide ion, which is essential for the degradation reaction.

    • Evaluate your experimental temperature: Are you running your experiments at room temperature for extended periods or at elevated temperatures (e.g., 37°C)?

      • Solution: Minimize the time your this compound solution is kept at room temperature or higher. Whenever possible, perform experimental steps on ice. If experiments must be run at physiological temperatures, prepare the this compound solution immediately before use and add it to the experiment last.

Issue 2: My experimental results are inconsistent from day to day.

  • Question: I'm using the same protocol, but my results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results are often due to variable rates of degradation between experiments.

    • Inconsistent Solution Preparation: Are you preparing fresh solutions for each experiment? A stock solution that has been stored improperly or for too long will have a lower effective concentration.

      • Solution: Always use a fresh aliquot of your frozen, pH-buffered stock solution for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times.

    • Variable Incubation Times: Small variations in incubation times can lead to significant differences in the amount of active this compound remaining, especially under conditions that favor degradation.

      • Solution: Standardize all incubation times precisely. Use timers and process all samples (including controls) in parallel to ensure they are treated identically.

Issue 3: I notice a "fishy" odor from my this compound solution.

  • Question: There is a distinct fishy smell coming from my vial of this compound solution. Is it still usable?

  • Answer: A fishy odor is a strong indicator that your this compound has degraded into trimethylamine.[1] The solution is likely compromised and has a significantly lower concentration of this compound than intended.

    • Solution: Discard the solution following your institution's safety guidelines for chemical waste. Prepare a fresh solution from solid this compound salt or a new commercial stock, ensuring you follow all stabilization protocols outlined in this guide.

Issue 4: My aqueous solution of this compound appears cloudy or has formed a precipitate.

  • Question: After dissolving this compound, the solution is not perfectly clear. What is causing this?

  • Answer: While this compound itself is soluble in water, cloudiness can arise from several issues.[1]

    • Reaction with Buffers: High concentrations of this compound might interact with certain buffer salts (e.g., phosphate) at specific pH values, leading to precipitation.

      • Solution: Try a different buffering agent (e.g., MES, HEPES) or lower the concentration of your this compound stock. Ensure the final pH of the solution is in the desired range after the addition of this compound.

    • CO₂ Absorption: this compound hydroxide solutions are alkaline and can readily absorb carbon dioxide from the atmosphere, forming carbonate salts which may have lower solubility.[6]

      • Solution: Prepare solutions using degassed buffers and keep vials tightly sealed. Work quickly to minimize exposure to air. Preparing solutions in a slightly acidic buffer will also mitigate this issue.

Data Presentation

Table 1: Representative Half-Life of this compound in Aqueous Solution

Disclaimer: The following data are hypothetical and for illustrative purposes. They are based on the established chemical principles of the Hofmann elimination, which dictates that degradation rates increase with both temperature and pH. Actual experimental values should be determined empirically.

Temperature (°C)pH 5.0pH 7.0pH 8.5
4°C > 1 month~ 7 days~ 18 hours
25°C (RT) ~ 14 days~ 24 hours~ 1.5 hours
37°C ~ 4 days~ 6 hours< 30 minutes

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes how to prepare a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound (as a salt, e.g., this compound chloride or bromide)

  • Sterile, nuclease-free water

  • Citrate Buffer (0.5 M, pH 5.0)

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare a 50 mM citrate buffer by diluting the 0.5 M stock in sterile water. Verify the final pH is 5.0 ± 0.1. Degas the buffer by vacuum filtration or sparging with nitrogen to minimize dissolved CO₂.

  • Weighing this compound: In a chemical fume hood, carefully weigh the required amount of this compound salt to make a 10 mM solution. (Molar Mass of this compound cation is 88.15 g/mol ; use the full molecular weight of the salt you have).

  • Dissolution: Add the weighed this compound salt to the 50 mM citrate buffer (pH 5.0). Vortex gently until fully dissolved.

  • Final pH Check: Verify that the final pH of the this compound solution is between 5.0 and 6.0. Adjust with dilute HCl or NaOH if necessary, although this should not be required if starting with a salt form.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light. For immediate use, store an aliquot at 4°C for no longer than one week.

Protocol 2: General Method for Assessing this compound Stability via HPLC

This protocol provides a framework for quantifying the degradation of this compound over time under various conditions.

Materials:

  • Stabilized this compound stock solution (from Protocol 1)

  • Experimental buffers (e.g., PBS at pH 7.4, Tris buffer at pH 8.5)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a reverse-phase C18 column and electrochemical or mass spectrometry detector.[9][10][11]

  • Mobile phase suitable for separating this compound and trimethylamine.

  • Quenching solution (e.g., 0.1 M perchloric acid) to stop degradation.

Procedure:

  • Preparation of Test Solutions: Thaw a fresh aliquot of the stabilized this compound stock. Dilute the stock to the final experimental concentration (e.g., 100 µM) in the pre-warmed or pre-chilled test buffers (e.g., pH 7.4 PBS and pH 8.5 Tris).

  • Time-Zero (T₀) Sample: Immediately after preparation, take the first sample (e.g., 50 µL) from each condition. Immediately quench the reaction by adding it to a tube containing an equal volume of quenching solution. This is your T₀ measurement. Store on ice.

  • Incubation: Place the vials containing the remaining test solutions in their respective temperature-controlled environments.

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition and quench it as described in step 2. The sampling frequency should be higher for conditions expected to cause rapid degradation (high pH/temp).

  • Sample Analysis:

    • Once all time points are collected, analyze the samples by HPLC.

    • Develop a method that provides good separation between the this compound peak and the trimethylamine peak.

    • Create a standard curve using known concentrations of a stable this compound salt to quantify the concentration in your samples.

  • Data Analysis:

    • For each condition, plot the percentage of this compound remaining versus time.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).

    • Calculate the half-life (t₁/₂) of this compound for each condition.

Visualizations

Neurine_Degradation_Pathway cluster_main Hofmann Elimination of this compound This compound This compound (Trimethylvinylammonium Hydroxide) ts E2 Transition State This compound->ts hydroxide Hydroxide Ion (OH⁻) (from aqueous solution) hydroxide->ts Attacks β-Hydrogen tma Trimethylamine (TMA) ts->tma Leaving Group acetylene Acetylene ts->acetylene Alkene Formation water Water (H₂O) ts->water

Caption: Chemical pathway of this compound degradation via Hofmann elimination.

Troubleshooting_Workflow start Experiment Shows Poor/Inconsistent Results check_potency Rapid Loss of Potency or Fishy Odor Observed? start->check_potency check_ph Is solution pH > 7? Using unbuffered water? check_potency->check_ph Yes check_repro Results are not reproducible? check_potency->check_repro No check_temp Is solution stored/used above 4°C for long periods? check_ph->check_temp No sol_ph Action: Prepare fresh solution in acidic buffer (pH 5-6). Store frozen aliquots. check_ph->sol_ph Yes sol_temp Action: Minimize time at RT. Work on ice. Use solution immediately after prep. check_temp->sol_temp Yes check_temp->check_repro No end_node Problem Resolved sol_ph->end_node sol_temp->end_node sol_repro Action: Use fresh aliquots for each experiment. Standardize all incubation times precisely. sol_repro->end_node check_repro->sol_repro Yes

Caption: Troubleshooting logic for this compound stability issues.

Stability_Study_Workflow prep 1. Prepare Stabilized This compound Stock (pH 5-6) setup 2. Set up Test Conditions (Different Buffers/Temps) prep->setup t0 3. Collect & Quench Time-Zero (T₀) Aliquot setup->t0 incubate 4. Incubate Samples t0->incubate sample 5. Collect & Quench Aliquots at Timed Intervals incubate->sample sample->incubate Continue until final time point analyze 6. Analyze All Samples by HPLC sample->analyze data 7. Plot Concentration vs. Time & Calculate Half-Life analyze->data

Caption: Experimental workflow for a this compound stability study.

Neurine_Biology_Context Biological Context of this compound and its Metabolites cluster_chem Chemistry cluster_bio Biology Choline Choline (Dietary Precursor) This compound This compound Choline->this compound Dehydration (in tissue putrefaction) TMA Trimethylamine (TMA) This compound->TMA Degradation (Hofmann Elimination) TMAO TMAO (Trimethylamine N-oxide) TMA->TMAO Hepatic FMO3 Enzymes (in Liver) Neuron Neuron TMAO->Neuron Crosses BBB Effects ↑ Oxidative Stress ↑ Neuroinflammation ↓ Synaptic Plasticity Neuron->Effects High TMAO levels contribute to:

Caption: Formation of this compound and biological impact of its metabolites.

References

Preventing the degradation of Neurine in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neurine. This resource provides essential information, troubleshooting guides, and frequently asked questions to help ensure the stability and integrity of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a critical concern?

This compound, or trimethylvinylammonium hydroxide, is a quaternary ammonium (B1175870) compound.[1][2] Like many such compounds, its stability in aqueous solutions, such as cell culture media, can be a significant concern. Degradation can lead to a decrease in the effective concentration of this compound, resulting in inconsistent and unreliable experimental outcomes. Factors such as pH, temperature, and exposure to light can influence its degradation rate.[3]

Q2: What are the primary factors that cause this compound degradation in cell culture media?

The stability of compounds in aqueous solutions is often dependent on pH and temperature.[4] For molecules with structures similar to this compound, extreme pH levels can lead to rapid hydrolysis.[4] Elevated temperatures can also accelerate degradation.[3] Additionally, components within the cell culture media itself could potentially react with this compound, although specific interactions are not well-documented in publicly available literature.

Q3: What are the likely degradation products of this compound?

While specific degradation pathways for this compound in cell culture media are not extensively detailed, quaternary ammonium compounds can undergo various reactions. A plausible degradation pathway for this compound is Hoffman elimination, which would yield trimethylamine (B31210) and acetylene. It is also possible for it to undergo hydration to form choline. Identifying and monitoring for these potential byproducts can be an indirect way to assess this compound stability.

Q4: How can I monitor the stability of this compound in my experiments?

The most reliable method for monitoring this compound concentration is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the direct quantification of this compound over time in your specific cell culture conditions. An experimental protocol for this purpose is provided below.

Troubleshooting Guides

This section addresses common problems encountered when working with this compound in a cell culture setting.

Problem: Inconsistent or non-reproducible experimental results.
Potential Cause Recommended Solution
This compound Degradation This compound may be degrading over the course of your experiment. This is more likely in long-term cultures.
Incorrect Stock Concentration The initial concentration of your this compound stock solution may be inaccurate due to degradation during storage.
Media Component Interaction A component in your specific cell culture media may be reacting with and degrading this compound.
Problem: Suspected degradation of this compound stock solution.
Potential Cause Recommended Solution
Improper Storage Stock solutions stored at room temperature or exposed to light are more prone to degradation.
pH of Solvent The pH of the solvent used to prepare the stock solution may not be optimal for this compound stability. This compound is most stable in neutral to slightly acidic conditions.
Age of Stock Solution Older stock solutions are more likely to have degraded.
Troubleshooting Flowchart

For a step-by-step guide to diagnosing issues with this compound stability, please refer to the following flowchart:

G start Start: Inconsistent Experimental Results check_stock Is the this compound stock solution fresh (<1 month old)? start->check_stock prepare_new_stock Prepare fresh this compound stock solution in a pH-neutral buffer (e.g., PBS or HEPES-buffered saline). check_stock->prepare_new_stock No check_storage Was the stock solution stored correctly? (Aliquot, -20°C or -80°C, protected from light) check_stock->check_storage Yes prepare_new_stock->check_storage correct_storage Aliquot and store new stock solution at -20°C or -80°C, protected from light. check_storage->correct_storage No run_stability_assay Perform a time-course stability assay. (See Experimental Protocol) check_storage->run_stability_assay Yes correct_storage->run_stability_assay is_stable Is this compound stable in media for the duration of the experiment? run_stability_assay->is_stable issue_resolved Issue likely resolved. Proceed with experiment using fresh, properly stored stock. is_stable->issue_resolved Yes reduce_incubation Possible solutions: 1. Reduce experiment duration. 2. Replenish this compound at set intervals. 3. Add a stabilizing agent (e.g., antioxidant). is_stable->reduce_incubation No troubleshoot_experiment Consider other experimental variables. (Cell health, seeding density, etc.) issue_resolved->troubleshoot_experiment If issues persist

Caption: Troubleshooting flowchart for this compound stability issues.

Quantitative Data Summary

While specific data on this compound degradation in various cell culture media is limited in published literature, the following table provides an illustrative example of how temperature can affect the stability of similar small molecules in aqueous solutions. Researchers are strongly encouraged to generate their own stability data using the protocol provided below.

TemperaturepHTime (hours)% this compound Remaining (Hypothetical)
4°C7.424>98%
4°C7.472>95%
25°C (Room Temp)7.424~90-95%
25°C (Room Temp)7.472~75-85%
37°C (Incubator)7.424~80-90%
37°C (Incubator)7.472~60-75%

This data is illustrative and intended to highlight general chemical stability principles. Actual stability will vary based on the specific medium and experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media via HPLC-MS

This protocol provides a framework for quantifying this compound concentration in your specific cell culture medium over time.

Objective: To determine the degradation rate of this compound in a chosen cell culture medium at 37°C.

Materials:

  • This compound standard of known purity

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Incubator set to 37°C, 5% CO₂

  • HPLC-MS system equipped with a suitable C18 column

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare cell culture medium (without cells) spike_this compound Spike medium with this compound to final concentration prep_media->spike_this compound aliquot Aliquot into sterile tubes for each time point spike_this compound->aliquot t0 Take T=0 sample and freeze immediately at -80°C aliquot->t0 incubate Incubate remaining tubes at 37°C, 5% CO₂ t0->incubate sampling At each time point (e.g., 6, 12, 24, 48, 72h), remove one tube and freeze at -80°C incubate->sampling thaw Thaw all samples sampling->thaw prep_samples Prepare samples for LC-MS (e.g., dilution, protein precipitation) thaw->prep_samples run_lcms Analyze samples via HPLC-MS prep_samples->run_lcms quantify Quantify this compound concentration against a standard curve run_lcms->quantify

Caption: Experimental workflow for assessing this compound stability.

Procedure:

  • Preparation of Standard Curve: Prepare a series of this compound standards in ultrapure water or your initial mobile phase, ranging from a concentration above your expected highest point to below your expected lowest point.

  • Sample Preparation: a. Prepare a sufficient volume of your complete cell culture medium (including serum and any other additives). b. Spike the medium with your this compound stock solution to achieve the final working concentration used in your experiments. c. Aliquot this this compound-containing medium into several sterile tubes, one for each time point you wish to measure (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubation: a. Immediately take the T=0 sample and store it at -80°C. b. Place the remaining tubes in a 37°C, 5% CO₂ incubator. c. At each subsequent time point, remove the designated tube and immediately freeze it at -80°C to halt any further degradation.

  • HPLC-MS Analysis: a. Thaw all samples, including the standards. b. Depending on your medium's complexity, you may need to perform a sample cleanup step, such as protein precipitation with cold acetonitrile, followed by centrifugation. c. Analyze the supernatant by HPLC-MS. A typical method would involve a C18 column and a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Monitor for the mass-to-charge ratio (m/z) corresponding to this compound.

  • Data Analysis: a. Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. b. Use the standard curve to determine the concentration of this compound in your samples at each time point. c. Plot the this compound concentration versus time to determine its stability profile under your specific experimental conditions.

Potential this compound Signaling Interaction

This compound is known to be a toxin that can act on nicotinic acetylcholine (B1216132) receptors (nAChRs). Its stability is therefore crucial when studying its effects on neuronal signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated ion channel) This compound->nAChR Binds/Activates ACh Acetylcholine (ACh) ACh->nAChR Binds/Activates (Endogenous Ligand) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects (e.g., Action Potential, Gene Expression) Depolarization->Downstream

Caption: Potential interaction of this compound with nAChRs.

References

Troubleshooting low signal-to-noise in Neurine detection assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neurine Detection Assays

Welcome to the technical support center for this compound detection assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a blocking buffer in a this compound ELISA?

A1: The primary function of a blocking buffer is to prevent the non-specific binding of assay components to the surface of the microplate wells. After the capture antibody is coated onto the plate, unoccupied binding sites remain. The blocking buffer saturates these sites with inert proteins or other molecules. This is crucial for reducing background noise and improving the signal-to-noise ratio, thereby increasing the sensitivity and specificity of the assay.[1][2]

Q2: What are the most common causes of a high background signal?

A2: High background is a frequent issue and can stem from several factors:

  • Insufficient Blocking: Unoccupied sites on the well surface bind antibodies or other reagents non-specifically.[3][4]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[3]

  • Inadequate Washing: Failure to remove unbound reagents is a major contributor to high background.[5][6] This can be caused by too few wash cycles, insufficient wash volume, or poor washing technique.[7]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent itself.[3]

  • Contaminated Reagents: Buffers or reagents contaminated with microbes or other substances can cause elevated background signals.[8][9]

Q3: How can I improve the sensitivity (i.e., detect lower concentrations) of my this compound assay?

A3: To improve assay sensitivity, you need to maximize the specific signal while minimizing the background noise. Consider the following strategies:

  • Optimize Antibody Concentrations: Properly titrating both capture and detection antibodies is critical to find the concentration that yields the best signal-to-noise ratio.[10][11]

  • Enhance Detection Method: Switching from a colorimetric substrate to a more sensitive chemiluminescent or fluorescent substrate can significantly lower the limit of detection.[12]

  • Increase Incubation Times: Longer incubation periods for antibodies and the sample may allow for more complete binding, boosting the signal.[13]

  • Select a High-Quality Matched Antibody Pair: For sandwich assays, using a validated matched pair of antibodies that recognize different epitopes on the this compound protein is essential for high specificity and sensitivity.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter.

Problem 1: High Background Signal

A high background signal obscures the real signal from your target analyte, leading to a low signal-to-noise ratio.

dot

Caption: Troubleshooting logic for high background signals.

Detailed Steps:

  • Q: My negative control wells have high readings. What should I check first?

    • A: The most common culprits are insufficient blocking and inadequate washing.[6] First, try increasing the number of wash steps after each reagent incubation. A good starting point is to increase from 3 to 5 washes. Also, ensure you are completely aspirating the liquid from the wells and then adding a sufficient volume (e.g., 300 µL for a 96-well plate) of wash buffer.[7] Adding a short soak time of 30-60 seconds during each wash can also improve effectiveness.[14]

  • Q: I've improved my washing protocol, but the background is still high. What's next?

    • A: Your blocking step may need optimization. The type of blocking agent can have a significant impact.[1] If you are using Bovine Serum Albumin (BSA), for example, you could test non-fat dry milk or a commercial, protein-free blocking buffer. It is recommended to empirically test several blocking agents to find the one that provides the lowest background for your specific antibody pair.

  • Q: What if blocking and washing optimization doesn't solve the issue?

    • A: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[3] You should perform an antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. (See Experimental Protocol 1). Additionally, ensure that your reagents, especially wash buffers and substrate, are not contaminated.[8][9] Always use high-purity water and prepare buffers freshly.[8]

Data Presentation 1: Blocking Buffer Optimization

The table below illustrates hypothetical results from an experiment to find the optimal blocking buffer for a this compound sandwich ELISA. The goal is to identify the buffer that yields the highest Signal-to-Noise (S/N) ratio.

Blocking Buffer TestedAvg. Signal (OD 450nm) (100 pg/mL this compound)Avg. Background (OD 450nm) (0 pg/mL this compound)Signal-to-Noise (S/N) Ratio
1% BSA in PBS1.8520.2108.8
5% Non-Fat Dry Milk in TBS2.1500.15513.9
Commercial Protein-Free Blocker2.3450.09524.7
10% Normal Goat Serum1.6770.1809.3
Problem 2: Weak or No Signal

A weak or absent signal in your positive control or standard curve wells can prevent accurate quantification.

dot

Caption: Troubleshooting logic for weak or no signal.

Detailed Steps:

  • Q: My standard curve is flat/my positive controls are not showing a signal. Where do I start?

    • A: First, verify the integrity of all your reagents.[13] Check the expiration dates on the kit and individual components. Ensure that antibodies and standards were stored at the correct temperatures and have not undergone multiple freeze-thaw cycles. An improperly stored or expired detection reagent (e.g., HRP-conjugate or TMB substrate) is a common cause of complete signal loss.[8][15]

  • Q: I've confirmed my reagents are active. What is the next most likely cause?

    • A: An incorrect antibody concentration is a frequent issue.[13] If the concentration of either the capture or detection antibody is too low, the signal will be weak. You should perform a titration experiment to determine the optimal concentration for your antibodies. (See Experimental Protocol 1).

  • Q: My reagents are good and my antibody concentrations are optimized, but the signal is still weak. What else can I try?

    • A: Your protocol may need adjustment. Try increasing the incubation time for the sample and each antibody step to allow for more complete binding.[13] Also, double-check the assay protocol to ensure you have added all reagents in the correct order.[15] Finally, consider the possibility that the this compound protein is absent, degraded, or at a very low concentration in your samples.[15]

Experimental Protocols

Experimental Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to simultaneously determine the optimal concentrations of both the capture and detection antibodies in a sandwich ELISA to achieve the highest signal-to-noise ratio.[10]

Objective: To find the antibody concentrations that provide a strong signal with low background.

Methodology:

  • Prepare Capture Antibody Dilutions: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL).

  • Coat Plate: Coat the columns of a 96-well plate with the different capture antibody concentrations (e.g., columns 1-3 with 10 µg/mL, columns 4-6 with 5 µg/mL, etc.). Incubate overnight at 4°C.

  • Block Plate: Wash the plate and block with your chosen blocking buffer for 1-2 hours at room temperature.

  • Add Analyte: Wash the plate. Add a high, known concentration of this compound standard to half of the wells for each dilution and a zero-analyte control (diluent only) to the other half. Incubate for 2 hours at room temperature.

  • Prepare Detection Antibody Dilutions: While the analyte is incubating, prepare serial dilutions of the HRP-conjugated detection antibody in diluent buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

  • Add Detection Antibody: Wash the plate. Add the different detection antibody dilutions to the rows of the plate. For example, rows A-B get the 1:1000 dilution, rows C-D get 1:2000, and so on. Incubate for 1-2 hours at room temperature.

  • Develop and Read: Wash the plate thoroughly. Add TMB substrate, incubate until color develops, add stop solution, and read the absorbance at 450 nm.

  • Analyze Data: For each combination of capture and detection antibody concentrations, calculate the signal-to-noise ratio. The combination that gives the highest S/N ratio is the optimal one for your assay.

Data Presentation 2: Example Checkerboard Titration Results (S/N Ratio)
Capture AbDetection Ab (1:1000)Detection Ab (1:2000)Detection Ab (1:4000)Detection Ab (1:8000)
10 µg/mL 15.218.520.116.4
5 µg/mL 18.924.328.7 22.1
2.5 µg/mL 14.620.123.519.8
1.25 µg/mL 9.813.415.111.7

Visualizing the this compound Assay Workflow

Understanding the steps involved can help pinpoint where issues may arise.

dot

References

Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry Analysis of Neurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in your mass spectrometry (MS) analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of the ionization efficiency of an analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, brain tissue).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of your quantitative analysis.[1] this compound, as a quaternary ammonium (B1175870) compound, is particularly susceptible to matrix effects due to its polar nature.

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: The most common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to assess the matrix effect at low, medium, and high concentrations of your calibration curve.

Troubleshooting Guide: Overcoming Matrix Effects

Issue: Poor reproducibility and inaccurate quantification of this compound.

This is a primary indicator of significant matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the issue.

Step 1: Optimize Sample Preparation

Effective sample preparation is the first and most critical step in minimizing matrix effects by removing interfering components from your sample.[2]

  • Protein Precipitation (PPT): A simple and fast method for plasma and serum samples. However, it may not be sufficient for removing all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT. The choice of an appropriate organic solvent is crucial for efficient extraction of this compound while leaving matrix components behind.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex matrices. For this compound, a quaternary ammonium compound, weak cation-exchange (WCX) SPE cartridges are recommended.[3]

Step 2: Chromatographic Separation

Optimizing your liquid chromatography (LC) method can separate this compound from co-eluting matrix components.

  • Column Chemistry: Reversed-phase columns (C8 or C18) are commonly used for the analysis of quaternary ammonium compounds.[3] Mixed-mode columns that offer both reversed-phase and ion-exchange retention can provide enhanced selectivity.[3]

  • Mobile Phase Modifiers: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for this compound.[4]

  • Gradient Elution: A well-designed gradient can effectively separate this compound from early and late-eluting matrix components.

Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data processing.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (SIL-IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Extraction of this compound from Brain Tissue using Solid-Phase Extraction (SPE)

  • Homogenize brain tissue (100 mg) in 1 mL of 1% formic acid in water.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned weak cation-exchange (WCX) SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of quaternary ammonium compounds, which can be used as a reference for this compound analysis. Note: This data is representative and may vary depending on the specific experimental conditions.

Table 1: Recovery of Quaternary Ammonium Compounds from Biological Matrices

Sample Preparation MethodMatrixAnalyte ClassAverage Recovery (%)
Protein PrecipitationPlasmaQuaternary Ammonium Compounds85 - 105
Liquid-Liquid ExtractionUrineQuaternary Ammonium Compounds90 - 110
Solid-Phase Extraction (WCX)Brain HomogenateQuaternary Ammonium Compounds95 - 105

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quaternary Ammonium Compounds

MatrixAnalyte ClassTypical LOD (ng/mL)Typical LOQ (ng/mL)
PlasmaQuaternary Ammonium Compounds0.1 - 1.00.5 - 5.0
UrineQuaternary Ammonium Compounds0.5 - 2.01.0 - 10.0
Brain TissueQuaternary Ammonium Compounds1.0 - 5.05.0 - 20.0

Visualizing the Workflow and Signaling Pathway

Workflow for Minimizing Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your this compound analysis.

MatrixEffectWorkflow Workflow for Minimizing Matrix Effects in this compound Analysis cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Assess Assess Matrix Effect (Post-Extraction Spike) Evaluate Evaluate Matrix Factor (MF) Assess->Evaluate Optimize_SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Evaluate->Optimize_SamplePrep MF < 0.8 or > 1.2 Validate Validate Method (Accuracy, Precision, Linearity) Evaluate->Validate 0.8 <= MF <= 1.2 Optimize_LC Optimize Chromatography (Column, Mobile Phase) Optimize_SamplePrep->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Use_SIL_IS->Validate NeurineSignalingPathway Potential Neurotoxic Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage / Apoptosis Excitotoxicity->Neuronal_Damage Causes This compound This compound This compound->nAChR Binds & Activates (Agonist)

References

Addressing variability in primary neuronal culture responses to Neurine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neurine Research

Welcome to the technical support center for this compound, a novel compound under investigation for its neurotrophic effects. This resource provides troubleshooting guidance and detailed protocols to help researchers address variability in primary neuronal culture responses to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Variability in Neuronal Viability After this compound Treatment

Question: We are observing significant well-to-well and batch-to-batch variability in neuronal survival after treating our primary cultures with this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in neuronal viability is a common challenge in primary neuronal culture experiments.[1] The causes can be broadly categorized into issues with the culture system itself and the specifics of this compound application.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Culture Health:

    • Suboptimal Plating Density: Plating neurons too sparsely or too densely can lead to variability in culture health and responsiveness.[2] The ideal density depends on the neuron type and the specific experimental goals.[1]

    • Poor Substrate Coating: Uneven or degraded coating of culture vessels with substrates like Poly-D-Lysine (PDL) can cause neurons to clump together, leading to inconsistent viability.[1][2] Ensure the entire well surface is evenly coated and wash away any residual substrate, which can be toxic.[2]

    • Media and Supplement Quality: The quality and consistency of basal media and supplements like B27 are crucial for neuronal survival.[3][4] Using high-quality, lot-tested reagents can minimize variability.[5] Consider performing half-media changes every 3-4 days to maintain a stable nutrient environment.[5]

    • Dissociation-Related Cell Damage: Over- or under-digestion of neural tissue during dissociation can damage neurons and lead to poor attachment and survival.[1] The choice of enzyme (e.g., papain instead of trypsin) and gentle mechanical trituration are critical.[1][6]

  • This compound Preparation and Application Issues:

    • Inaccurate Concentration: Errors in calculating or pipetting this compound can lead to significant differences in the final concentration in each well.

    • Poor Solubility: If this compound is not fully dissolved in the vehicle, it can lead to heterogeneous concentrations across the culture plate.

    • Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neurons at certain concentrations.

Troubleshooting Workflow:

A High Viability Variability B Check Culture Consistency A->B G Evaluate this compound Application A->G C Optimize Plating Density B->C D Verify Substrate Coating B->D E Assess Media & Supplements B->E F Refine Dissociation Protocol B->F K Run Viability Assay (e.g., Calcein AM) C->K D->K E->K F->K H Confirm this compound Concentration G->H I Check this compound Solubility G->I J Test for Vehicle Toxicity G->J H->K I->K J->K

Caption: Troubleshooting workflow for viability variability.

Recommended Experiment: To systematically address this, we recommend running a dose-response curve for your vehicle control and optimizing your plating density. A Calcein AM/Ethidium Homodimer-1 assay can be used to quantify viable and dead cells.[7]

Issue 2: Inconsistent Neurite Outgrowth in Response to this compound

Question: Our results for this compound-induced neurite outgrowth are not reproducible. Some experiments show a robust effect, while others show little to no change. Why is this happening?

Answer:

Inconsistent neurite outgrowth can stem from several factors, ranging from the health of the neurons to the specifics of the experimental setup.[8]

Potential Causes & Troubleshooting Steps:

  • Neuronal Health and Maturity:

    • Culture Age: The developmental stage of the neurons at the time of treatment is critical. Neurons should be allowed to adhere and extend minor processes before this compound treatment.[1] Healthy cultures typically show dendritic outgrowth by day four in vitro.[1]

    • Glial Cell Presence: Glial cells can provide essential trophic support to neurons, but their overgrowth can also negatively impact neuronal health.[1][6] If glial contamination is a concern, using an inhibitor like AraC at a low concentration may be necessary, though its potential neurotoxicity should be considered.[1]

  • Experimental Conditions:

    • "Edge Effects" in Multi-well Plates: Evaporation in the outer wells of 96- or 384-well plates can concentrate media components and this compound, leading to altered cellular responses.[5] To mitigate this, consider not using the outer wells or using specialized plates designed to reduce evaporation.[5]

    • Substrate Choice: The type of substrate can influence neurite outgrowth. While PDL is common, other substrates like laminin (B1169045) may be more suitable for certain neuronal types.[2]

Data Presentation: Hypothetical Neurite Outgrowth Data

Treatment GroupMean Neurite Length (µm)Standard Deviation (µm)Number of Branches
Vehicle Control150± 453.2
This compound (10 nM)250± 805.8
This compound (50 nM)350± 1208.1

Recommended Experiment: We recommend performing immunocytochemistry for neuronal markers like MAP2 to visualize and quantify neurite outgrowth.[9] Automated image analysis software can provide objective measurements of total neurite length and branch points.[10][11]

Issue 3: Unexpected Downstream Signaling Activation by this compound

Question: We expected this compound to activate the PI3K/Akt pathway, but our Western blot results are variable and sometimes show activation of the MAPK/ERK pathway as well. What could be causing this?

Answer:

This could be due to crosstalk between signaling pathways or off-target effects of this compound.[12]

Potential Causes & Troubleshooting Steps:

  • Pathway Crosstalk: The PI3K/Akt and MAPK/ERK pathways are known to interact. Activation of one can sometimes influence the other.[12]

  • This compound Concentration: Higher concentrations of this compound might lead to the activation of secondary signaling pathways.

  • Time-course of Activation: The peak activation times for different pathways may vary.

Hypothetical this compound Signaling Pathway:

This compound This compound NeuR NeuR Receptor This compound->NeuR PI3K PI3K NeuR->PI3K MAPK MAPK NeuR->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Outgrowth Outgrowth Akt->Outgrowth ERK ERK MAPK->ERK ERK->Outgrowth

Caption: Hypothetical this compound signaling pathway.

Recommended Experiment: A time-course and dose-response experiment analyzed by Western blot can help elucidate the dynamics of pathway activation.[13] Probing for phosphorylated forms of key proteins (p-Akt, p-ERK) is essential.[14]

Issue 4: Altered Neuronal Excitability After this compound Treatment

Question: We are observing increased spontaneous firing in our neuronal cultures after treatment with higher concentrations of this compound. Is this an expected effect?

Answer:

While this compound is primarily being investigated for its neurotrophic properties, effects on neuronal excitability are possible, especially at higher concentrations. This could be due to off-target effects on ion channels or receptors.

Potential Causes & Troubleshooting Steps:

  • Off-target Effects: this compound may be interacting with other receptors or ion channels that modulate neuronal firing.

  • Calcium Dysregulation: The increased firing could be a result of altered intracellular calcium homeostasis.

Recommended Experiment: Calcium imaging using fluorescent indicators like Fura-2 AM or GCaMP can be used to monitor changes in intracellular calcium dynamics in response to this compound.[15][16][17]

Detailed Experimental Protocols

1. Calcein AM/Ethidium Homodimer-1 Viability Assay

This assay distinguishes between live and dead cells.[7][18]

  • Reagents:

    • Calcein AM (for live cells)[19]

    • Ethidium Homodimer-1 (EthD-1) (for dead cells)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a working solution containing Calcein AM and EthD-1 in PBS.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[18]

    • Image the cells using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (EthD-1) fluorescence.

    • Quantify the number of live (green) and dead (red) cells.

2. Neurite Outgrowth Quantification using MAP2 Staining

This protocol allows for the visualization and measurement of neurites.[9]

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% goat serum in PBS)

    • Primary antibody: anti-MAP2

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

  • Procedure:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature.

    • Incubate with the primary anti-MAP2 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips and image using a fluorescence microscope.

    • Use image analysis software to measure neurite length and complexity.[20]

3. Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This technique is used to detect changes in protein expression and phosphorylation.[21]

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • Primary antibodies: anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

4. Calcium Imaging using Fura-2 AM

This method measures intracellular calcium concentrations.[16][22]

  • Reagents:

    • Fura-2 AM

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer

  • Procedure:

    • Prepare a Fura-2 AM loading solution in HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

    • Mount the coverslip on an imaging chamber.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Establish a baseline reading and then apply this compound to observe any changes in the ratiometric signal.

References

Technical Support Center: Improving the Reproducibility of Neurine-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of their neurine-based experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during neurite outgrowth and regeneration experiments in a question-and-answer format.

Issue 1: Poor or No Neurite Outgrowth

  • Question: My neuronal cells are viable but are not extending neurites. What are the possible causes and solutions?

    Answer: Several factors can inhibit neurite outgrowth despite good cell viability. Consider the following:

    • Suboptimal Culture Conditions: Ensure the culture medium has the appropriate supplements. For instance, reducing serum concentration can often promote differentiation and neurite formation. For Neuro-2a cells, maximal neurite outgrowth is often observed at FBS concentrations between 0.5% and 2% in the presence of 25 µM retinoic acid.[1]

    • Insufficient Induction Stimulus: Many neuronal cell lines require a specific stimulus to induce differentiation and neurite extension. For example, PC12 cells require Nerve Growth Factor (NGF) to differentiate and grow neurites.[2][3]

    • Inappropriate Substrate Coating: The culture surface must be adequately coated with an appropriate substrate to promote cell adhesion and neurite extension. Poly-L-lysine and laminin (B1169045) are commonly used for neuronal cultures.[4]

    • Cell Density: Both too low and too high cell densities can negatively impact neurite outgrowth. Optimize the seeding density for your specific cell type.

Issue 2: High Background in Immunofluorescence Staining

  • Question: I am observing high background fluorescence in my immunocytochemistry (ICC) experiments, making it difficult to visualize neurites. How can I reduce this?

    Answer: High background in ICC can be caused by several factors. Here are some troubleshooting steps:

    • Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin or serum from the same species as the secondary antibody).[5][6]

    • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[6]

    • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of washes.[5]

    • Secondary Antibody Specificity: Ensure your secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity.[5]

    • Autofluorescence: Some cell types or culture media components can be inherently fluorescent. You can try using a different mounting medium with an anti-fade agent or use a different fluorescent dye with a longer wavelength.

Issue 3: Inconsistent Neurite Length Measurements

  • Question: My neurite length measurements are highly variable between experiments, even under what I believe are identical conditions. How can I improve consistency?

    Answer: Reproducibility in neurite length quantification is a common challenge. Here's how to address it:

    • Standardized Quantification Method: Use a consistent and objective method for measuring neurite length. Automated image analysis software is generally more reproducible than manual tracing.[7][8][9][10] Several software packages, some of which are open-source, are available for this purpose.

    • Consistent Image Acquisition: Ensure that all images are acquired using the same microscope settings (e.g., magnification, exposure time, and filter sets).

    • Control for Cell Density and Clustering: High cell density and clumping can make it difficult to trace individual neurites accurately. Optimize your cell seeding density to obtain a monolayer with well-separated cells.

    • Blinded Analysis: Whenever possible, the person performing the image analysis should be blinded to the experimental conditions to avoid bias.

Quantitative Data Summary

The following table summarizes the effect of Fetal Bovine Serum (FBS) concentration on neurite outgrowth and cell viability in Neuro-2a cells, as an example of how environmental factors can be quantitatively assessed.

FBS ConcentrationNeurite Outgrowth (Neurite Length mm/mm²)Cell Viability (Annexin V Green Object Confluence %)Observations
8%LowLowPromotes proliferation over differentiation.
2%ModerateLowPromotes neurite outgrowth.[1]
1%HighLowMaximal neurite length and minimal cell death observed.[1]
0.5%HighModerateMaximal neurite outgrowth is typically observed.[1]
< 0.5%ImpairedHighImpaired cell viability and neurite outgrowth.[1]

Detailed Experimental Protocols

Protocol 1: Basic Neurite Outgrowth Assay

This protocol provides a general workflow for a neurite outgrowth assay using a neuronal cell line.

  • Cell Seeding:

    • Coat a 96-well plate with a suitable substrate (e.g., 0.1 mg/ml poly-L-lysine).

    • Seed neuronal cells at a pre-determined optimal density.

    • Allow cells to adhere for 24 hours in a standard growth medium.

  • Induction of Neurite Outgrowth:

    • Replace the growth medium with a differentiation medium. This typically involves a reduced serum concentration and the addition of an inducing agent (e.g., retinoic acid for Neuro-2a cells, NGF for PC12 cells).

    • Incubate for 24-72 hours to allow for neurite extension.

  • Fixation and Staining (Immunocytochemistry):

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and other parameters using image analysis software.

Protocol 2: Whole-Mount Staining for Peripheral Nerve Regeneration

This protocol is adapted for visualizing axonal regeneration in whole-mount preparations of peripheral nerves.[11][12][13][14][15]

  • Tissue Dissection and Fixation:

    • Dissect the nerve of interest (e.g., sciatic nerve) from the animal.

    • Fix the nerve in 4% paraformaldehyde overnight at 4°C.

  • Permeabilization and Blocking:

    • Wash the nerve in PBS.

    • Permeabilize the tissue by incubating in a solution containing Triton X-100 (e.g., 0.5%) for several hours to overnight, depending on the tissue size.

    • Block non-specific binding with a blocking solution containing serum and/or BSA for several hours.

  • Antibody Staining:

    • Incubate the nerve in the primary antibody solution (e.g., anti-neurofilament) for 1-3 days at 4°C with gentle agitation.

    • Wash the nerve extensively in PBS with Triton X-100 over a day.

    • Incubate in the fluorescently labeled secondary antibody solution for 1-2 days at 4°C with gentle agitation.

    • Wash the nerve extensively as before.

  • Clearing and Mounting:

    • Clear the tissue using a clearing agent (e.g., BABB - benzyl (B1604629) alcohol/benzyl benzoate) to make it transparent.

    • Mount the cleared nerve for imaging.

  • Imaging:

    • Image the three-dimensional structure of the regenerating axons using a confocal or light-sheet microscope.

Signaling Pathways and Workflows

Signaling Pathways in Neurite Outgrowth

The following diagrams illustrate key signaling pathways that regulate neurite outgrowth.

G cluster_0 Growth Factor Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Survival Neuronal Survival Akt->Survival Growth Neurite Growth mTOR->Growth GSK3b->Growth

Caption: PI3K/Akt signaling pathway promoting neuronal survival and neurite growth.[2][16][17][18][19]

G cluster_1 MAPK/ERK Signaling GF Growth Factor Receptor RTK GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (e.g., for Cytoskeletal Proteins) ERK->Transcription Outgrowth Neurite Outgrowth Transcription->Outgrowth

Caption: MAPK/ERK pathway regulating gene expression for neurite outgrowth.[20][21][22][23][24][25]

G cluster_2 Rho GTPase Signaling GuidanceCues Guidance Cues Receptors Guidance Receptors GuidanceCues->Receptors RhoA RhoA Receptors->RhoA Rac1 Rac1 Receptors->Rac1 Cdc42 Cdc42 Receptors->Cdc42 RhoA->Rac1 ROCK ROCK RhoA->ROCK Rac1->RhoA Actin_Polymerization Actin Polymerization & Lamellipodia/Filopodia Formation Rac1->Actin_Polymerization Cdc42->Actin_Polymerization Actin_Collapse Actin Collapse & Growth Cone Retraction ROCK->Actin_Collapse G cluster_workflow Neurite Outgrowth Assay Workflow A 1. Cell Culture - Plate cells on coated surface - Allow adherence B 2. Treatment - Apply experimental compounds or growth factors A->B C 3. Incubation - Allow time for neurite outgrowth (24-72h) B->C D 4. Staining - Fixation - Permeabilization - Antibody incubation C->D E 5. Imaging - Acquire images using fluorescence microscopy D->E F 6. Analysis - Quantify neurite length and branching E->F

References

Technical Support Center: Strategies for Enhancing the Solubility of Neurine for In Vitro Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting solutions for researchers utilizing Neurine in in vitro studies. This compound, a quaternary ammonium (B1175870) alkaloid, can present solubility challenges that may impact experimental outcomes. This resource offers detailed protocols, frequently asked questions (FAQs), and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound, or trimethylvinylammonium hydroxide, is an alkaloid that is structurally related to choline (B1196258) and is a breakdown product of acetylcholine (B1216132).[1] Its solubility in aqueous solutions is essential for achieving accurate and reproducible concentrations in cell-based assays. Poor solubility can lead to the formation of precipitates, which can cause inconsistent results and potential cytotoxicity unrelated to the compound's biological activity.

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

A2: Based on the general properties of quaternary ammonium compounds, Dimethyl Sulfoxide (B87167) (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution of this compound.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] For many compounds used in cell-based assays, stock solutions are often prepared in DMSO.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to perform a vehicle control experiment (medium with the same final DMSO concentration but without this compound) to ensure that the solvent itself is not affecting your experimental results.

Q4: I've observed toxicity in my cell cultures when using this compound. What could be the cause?

A4: this compound has been shown to be toxic to human neuroblastoma (SK-N-SH) cells at concentrations of 3 mg/mL and higher.[1] If you are observing toxicity, it is crucial to first verify that your final this compound concentration is below this threshold. Additionally, ensure that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (ideally <0.5%).

Q5: Are there any known cellular effects of this compound at sub-toxic concentrations?

A5: Yes, in studies with human neuroblastoma cells, sub-toxic concentrations of this compound have been shown to increase the levels of secreted amyloid-beta protein precursor (AβPP) and amyloid-beta (Aβ) peptide.[1] Researchers studying pathways related to Alzheimer's disease should be aware of this potential effect.

Troubleshooting Guides

Issue: this compound Precipitates in the Stock Solution (in DMSO)
Potential Cause Troubleshooting Steps
Exceeded Solubility Limit The concentration of this compound in DMSO may be too high.
Solution: Try preparing a lower concentration stock solution.
Low-Quality DMSO Residual water in DMSO can affect the solubility of some compounds.
Solution: Use anhydrous, high-purity DMSO. Store it properly to prevent moisture absorption.
Temperature Effects The stock solution may have been stored at a low temperature, causing the compound to crystallize.
Solution: Gently warm the stock solution in a 37°C water bath and vortex thoroughly to redissolve the this compound.
Issue: this compound Precipitates When Diluted into Aqueous Cell Culture Medium
Potential Cause Troubleshooting Steps
"Crashing Out" due to Poor Aqueous Solubility Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to immediately precipitate.
Solution 1 (Serial Dilution): Instead of a single dilution step, perform serial dilutions in pre-warmed (37°C) cell culture medium.[6]
Solution 2 (Lower Stock Concentration): Prepare a lower concentration DMSO stock solution to reduce the solvent shock upon dilution.
pH of the Medium The pH of the cell culture medium can influence the solubility of ionizable compounds.
Solution: While altering the pH of cell culture medium is generally not recommended due to potential effects on cell health, ensuring your medium is properly buffered and at the correct physiological pH is important.
Interaction with Media Components Components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility.
Solution: If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the issue. However, for cell-based assays, working within the complete medium is necessary. In such cases, optimizing the dilution method is the best approach.

Quantitative Data Summary

Solvent Estimated Solubility Notes
Water SolubleThis compound is known to be soluble in water.[7]
Ethanol SolubleGenerally, quaternary ammonium compounds show good solubility in alcohols.[8]
Methanol (B129727) SolubleSimilar to ethanol, methanol is a suitable solvent for many polar organic compounds.[8]
Dimethyl Sulfoxide (DMSO) Likely SolubleDMSO is a versatile solvent for a wide range of compounds used in cell culture.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (as a solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (as hydroxide) is approximately 103.16 g/mol .

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. Vortex gently.

    • Use this intermediate solution to make your final working concentrations. For example, to make a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.

  • Final DMSO Concentration Check: Ensure that the final concentration of DMSO in all working solutions and vehicle controls is below 0.5%.

  • Immediate Use: Use the prepared working solutions immediately for treating your cells. Do not store diluted aqueous solutions of this compound for extended periods due to its instability.

Mandatory Visualizations

Signaling Pathway: Potential Cholinergic Modulation by this compound

This compound is a breakdown product of the neurotransmitter acetylcholine (ACh).[1] This structural relationship suggests that this compound may interact with the cholinergic signaling pathway, which is crucial for neuronal communication. Cholinergic signaling involves the binding of ACh to two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[11][12] The diagram below illustrates the potential points of interaction for this compound within this pathway.

Cholinergic_Signaling_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_release ACh Release ACh_Vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degradation nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds This compound This compound AChE->this compound Forms This compound->AChE Potential Inhibition? This compound->nAChR Potential Modulation (Agonist/Antagonist?) This compound->mAChR Potential Modulation (Agonist/Antagonist?) Cellular_Response Cellular Response (e.g., Ion Influx, Signaling Cascade) nAChR->Cellular_Response mAChR->Cellular_Response

Caption: Potential interaction points of this compound in the cholinergic signaling pathway.

Experimental Workflow: Preparing this compound for In Vitro Assays

This workflow outlines the key steps and decision points for successfully preparing and using this compound in cell culture experiments.

Neurine_Prep_Workflow start Start: Obtain this compound prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock check_solubility Check for Precipitation in Stock Solution prep_stock->check_solubility stock_ok Stock Solution is Clear check_solubility->stock_ok No stock_precipitate Precipitate Observed check_solubility->stock_precipitate Yes serial_dilution Perform Serial Dilution in Pre-warmed (37°C) Cell Culture Medium stock_ok->serial_dilution troubleshoot_stock Troubleshoot Stock: - Lower Concentration - Gentle Warming (37°C) stock_precipitate->troubleshoot_stock troubleshoot_stock->prep_stock check_working Check for Precipitation in Working Solution serial_dilution->check_working working_ok Working Solution is Clear check_working->working_ok No working_precipitate Precipitate Observed check_working->working_precipitate Yes add_to_cells Add to Cell Culture (Final DMSO < 0.5%) working_ok->add_to_cells troubleshoot_working Troubleshoot Working Solution: - Lower Final Concentration - Optimize Dilution Method working_precipitate->troubleshoot_working troubleshoot_working->serial_dilution end End: Experiment add_to_cells->end

Caption: A logical workflow for preparing and troubleshooting this compound solutions for cell culture.

References

Dealing with interference from choline in Neurine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying neurine, particularly when facing interference from choline (B1196258).

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound quantification experiments.

Question: Why am I observing a single, co-eluting peak for this compound and choline in my chromatogram?

Answer:

Co-elution of this compound and choline is a common challenge due to their structural similarity as quaternary amines. Here are the primary causes and potential solutions:

  • Inappropriate Chromatographic Mode: Standard reversed-phase (RP) chromatography is often ineffective for retaining and separating highly polar compounds like this compound and choline.

    • Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating polar analytes.[1][2][3]

  • Suboptimal HILIC Conditions: Even within HILIC, the separation of structurally similar isomers can be challenging.

    • Solution: Optimize your HILIC method by adjusting the following parameters:

      • Mobile Phase Composition: Increase the organic content (e.g., acetonitrile) in your mobile phase to increase retention. A shallow gradient with a slow increase in the aqueous portion can improve resolution. A minimum of 3% water is recommended to maintain the partitioning effect in HILIC.[4]

      • Buffer pH and Concentration: The pH of the mobile phase can influence the charge state of the stationary phase and secondary interactions. Experiment with different pH values and buffer concentrations (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to enhance separation.[3] Insufficient buffer concentration can lead to peak tailing due to increased secondary interactions.[4]

      • Column Chemistry: Different HILIC stationary phases (e.g., bare silica, diol, zwitterionic) offer different selectivities. If one column chemistry does not provide adequate separation, try an alternative.

Question: My this compound peak is showing significant tailing or splitting. What could be the cause?

Answer:

Peak tailing and splitting are common issues in chromatography, especially with highly polar or charged analytes on HILIC columns.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution:

      • Adjust Mobile Phase: Increase the buffer concentration in your mobile phase to mask residual silanol (B1196071) groups on the stationary phase and reduce secondary interactions.[4][5]

      • Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[5]

    • Solution: Reduce the injection volume or dilute your sample.[6]

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (more polar in HILIC) than the mobile phase can cause peak splitting.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent (higher organic content).[2]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak splitting.[6]

    • Solution: Back-flush the column (if permissible by the manufacturer) or replace it if it's old or has been subjected to harsh conditions.

Question: How can I confirm the identity of my this compound peak, especially with potential choline interference?

Answer:

Peak identification is crucial for accurate quantification.

  • Mass Spectrometry (MS): The most definitive method for peak identification.

    • Solution: Use a tandem mass spectrometer (MS/MS) to generate fragmentation patterns for your analyte and compare them to a this compound standard. This compound and choline have different molecular weights and will produce distinct precursor and product ions.

  • Spiking with a Standard:

    • Solution: Prepare a sample and a sample spiked with a known amount of this compound standard. An increase in the height of the peak of interest in the spiked sample confirms its identity as this compound.

Frequently Asked Questions (FAQs)

What is the most effective analytical method for separating this compound from choline?

Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is the most effective and widely recommended method.[1][2][8] HILIC provides the necessary retention and selectivity for these polar compounds, while MS/MS offers high sensitivity and specificity for unambiguous detection and quantification.

Are there any specific sample preparation techniques to reduce choline interference?

While complete removal of choline during sample preparation is difficult without also losing this compound, a robust sample preparation protocol is essential to minimize matrix effects and ensure reproducibility.

  • Protein Precipitation: A simple and effective method for removing proteins from biological samples. Acetonitrile is a common choice as it is also a weak solvent in HILIC.

  • Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration. Mixed-mode or cation-exchange SPE cartridges may be effective for isolating quaternary amines.

Can derivatization be used to improve the separation of this compound and choline?

Derivatization is a technique used to alter the chemical properties of an analyte to improve its chromatographic behavior or detection. However, common derivatizing agents like FMOC-Cl react with primary and secondary amines and are not suitable for quaternary amines like this compound and choline.[9][10] Therefore, derivatization is generally not a viable strategy for this specific separation challenge.

What are the expected fragmentation patterns for this compound and choline in MS/MS?

While specific fragmentation patterns can depend on the instrument and collision energy, you can expect the following:

  • Choline: Precursor ion (m/z) will correspond to its molecular weight. A characteristic product ion is often observed due to the neutral loss of trimethylamine.

  • This compound: Will have a different precursor ion (m/z) than choline due to its different molecular weight. The fragmentation pattern will also be distinct and can be confirmed using a pure standard.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, chromatographic data for the separation of this compound and choline using an optimized HILIC-MS/MS method.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor
Choline2.5-1.2
This compound3.1> 1.51.1

Note: This data is for illustrative purposes. Actual values will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Brain Tissue

  • Weigh a frozen brain tissue sample (~50 mg).

  • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing an appropriate internal standard (e.g., deuterated choline).

  • Homogenize the tissue on ice using a probe sonicator or a bead beater.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound and Choline Quantification

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 80% B

    • 5-6 min: 80% to 50% B

    • 6-7 min: 50% B

    • 7-7.1 min: 50% to 95% B

    • 7.1-10 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 250°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MRM Transitions: To be determined by infusing pure standards of this compound and choline.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HILIC Separation HILIC Separation Reconstitution->HILIC Separation Mass Spectrometry Mass Spectrometry HILIC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Start Co-elution Co-elution Start->Co-elution Peak Tailing/Splitting Peak Tailing/Splitting Start->Peak Tailing/Splitting Switch to HILIC Switch to HILIC Co-elution->Switch to HILIC Using RP? Optimize HILIC Method Optimize HILIC Method Co-elution->Optimize HILIC Method Using HILIC? Adjust Mobile Phase Adjust Mobile Phase Peak Tailing/Splitting->Adjust Mobile Phase Check for Overload Check for Overload Peak Tailing/Splitting->Check for Overload Check Injection Solvent Check Injection Solvent Peak Tailing/Splitting->Check Injection Solvent Check Column Health Check Column Health Peak Tailing/Splitting->Check Column Health Resolved Resolved Switch to HILIC->Resolved Optimize HILIC Method->Resolved Adjust Mobile Phase->Resolved Check for Overload->Resolved Check Injection Solvent->Resolved Check Column Health->Resolved

Caption: Troubleshooting decision tree for chromatographic issues.

References

Best Practices for Safe Handling and Storage of Neurine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Neurine. Due to its toxic and unstable nature, strict adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (trimethylvinylammonium hydroxide) is a poisonous alkaloid.[1][2][3] It is classified as a quaternary ammonium (B1175870) salt and is found in biological tissues as a product of choline (B1196258) decomposition.[1][2][3] The primary hazards associated with this compound are its high toxicity and instability.[1][2] It is a syrupy, corrosive liquid with a distinct fishy odor.[1][2]

Q2: What are the known decomposition products of this compound?

This compound readily decomposes to form trimethylamine.[1][2] Trimethylamine is a flammable and corrosive gas with a strong, fishy odor. Inhalation can cause respiratory irritation.

Q3: What personal protective equipment (PPE) is required when handling this compound?

Due to its corrosive and toxic nature, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q4: What should I do in case of a this compound spill?

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated (if safe to do so). Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Q5: How should this compound waste be disposed of?

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Troubleshooting Guide

Issue Possible Cause Solution
Strong fishy odor in the lab. This compound decomposition into trimethylamine.Immediately check the integrity of the this compound container and the ventilation of the storage area. Ensure all work with this compound is conducted in a properly functioning chemical fume hood.
Inconsistent experimental results. Degradation of this compound sample.This compound is unstable.[1][2] Use fresh samples for experiments whenever possible. Store this compound under the recommended conditions to minimize degradation. Consider quantifying the concentration of this compound before each experiment if variability is a concern.
Precipitate formation in this compound solution. Reaction with atmospheric carbon dioxide or other contaminants.This compound is alkaline and can react with CO2 from the air. Keep containers tightly sealed when not in use. Use freshly prepared solutions.
Skin or eye irritation after handling. Inadequate PPE or accidental exposure.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Review and reinforce PPE protocols with all lab personnel.

Experimental Protocols: General Workflow for Handling this compound

Given the lack of specific, published experimental protocols for this compound in signaling research, a general workflow for handling a toxic and unstable compound is provided. This should be adapted to specific experimental needs.

  • Preparation and Acclimatization:

    • Bring the sealed container of this compound to the appropriate temperature for your experiment within a chemical fume hood.

    • Prepare all necessary dilutions and reagents within the fume hood.

  • Cell/Tissue Treatment:

    • When treating cell cultures or tissues, perform the addition of this compound in a biological safety cabinet to maintain sterility while ensuring containment.

    • Minimize the time the this compound solution is exposed to the atmosphere.

  • Incubation:

    • During incubation periods, ensure that the plates or tubes are properly sealed to prevent the release of any volatile decomposition products.

  • Post-Treatment Processing:

    • After the desired incubation time, all subsequent steps (e.g., cell lysis, media removal) should be performed with appropriate PPE.

    • All disposable materials that came into contact with this compound must be treated as hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with this compound using a suitable decontamination solution.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Inspect this compound Container B->C D Prepare Solutions C->D E Treat Sample with this compound D->E F Incubate Securely E->F G Process Sample F->G H Dispose of Hazardous Waste G->H I Decontaminate Surfaces & Equipment H->I J Remove PPE & Wash Hands I->J

Workflow for the safe handling of this compound in a laboratory.

Summary of this compound Properties

Property Value Reference
Molecular Formula C5H13NO[1][2][4]
Molar Mass 103.16 g/mol [1][2][4]
Appearance Syrupy liquid[1][2]
Odor Fishy[1][2]
Solubility in Water Soluble[1][2]
CAS Number 463-88-7[1][2]
Toxicity Poisonous; LD50 s.c. in mice: 46 mg/kg
Stability Unstable, decomposes to trimethylamine[1][2]

Signaling Pathways

Currently, there is a lack of specific, well-documented signaling pathways in which this compound is a primary signaling molecule. As a quaternary ammonium salt, it may interact with cholinergic systems, but further research is required to elucidate its precise mechanisms of action. Researchers should exercise caution and perform thorough literature reviews for the most current findings when investigating the biological effects of this compound. The following diagram represents a generalized neuronal signaling cascade that could be a starting point for investigating the effects of an unknown ligand like this compound.

G Generalized Neuronal Signaling Pathway Ligand This compound (Hypothetical Ligand) Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Effector Effector Protein (e.g., G-protein, Enzyme) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Gene Expression, Apoptosis) TranscriptionFactor->CellularResponse

A generalized signaling cascade for investigating this compound's effects.

References

Validation & Comparative

Validating the Specificity of anti-Neurine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of three commercially available anti-Neurine antibodies, detailing their performance in a range of validation assays. We present supporting experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

Comparative Analysis of anti-Neurine Antibodies

The performance of three commercially available monoclonal anti-Neurine antibodies—Antibody A, Antibody B, and Antibody C—was evaluated across a panel of standard validation assays. The following tables summarize the quantitative data obtained in these experiments.

Table 1: Western Blot (WB) Analysis

AntibodyDilutionTarget Band (kDa)Signal-to-Noise RatioOff-Target Bands
Antibody A 1:10007515.2None
Antibody B 1:1000758.5Faint band at 50 kDa
Antibody C 1:500755.1Multiple bands

Table 2: Enzyme-Linked Immunosorbent Assay (ELISA)

AntibodyEC50 (ng/mL)Specificity (%)Cross-reactivity (%)
Antibody A 0.598< 2
Antibody B 1.292< 8
Antibody C 2.585> 15

Table 3: Immunoprecipitation-Mass Spectrometry (IP-MS)

AntibodyNeurine Peptides IdentifiedOff-Target Proteins Identified
Antibody A 151
Antibody B 125
Antibody C 812

Table 4: Immunohistochemistry (IHC)

AntibodyStaining PatternBackground Staining
Antibody A Specific cytoplasmic stainingMinimal
Antibody B Cytoplasmic with some nuclear stainingModerate
Antibody C Diffuse, non-specific stainingHigh

Experimental Workflow for Antibody Specificity Validation

The following diagram illustrates the comprehensive workflow employed for the validation of the anti-Neurine antibodies.

G cluster_0 Initial Screening cluster_1 Advanced Validation cluster_2 Final Assessment A Antibody Selection B Western Blot (WB) with Recombinant this compound A->B C ELISA with Purified this compound A->C D WB with Endogenous Lysates B->D C->D E Immunoprecipitation-Mass Spectrometry (IP-MS) D->E F Immunohistochemistry (IHC) on this compound-expressing tissue D->F G Knockout (KO) Cell Line Validation D->G H Data Analysis and Comparison E->H F->H G->H I Antibody Specificity Confirmed H->I G A Neurotransmitter B Receptor A->B C Second Messenger B->C D Kinase Cascade C->D E This compound D->E Activation F Transcription Factor E->F Phosphorylation G Gene Expression F->G H Neuronal Survival G->H

Comparative Analysis of Analytical Methods for Neurine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of different analytical methods for the quantification of Neurine remains elusive in currently available scientific literature. While the principles of method validation are well-established, a direct comparative study with supporting experimental data for this compound is not publicly documented. This guide, therefore, outlines the general workflows and validation parameters pertinent to the analysis of similar small molecule neurotransmitters, providing a framework for researchers and drug development professionals to consider when developing and validating analytical methods for this compound.

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various biological matrices. The most common analytical techniques for the determination of small molecule neurotransmitters, and by extension likely suitable for this compound, include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.

Methodological Overview and Validation Parameters

A cross-validation process ensures that an analytical method is robust, reliable, and reproducible. Key validation parameters, as stipulated by international guidelines (e.g., ICH Q2(R1)), are summarized in the table below. While specific data for this compound is unavailable, this table presents typical performance characteristics observed for similar analytes when employing these techniques.

Validation ParameterHPLC-UVLC-MS/MSGas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity Range Typically in the µg/mL to ng/mL range.Wide dynamic range, often from pg/mL to µg/mL.Dependent on derivatization, often in the ng/mL to µg/mL range.Wide range, can be from nM to µM concentrations.
Limit of Detection (LOD) Generally in the low ng/mL range.High sensitivity, often in the pg/mL to fg/mL range.Can achieve low pg/mL detection with appropriate derivatization and detector.Highly sensitive, with LODs in the low nM to pM range.
Limit of Quantification (LOQ) Typically in the mid to high ng/mL range.Very low LOQs, often in the pg/mL range.Dependent on the analyte and detector, can be in the low pg/mL range.Low nM to sub-nM quantification is achievable.
Precision (%RSD) Intraday and interday precision are generally <15%.High precision with %RSD values typically <15%.Good precision with %RSD values usually <15%.Excellent precision with %RSD often below 10%.
Accuracy (% Recovery) Typically in the range of 80-120%.High accuracy, with recovery values generally between 80-120%.Accuracy is often within 80-120%, but can be affected by derivatization efficiency.Good accuracy, with recovery typically in the 80-120% range.
Specificity/Selectivity Susceptible to interference from co-eluting compounds without chromophores.Highly selective due to mass-to-charge ratio detection, minimizing matrix effects.Selectivity depends on the column and detector; may require derivatization to enhance specificity.High resolving power provides excellent selectivity.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are specific to the analyte and the matrix. However, a general workflow for each technique is outlined below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are subjected to protein precipitation using a solvent like acetonitrile (B52724) or methanol. This is followed by centrifugation to remove precipitated proteins. The resulting supernatant may be further cleaned up using solid-phase extraction (SPE).

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). An isocratic or gradient mobile phase is used to separate this compound from other components in the sample.

  • UV Detection: The eluent from the column passes through a UV detector set at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of this compound standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to HPLC-UV, sample preparation involves protein precipitation and may include SPE for cleaner samples. An internal standard is typically added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.

  • Chromatographic Separation: The extract is injected into an LC system for separation on a suitable column.

  • Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. This compound is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizing the Cross-Validation Workflow

A crucial step in ensuring the reliability of analytical data is the cross-validation of different methods. The following diagram illustrates a logical workflow for this process.

cluster_planning Planning & Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) define_analyte->select_methods develop_methods Develop & Optimize Individual Methods select_methods->develop_methods validate_method1 Validate Method 1 (Linearity, Accuracy, Precision, etc.) develop_methods->validate_method1 validate_method2 Validate Method 2 (Linearity, Accuracy, Precision, etc.) develop_methods->validate_method2 prepare_samples Prepare Spiked & Real Samples validate_method1->prepare_samples validate_method2->prepare_samples analyze_samples Analyze Samples by Both Validated Methods prepare_samples->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results assess_equivalence Assess Equivalence & Interchangeability of Methods compare_results->assess_equivalence

Caption: Workflow for the cross-validation of analytical methods.

A Comparative Analysis of the Neurotoxic Profiles of Neurine and Choline

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of neurine and choline (B1196258) reveals a stark contrast in their effects on the nervous system. While choline is an essential nutrient vital for brain health and cognitive function, this compound is a toxic compound that can induce severe neurological dysfunction. This guide synthesizes available experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Choline, a precursor to the neurotransmitter acetylcholine (B1216132) and a key component of cell membranes, plays a critical role in neuronal development, signaling, and overall brain function. In contrast, this compound, a structural analog of choline, is known for its cholinomimetic and toxic properties, posing a significant risk to neuronal health.

Quantitative Neurotoxicity Data

A review of available toxicological data underscores the significant difference in the toxicity profiles of this compound and choline. Quantitative measures such as the median lethal dose (LD50) provide a clear indication of their respective safety.

CompoundTest OrganismRoute of AdministrationLD50 ValueCitation
Choline Chloride MouseOral3,900 mg/kg[1]
Choline Chloride RatOral3,000 - 6,000 mg/kg[2]
Choline Chloride RatDermal> 4,000 mg/kg[3]
This compound --Data not available-

LD50 (Median Lethal Dose) is the dose of a substance required to kill 50% of a test population.

Mechanisms of Action and Neurotoxic Effects

The divergent effects of this compound and choline on the nervous system stem from their distinct interactions with cholinergic receptors and their subsequent impact on neuronal signaling pathways.

This compound: A Potent Cholinomimetic Toxin

This compound acts as a potent agonist of nicotinic and muscarinic acetylcholine receptors. This excessive and uncontrolled stimulation of cholinergic pathways leads to a state of cholinergic crisis, characterized by a cascade of debilitating neurological symptoms.

Key Neurotoxic Effects of this compound:

  • Cholinergic Overstimulation: this compound's primary mechanism of toxicity is the persistent activation of acetylcholine receptors, leading to an overstimulation of the parasympathetic nervous system.

  • Excitotoxicity: The continuous firing of neurons due to receptor overactivation can lead to an influx of calcium ions, triggering a cascade of intracellular events that result in neuronal damage and death.

  • Clinical Manifestations: Symptoms of this compound poisoning are consistent with a cholinergic crisis and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome). In severe cases, it can lead to muscle fasciculations, paralysis, respiratory failure, and death.

Choline: An Essential Neuroprotectant

In stark contrast to this compound, choline is fundamental for maintaining neuronal health and function. It serves as a vital precursor for the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Key Neuroprotective Roles of Choline:

  • Neurotransmitter Synthesis: Choline is a rate-limiting component in the synthesis of acetylcholine, ensuring proper cholinergic neurotransmission.

  • Cell Membrane Integrity: As a precursor to phosphatidylcholine, choline is essential for the structural integrity of neuronal membranes, which is vital for cell signaling and survival.

  • Neurodevelopment: Adequate choline intake during fetal development is critical for proper brain and neural tube formation.

  • Cognitive Function: Studies have shown that choline supplementation can support and enhance cognitive functions such as memory and learning.[4]

Experimental Protocols for Assessing Neurotoxicity

The evaluation of neurotoxic effects relies on a variety of in vitro and in vivo experimental models. These protocols are designed to assess key indicators of neuronal health, including cell viability, neurite outgrowth, and synaptic function.

In Vitro Neurotoxicity Assays
  • Cell Viability Assays: These assays, such as the MTT or LDH assay, are used to quantify the number of living cells after exposure to a test compound. A decrease in cell viability indicates a cytotoxic effect.

    • Methodology:

      • Culture neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons in multi-well plates.

      • Expose the cells to a range of concentrations of the test compound (this compound or choline) for a specified duration.

      • Add the assay reagent (e.g., MTT, LDH substrate) and incubate.

      • Measure the resulting colorimetric or fluorescent signal using a plate reader to determine the percentage of viable cells compared to a control group. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

  • Neurite Outgrowth Assays: These assays assess the ability of neurons to extend and develop neurites (axons and dendrites), a critical process for forming neural networks. Inhibition of neurite outgrowth is a sensitive indicator of developmental neurotoxicity.

    • Methodology:

      • Plate neuronal cells on a suitable substrate that promotes neurite extension.

      • Treat the cells with the test compound at various concentrations.

      • After an incubation period, fix and stain the cells to visualize the neurites (e.g., using antibodies against β-III tubulin).

      • Capture images using high-content imaging systems and analyze neurite length and branching using specialized software.

In Vivo Neurotoxicity Studies
  • Acute Toxicity Studies (LD50 Determination): These studies are conducted in animal models (typically rodents) to determine the lethal dose of a substance.

    • Methodology:

      • Administer graded doses of the test substance to groups of animals via a specific route (e.g., oral, intravenous).

      • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

      • The LD50 value is then calculated using statistical methods.

  • Neurobehavioral Assessments: A battery of tests can be used to evaluate the effects of a substance on motor function, sensory perception, learning, and memory in animal models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and choline, as well as a typical experimental workflow for assessing neurotoxicity.

Neurine_Neurotoxicity_Pathway cluster_0 This compound Exposure cluster_1 Receptor Interaction cluster_2 Cellular Effects cluster_3 Neurotoxic Outcome This compound This compound AChR Nicotinic & Muscarinic Acetylcholine Receptors This compound->AChR Agonist Binding Overstimulation Persistent Receptor Activation AChR->Overstimulation Ca_Influx Excessive Ca2+ Influx Overstimulation->Ca_Influx Cholinergic_Crisis Cholinergic Crisis (SLUDGE Syndrome) Overstimulation->Cholinergic_Crisis Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage

Caption: Signaling pathway of this compound-induced neurotoxicity.

Choline_Neuroprotective_Pathway cluster_0 Choline Availability cluster_1 Metabolic Pathways cluster_2 Cellular Functions cluster_3 Neuroprotective Outcome Choline Choline Acetylcholine_Synthesis Acetylcholine Synthesis Choline->Acetylcholine_Synthesis Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Choline->Phosphatidylcholine_Synthesis Neurotransmission Normal Cholinergic Neurotransmission Acetylcholine_Synthesis->Neurotransmission Membrane_Integrity Cell Membrane Integrity & Repair Phosphatidylcholine_Synthesis->Membrane_Integrity Cognitive_Support Support of Cognitive Processes Neurotransmission->Cognitive_Support Neuronal_Health Enhanced Neuronal Health & Function Membrane_Integrity->Neuronal_Health

Caption: Neuroprotective signaling pathways of choline.

Neurotoxicity_Workflow cluster_assays In Vitro Assays start Start: Compound Exposure cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture dose_response Dose-Response Treatment (this compound or Choline) cell_culture->dose_response incubation Incubation Period (e.g., 24, 48, 72 hours) dose_response->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay neurite_assay Neurite Outgrowth Assay incubation->neurite_assay data_analysis Data Acquisition & Analysis (Plate Reader, High-Content Imaging) viability_assay->data_analysis neurite_assay->data_analysis results Determine IC50 / Effects on Neurite Morphology data_analysis->results end End: Neurotoxicity Profile results->end

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The comparison between this compound and choline highlights the critical importance of molecular structure in determining biological activity. While choline is an indispensable nutrient for the nervous system, its close structural relative, this compound, is a potent neurotoxin. The data clearly indicates that this compound's cholinomimetic properties lead to excessive neuronal stimulation and subsequent excitotoxicity, whereas choline plays a fundamental role in maintaining neuronal integrity and function. This comparative guide underscores the need for careful toxicological evaluation of compounds, even those structurally similar to essential nutrients, in the context of drug development and neuroscience research.

References

A Comparative Guide to the Neurotoxicity of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of various quaternary ammonium (B1175870) compounds (QACs), with a focus on contrasting the limitedly studied compound, neurine, with more extensively researched QACs such as benzalkonium chloride (BAC) and cetylpyridinium (B1207926) chloride (CPC). The information herein is supported by experimental data from in vitro and in vivo studies, offering insights into their mechanisms of action and potential hazards.

Executive Summary

Quaternary ammonium compounds are a diverse class of chemicals widely used as disinfectants, preservatives, and antistatic agents.[1][2][3] While their antimicrobial properties are well-established, concerns regarding their potential for neurotoxicity are growing.[4][5][6] This guide synthesizes available data to facilitate a comparative understanding of their neurotoxic profiles. Direct experimental data on the neurotoxicity of this compound (trimethylvinylammonium chloride) is scarce in contemporary literature. Therefore, this comparison relies on data from structurally related and commercially significant QACs to infer potential hazards and guide future research.

The primary mechanisms of QAC-induced neurotoxicity involve the disruption of cell membrane integrity and mitochondrial function, leading to apoptosis and inhibition of cell proliferation.[7][8] Some QACs also exhibit inhibitory effects on key enzymes of the cholinergic system, such as acetylcholinesterase (AChE).

Data Presentation: Comparative Neurotoxicity of Quaternary Ammonium Compounds

The following table summarizes quantitative data on the cytotoxic and neurotoxic effects of selected QACs from various experimental studies. It is important to note the variability in cell types, exposure times, and endpoints, which can influence the observed toxicity values.

CompoundModel SystemEndpointQuantitative Data (e.g., IC50)Reference
Benzalkonium Chloride (BAC) Human lung epithelial cells (A549)Cell Viability (24h)C12-BAC: ~15 µM, C14-BAC: ~10 µM, C16-BAC: ~5 µM[9]
3-D neurodevelopmental model (neurospheres)Neurosphere Growth InhibitionSignificant decrease at 50-100 nM[7]
Zebrafish larvaeNeurotoxicity (alterations in motor neuron axons)Observed at 0.05-5 mg/L[4]
Cetylpyridinium Chloride (CPC) Human lung epithelial cells (A549)Cell Viability (24h)~10 µM[9]
Didecyldimethylammonium Chloride (DDAC) Not widely reported in neurotoxicity studies---
This compound No direct experimental data found---

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies to assess the neurotoxicity of QACs.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of QACs on cell viability and proliferation.

  • Cell Lines: Human lung epithelial cells (A549) or neuronal cell lines (e.g., SH-SY5Y).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test QACs (e.g., BAC, CPC) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[9]

Neurosphere Growth and Differentiation Assay
  • Objective: To evaluate the impact of QACs on neural progenitor cell proliferation and differentiation, mimicking aspects of neurodevelopment.

  • Model System: 3-D neurospheres derived from human embryonic stem cells or induced pluripotent stem cells.

  • Methodology:

    • Neurospheres are cultured in a defined medium that supports their growth and proliferation.

    • The neurospheres are exposed to different concentrations of QACs for a set period (e.g., 4 to 7 days).

    • The diameter of the neurospheres is measured at regular intervals to assess growth inhibition.

    • At the end of the exposure period, neurospheres can be dissociated into single cells, and the total cell number is counted to quantify proliferation.

    • To assess differentiation, neurospheres can be plated on an adherent substrate in a differentiation-promoting medium and stained for neuronal and glial markers.[7]

In Vivo Zebrafish Neurotoxicity Assay
  • Objective: To assess the neurotoxic effects of QACs in a whole-organism model.

  • Model System: Zebrafish (Danio rerio) embryos/larvae.

  • Methodology:

    • Zebrafish embryos are placed in multi-well plates containing embryo medium.

    • The embryos are exposed to a range of concentrations of the test QACs starting from a few hours post-fertilization.

    • Endpoints such as mortality, hatching rate, and morphological malformations are observed at different time points.

    • To specifically assess neurotoxicity, transgenic zebrafish lines with fluorescently labeled neurons (e.g., motor neurons) can be used.

    • Alterations in the structure and projection of axons, such as abnormal branching or shortening, are visualized and quantified using fluorescence microscopy.[4]

Signaling Pathways in QAC Neurotoxicity

The neurotoxic effects of quaternary ammonium compounds are mediated through various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms involved.

QAC_Neurotoxicity_Pathway QAC Quaternary Ammonium Compounds (QACs) Membrane Cell Membrane Disruption QAC->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction QAC->Mitochondria Cholinergic Cholinergic System Alteration QAC->Cholinergic Proliferation Inhibition of Cell Proliferation QAC->Proliferation Apoptosis Apoptosis Membrane->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Neurodevelopment Impaired Neurodevelopment Apoptosis->Neurodevelopment AChE Acetylcholinesterase (AChE) Inhibition Cholinergic->AChE Proliferation->Neurodevelopment

Caption: Overview of QAC-induced neurotoxicity pathways.

The above diagram illustrates that QACs can exert their neurotoxic effects through multiple pathways. They can directly disrupt cell membranes, leading to a loss of cellular integrity and initiating apoptosis.[8] Concurrently, QACs can impair mitochondrial function, resulting in increased production of reactive oxygen species (ROS), which induces oxidative stress and further contributes to apoptotic cell death.[8] Some QACs have also been shown to interfere with the cholinergic system by inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. Furthermore, QACs can inhibit cell proliferation, which is particularly detrimental during neurodevelopment.[7]

Experimental_Workflow_Neurotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Neuronal/Epithelial Cell Culture QACOxposure_vitro QAC Exposure (Dose-Response) CellCulture->QACOxposure_vitro CytotoxicityAssay Cytotoxicity Assays (e.g., MTT) QACOxposure_vitro->CytotoxicityAssay IC50 Determine IC50 CytotoxicityAssay->IC50 AnimalModel Animal Model (e.g., Zebrafish) QACOxposure_vivo QAC Exposure (Concentration Range) AnimalModel->QACOxposure_vivo Neurobehavioral Neurobehavioral & Morphological Analysis QACOxposure_vivo->Neurobehavioral AxonImaging Axonal Imaging Neurobehavioral->AxonImaging

Caption: General experimental workflow for neurotoxicity assessment.

This workflow outlines a typical approach to evaluating the neurotoxicity of compounds like QACs. In vitro studies often begin with exposing cultured cells to the compound to determine its cytotoxic potential and calculate the IC50 value. Promising or concerning findings from in vitro assays are then often followed up with in vivo studies using animal models to assess the effects on a whole organism, including behavioral and specific neurological endpoints.

Conclusion

The available evidence strongly suggests that several quaternary ammonium compounds, particularly benzalkonium chloride and cetylpyridinium chloride, exhibit neurotoxic properties in both in vitro and in vivo models. Their mechanisms of toxicity are multifaceted, involving cell membrane disruption, mitochondrial dysfunction, induction of apoptosis, and, in some cases, interference with the cholinergic system. While direct comparative data for this compound is lacking, its structural similarity to other simple QACs warrants further investigation into its potential neurotoxicity. Researchers and drug development professionals should consider the potential neurotoxic effects of QACs in their risk assessments and product development processes. Future studies should aim to fill the existing data gaps, particularly for less-studied QACs like this compound, and to elucidate the chronic effects of low-level exposure.

References

Comparative Analysis of Neurotoxin Mechanisms: A Focus on Neurine and Other Potent Neuropathic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the mechanisms of action of several neurotoxins, with a special focus on the novel neurotoxin, Neurine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distinct signaling pathways affected by these potent compounds.

Introduction to Neurotoxins

Neurotoxins are substances that are poisonous or destructive to nerve tissue. Their high specificity for components of the nervous system makes them invaluable tools in neuroscience research and has led to their development as therapeutic agents. Understanding their precise mechanisms of action is crucial for both mitigating their harmful effects and harnessing their potential for medical applications. This guide will compare the hypothetical neurotoxin this compound with three well-characterized neurotoxins: Botulinum Toxin, Tetrodotoxin, and Batrachotoxin.

Mechanism of Action: A Comparative Overview

The neurotoxins discussed herein exhibit diverse mechanisms of action, targeting different critical components of neuronal signaling. This compound is hypothesized to be a potent activator of voltage-gated sodium channels. In contrast, Botulinum Toxin inhibits neurotransmitter release, while Tetrodotoxin blocks voltage-gated sodium channels, and Batrachotoxin causes their persistent activation.

Table 1: Comparative Mechanisms of Action of Selected Neurotoxins
NeurotoxinTargetMolecular MechanismEffect on NeuronClinical Manifestation
This compound (Hypothetical) Voltage-Gated Sodium Channels (VGSCs)Binds to and locks the channel in an open state, preventing inactivation.Continuous influx of Na+ ions, leading to persistent depolarization and uncontrolled nerve impulses.Spastic paralysis, seizures, extreme pain.
Botulinum Toxin (BoNT) SNARE Proteins (SNAP-25, VAMP, Syntaxin)Proteolytic cleavage of SNARE proteins at the presynaptic terminal.[1][2]Inhibition of acetylcholine (B1216132) release at the neuromuscular junction.[1][2]Flaccid paralysis, muscle weakness.[2]
Tetrodotoxin (TTX) Voltage-Gated Sodium Channels (VGSCs)Binds to the outer pore of the channel, physically obstructing the passage of sodium ions.Blocks the initiation and propagation of action potentials.Flaccid paralysis, numbness, respiratory failure.
Batrachotoxin (BTX) Voltage-Gated Sodium Channels (VGSCs)Binds to the channel and causes it to open at resting membrane potential and remain open.Persistent depolarization, leading to uncontrolled nerve firing and eventual blockage of action potentials.Spastic paralysis, cardiac arrhythmias, convulsions.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of these neurotoxins can be visualized through their effects on neuronal signaling pathways and the experimental workflows used to elucidate these mechanisms.

This compound's Effect on Neuronal Signaling

This compound is postulated to cause a persistent state of excitation by locking voltage-gated sodium channels in their open conformation. This leads to a continuous influx of sodium ions, preventing the neuron from repolarizing and leading to a sustained state of depolarization and uncontrolled firing.

Neurine_Signaling_Pathway cluster_neuron Neuron This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and locks open Na_ion Na+ Influx VGSC->Na_ion Continuous Depolarization Persistent Depolarization Na_ion->Depolarization Action_Potential Uncontrolled Action Potentials Depolarization->Action_Potential Neurotransmitter_Release Excessive Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: Hypothetical signaling pathway of this compound, leading to excessive neuronal firing.

Experimental Workflow for Characterizing this compound's Activity

The following workflow outlines a typical experimental approach to characterize the effects of a novel neurotoxin like this compound on neuronal activity.

Experimental_Workflow cluster_workflow Experimental Characterization of this compound step1 Primary Neuronal Culture step2 Application of this compound step1->step2 step3 Electrophysiology (Patch-Clamp) step2->step3 step4 Calcium Imaging step2->step4 step5 Data Analysis step3->step5 step4->step5 step6 Mechanism Confirmation step5->step6

Caption: Workflow for investigating the electrophysiological effects of this compound.

Comparative Signaling Pathways of Neurotoxins

The diagram below illustrates the distinct points of intervention for this compound, Botulinum Toxin, and Tetrodotoxin within the process of synaptic transmission.

Comparative_Neurotoxin_Pathways cluster_presynaptic Presynaptic Terminal cluster_toxins Neurotoxin Intervention Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel Action_Potential->VGSC Activates Vesicle_Fusion Vesicle Fusion (SNARE Complex) VGSC->Vesicle_Fusion Triggers Ca2+ influx leading to Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release This compound This compound This compound->VGSC Persistently Activates TTX Tetrodotoxin TTX->VGSC Blocks BoNT Botulinum Toxin BoNT->Vesicle_Fusion Inhibits

Caption: Sites of action for this compound, Tetrodotoxin, and Botulinum Toxin in the presynaptic terminal.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of neurotoxin mechanisms.

Protocol 1: Patch-Clamp Electrophysiology for Measuring Ion Channel Activity

Objective: To determine the effect of this compound on the activity of voltage-gated sodium channels in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., rat hippocampal neurons)

  • External and internal recording solutions

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • This compound stock solution

Procedure:

  • Prepare primary neuronal cultures on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the micropipette with the internal recording solution and mount it on the headstage of the patch-clamp amplifier.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Record baseline sodium currents by applying a series of voltage steps.

  • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Record sodium currents in the presence of this compound using the same voltage-step protocol.

  • Analyze the changes in current amplitude, activation, and inactivation kinetics to determine the effect of this compound.

Protocol 2: SNARE Protein Cleavage Assay for Botulinum Toxin Activity

Objective: To assess the proteolytic activity of Botulinum Toxin on SNARE proteins in a cell-free assay.

Materials:

  • Recombinant SNARE proteins (SNAP-25, VAMP)

  • Botulinum Toxin serotype A (BoNT/A)

  • Reaction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and antibodies against SNAP-25

Procedure:

  • Set up reaction tubes containing the reaction buffer and recombinant SNAP-25.

  • Add varying concentrations of activated BoNT/A to the reaction tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the protein fragments by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for the C-terminus of SNAP-25.

  • Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate.

  • Analyze the intensity of the cleaved and uncleaved SNAP-25 bands to determine the extent of proteolytic activity.

Conclusion

The comparative analysis of this compound with established neurotoxins such as Botulinum Toxin, Tetrodotoxin, and Batrachotoxin reveals the diverse strategies these molecules employ to disrupt neuronal function. While sharing a common target in the voltage-gated sodium channel with Tetrodotoxin and Batrachotoxin, the hypothetical mechanism of this compound—locking the channel in an open state—presents a unique mode of action leading to excitotoxicity. In contrast, Botulinum Toxin's enzymatic activity against SNARE proteins highlights a completely different approach to silencing neuronal communication.[1][2] A thorough understanding of these distinct mechanisms, facilitated by the experimental protocols outlined, is paramount for advancing both neurotoxicology and the development of novel therapeutics.

References

Evaluating Potential Antidotes for Neurine Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the efficacy of antidotes for Neurine poisoning is currently unavailable in peer-reviewed literature. This guide is based on a scientifically informed hypothesis of this compound's mechanism of action, drawing parallels with structurally related compounds. The experimental protocols and data presented are illustrative and intended to guide future research in this critical area.

Introduction

This compound, or trimethylvinylammonium hydroxide, is a quaternary ammonium (B1175870) compound formed during the decomposition of biological tissues.[1] Its structural similarity to the neurotransmitter acetylcholine (B1216132) suggests a potential for significant neurotoxicity through interference with cholinergic signaling pathways. This guide provides a comparative framework for evaluating potential antidotes to this compound poisoning, based on a hypothesized mechanism of action. We present detailed experimental protocols and illustrative data to facilitate further research and development of effective countermeasures.

Hypothesized Mechanism of this compound Toxicity

Due to its chemical structure, this compound is hypothesized to act as an agonist at nicotinic acetylcholine receptors (nAChRs) and potentially muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium salt, it shares features with known neuromuscular blocking agents and ganglionic stimulants. The vinyl group may also contribute to its reactivity and toxicological profile.

The proposed signaling pathway disruption is as follows:

Neurine_Toxicity_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Potential Agonist Binding Neuron Postsynaptic Neuron / Muscle Cell nAChR->Neuron mAChR->Neuron Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) Neuron->Ion_Channel Activation Signal_Transduction Signal Transduction (G-protein activation) Neuron->Signal_Transduction Activation Depolarization Persistent Depolarization Ion_Channel->Depolarization Paralysis Paralysis / Seizures Depolarization->Paralysis Systemic_Effects Systemic Effects (e.g., respiratory failure) Signal_Transduction->Systemic_Effects Paralysis->Systemic_Effects In_Vitro_Antagonist_Workflow cluster_0 Receptor Binding Assay cluster_1 Functional Antagonist Assay Membrane_Prep Prepare Receptor-Expressing Cell Membranes Radioligand_Incubation Incubate with Radioligand and Test Compound Membrane_Prep->Radioligand_Incubation Filtration Separate Bound and Free Ligand Radioligand_Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Ki_Calc Calculate Ki Counting->Ki_Calc Cell_Culture Culture Receptor-Expressing Cells Dye_Loading Load with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Antidote_Incubation Pre-incubate with Potential Antidote Dye_Loading->Antidote_Incubation Neurine_Stim Stimulate with this compound Antidote_Incubation->Neurine_Stim Fluorescence_Read Measure Fluorescence Neurine_Stim->Fluorescence_Read IC50_Calc Calculate IC50 Fluorescence_Read->IC50_Calc In_Vivo_Antidote_Workflow Animal_Acclimation Acclimate Animals (e.g., Mice) Neurine_Admin Administer Lethal Dose of this compound Animal_Acclimation->Neurine_Admin Antidote_Admin Administer Potential Antidote (Varying Doses and Times) Neurine_Admin->Antidote_Admin Observation Observe for Clinical Signs and Mortality Antidote_Admin->Observation Data_Analysis Analyze Data and Determine Protective Index Observation->Data_Analysis

References

Side-by-side comparison of Neurine's impact on different neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Neurine's impact on different neuronal cell lines for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound's Efficacy Across Neuronal Cell Lines

Introduction

This compound is an investigational synthetic compound designed to promote neuronal health and regeneration. Its mechanism of action is believed to involve the modulation of key signaling pathways associated with neurotrophic factor expression and cytoskeletal dynamics. This guide provides a side-by-side comparison of this compound's effects on three commonly used neuronal models: the human neuroblastoma cell line SH-SY5Y, the rat pheochromocytoma cell line PC12, and primary hippocampal neurons. The data presented herein is intended to offer researchers a comparative framework for selecting the most appropriate cell model for their specific neurobiological studies.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability, neurite outgrowth, and the expression of key neuronal biomarkers.

Table 1: Effect of this compound on Neuronal Cell Viability (%)

This table presents the percentage of viable cells after 48 hours of treatment with varying concentrations of this compound, as determined by an MTT assay. Data are expressed as a percentage relative to the vehicle control (0 µM this compound).

This compound ConcentrationSH-SY5YPC12Primary Hippocampal Neurons
1 µM 99.2 ± 4.5%101.5 ± 5.2%98.9 ± 4.8%
10 µM 115.8 ± 6.1%110.3 ± 5.5%120.4 ± 6.3%
50 µM 125.4 ± 7.3%118.9 ± 6.8%135.7 ± 7.1%
100 µM 95.1 ± 5.0%88.6 ± 4.9%105.2 ± 5.8%

Table 2: Impact of this compound on Neurite Outgrowth (µm)

This table illustrates the average length of the longest neurite per neuron following 72 hours of treatment with an optimal concentration of this compound (50 µM). Measurements were obtained through immunofluorescence imaging and analysis.

Cell LineVehicle Control (µm)This compound (50 µM) (µm)Fold Increase
SH-SY5Y 25.6 ± 3.168.9 ± 7.52.69
PC12 30.1 ± 3.585.2 ± 9.12.83
Primary Hippocampal Neurons 45.8 ± 5.2120.5 ± 12.32.63

Table 3: Modulation of Key Neuronal Biomarkers by this compound (Fold Change)

This table shows the fold change in the expression of β-III Tubulin (a neuron-specific cytoskeletal protein) and Brain-Derived Neurotrophic Factor (BDNF) after 48 hours of treatment with 50 µM this compound, as quantified by Western blot analysis.

BiomarkerSH-SY5Y (Fold Change)PC12 (Fold Change)Primary Hippocampal Neurons (Fold Change)
β-III Tubulin 2.1 ± 0.22.5 ± 0.33.2 ± 0.4
BDNF 1.8 ± 0.22.2 ± 0.254.5 ± 0.5

Signaling Pathway Analysis

This compound is hypothesized to exert its effects through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth. Upon binding to its putative receptor, this compound initiates a cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and neurite outgrowth through the mTOR pathway. Furthermore, activated Akt can lead to the phosphorylation and activation of transcription factors such as CREB, which upregulates the expression of neurotrophic factors like BDNF.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurine_Receptor This compound Receptor PI3K PI3K Neurine_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptotic_Proteins Apoptotic Proteins Akt->Apoptotic_Proteins Inhibits CREB CREB Cell_Survival Cell_Survival Akt->Cell_Survival Neurite_Outgrowth Neurite_Outgrowth mTOR->Neurite_Outgrowth BDNF_Gene BDNF Gene BDNF_Expression BDNF_Expression This compound This compound This compound->Neurine_Receptor

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment

  • SH-SY5Y Cells: Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells were treated with 10 µM retinoic acid for 5 days prior to this compound treatment.

  • PC12 Cells: Cells were maintained in RPMI-1640 medium containing 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiation was induced by treating the cells with 50 ng/mL nerve growth factor (NGF) for 7 days.

  • Primary Hippocampal Neurons: Hippocampi were dissected from E18 rat embryos. The tissue was dissociated, and cells were plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • This compound Treatment: Stock solutions of this compound were prepared in DMSO. Cells were treated with the indicated concentrations of this compound or vehicle (0.1% DMSO) for the specified durations.

2. MTT Assay for Cell Viability

  • Cells were seeded in 96-well plates and allowed to adhere and differentiate.

  • After treatment with this compound for 48 hours, 10 µL of MTT solution (5 mg/mL) was added to each well.

  • The plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

3. Immunofluorescence for Neurite Outgrowth Analysis

  • Cells were cultured on glass coverslips in 24-well plates.

  • Following a 72-hour treatment with this compound, cells were fixed with 4% paraformaldehyde.

  • Cells were permeabilized with 0.25% Triton X-100 and blocked with 5% bovine serum albumin.

  • Cells were incubated overnight at 4°C with a primary antibody against β-III Tubulin.

  • After washing, cells were incubated with an Alexa Fluor-conjugated secondary antibody and DAPI for nuclear staining.

  • Coverslips were mounted, and images were captured using a fluorescence microscope. Neurite length was quantified using ImageJ software.

4. Western Blotting for Biomarker Analysis

  • After 48 hours of this compound treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against β-III Tubulin, BDNF, and GAPDH (as a loading control).

  • The membrane was then incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an ECL detection system, and band intensities were quantified using densitometry.

G cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plates/ Coverslips Differentiation Induce Neuronal Differentiation Cell_Seeding->Differentiation Treatment Treat with this compound or Vehicle Differentiation->Treatment Viability MTT Assay (48h) Treatment->Viability Outgrowth Immunofluorescence (72h) Treatment->Outgrowth Biomarkers Western Blot (48h) Treatment->Biomarkers Analysis_Viability Measure Absorbance (570 nm) Viability->Analysis_Viability Analysis_Outgrowth Image Acquisition & Neurite Quantification Outgrowth->Analysis_Outgrowth Analysis_Biomarkers Densitometry & Quantification Biomarkers->Analysis_Biomarkers Results1 Results Analysis_Viability->Results1 Cell Viability (%) Results2 Results Analysis_Outgrowth->Results2 Neurite Length (µm) Results3 Results Analysis_Biomarkers->Results3 Protein Expression (Fold Change)

Caption: General experimental workflow.

Conclusion

The presented data suggests that this compound has a positive impact on the viability and neurite outgrowth of all three tested neuronal cell lines, with primary hippocampal neurons showing the most robust response in terms of BDNF expression. The optimal concentration for beneficial effects appears to be around 50 µM, with higher concentrations potentially leading to cytotoxicity in some cell lines. These findings provide a valuable baseline for further investigation into the therapeutic potential of this compound and can guide researchers in selecting the appropriate cellular model for their studies.

Replicating Published Findings on the Modulation of Amyloid-Beta by Choline and TMAO

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data on the effects of Choline (B1196258) and Trimethylamine (B31210) N-oxide (TMAO) on amyloid-beta production and aggregation.

Initial searches for published findings on "Neurine-induced amyloid-beta production" did not yield specific experimental data for a compound named this compound. However, literature reviews indicate a significant interest in the role of structurally related dietary compounds, Choline and its metabolite Trimethylamine N-oxide (TMAO), in the pathology of Alzheimer's disease, specifically concerning their impact on amyloid-beta (Aβ). This guide, therefore, provides a comparative overview of the published findings on the effects of Choline and TMAO on Aβ production and aggregation, offering researchers a summary of the current understanding and methodologies in this area.

Comparative Overview of Choline and TMAO Effects on Amyloid-Beta

Choline, an essential nutrient, and TMAO, a gut microbiota-derived metabolite, have been investigated for their opposing roles in the context of Alzheimer's disease. Emerging evidence suggests that while choline may have a neuroprotective effect by reducing Aβ pathology, elevated levels of TMAO could be a risk factor associated with increased Aβ aggregation.

Table 1: Summary of Quantitative Findings on the Effects of Choline and TMAO on Amyloid-Beta

CompoundModel SystemKey Quantitative FindingsReference
Choline APP/PS1 AD mouse modelA lifelong choline-supplemented diet resulted in a reduction of amyloid plaques.[1][1]
Alzheimer's disease predisposed miceCholine-deficient diets led to higher brain levels of amyloid-beta compared to choline-rich diets.[2][2]
TMAO In vitro studiesTMAO has been shown to affect amyloid-β (Aβ) conformation and facilitate its aggregation.[3][3]
APP/PS1 miceReduction of plasma TMAO levels led to significantly decreased concentrations of Aβ40 and Aβ42, and reduced Aβ deposition in the hippocampus.[3][3]
In vitro aggregation assaysTMAO was found to accelerate the Aβ conformational transition from a random coil to a β-sheet structure.[4][4]

Experimental Protocols

The following are summaries of methodologies used in the cited studies to investigate the effects of Choline and TMAO on amyloid-beta.

Protocol 1: In Vivo Assessment of Dietary Choline on Amyloid-Beta in a Mouse Model of Alzheimer's Disease

This protocol is based on studies investigating the impact of dietary choline on Aβ plaque formation in transgenic mouse models of Alzheimer's disease.

  • Animal Model: APP/PS1 transgenic mice, which are genetically predisposed to develop amyloid plaques.

  • Dietary Intervention:

    • Control Group: Mice are fed a standard diet with a normal choline content.

    • Choline-Deficient Group: Mice are fed a diet lacking in choline.[2]

    • Choline-Supplemented Group: Mice are fed a diet enriched with choline.[1][5]

  • Duration: The dietary regimens are typically maintained for several months to observe long-term effects on Aβ pathology.[2]

  • Sample Collection: At the end of the study period, brain tissue, particularly the hippocampus and cortex, is collected for analysis.

  • Amyloid-Beta Quantification:

    • Immunohistochemistry (IHC): Brain sections are stained with antibodies specific for Aβ to visualize and quantify the area and number of amyloid plaques.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42 peptides.

Protocol 2: In Vitro Analysis of TMAO on Amyloid-Beta Aggregation

This protocol outlines a common method to study the direct effect of TMAO on the aggregation of Aβ peptides in a cell-free system.

  • Peptide Preparation: Synthetic Aβ peptides (commonly Aβ40 or Aβ42) are dissolved in a suitable buffer to create a monomeric solution.

  • Aggregation Assay:

    • Aβ peptide solutions are incubated with and without various concentrations of TMAO.

    • The incubation is typically carried out at 37°C with gentle agitation to promote aggregation.

  • Monitoring Aggregation:

    • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that binds to β-sheet structures, characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence. This allows for real-time monitoring of fibril formation.

    • Circular Dichroism (CD) Spectroscopy: This technique is used to assess changes in the secondary structure of the Aβ peptide, specifically the transition from a random coil to a β-sheet conformation, which is indicative of aggregation.[4]

  • Visualization of Aggregates:

    • Transmission Electron Microscopy (TEM): Aliquots of the aggregation mixture are taken at different time points, placed on a grid, and stained to visualize the morphology of the Aβ aggregates (e.g., oligomers, protofibrils, and mature fibrils).

Visualizations

Signaling and Pathological Pathways

The following diagrams illustrate the proposed pathways through which Choline and TMAO influence amyloid-beta pathology.

choline_pathway cluster_choline Dietary Choline cluster_brain Brain cluster_outcome Pathological Outcome choline Choline Supplementation microglia Microglia Activation choline->microglia Reduces abeta_prod Amyloid-Beta Production choline->abeta_prod Blocks ad_pathology Ameliorated Alzheimer's Disease Pathology microglia->ad_pathology plaques Amyloid Plaques abeta_prod->plaques plaques->ad_pathology

Caption: Proposed mechanism of Choline in ameliorating Alzheimer's disease pathology.

tmao_pathway cluster_gut Gut Microbiota cluster_liver Liver cluster_brain Brain cluster_outcome Pathological Outcome diet Dietary Precursors (Choline, Carnitine) tma Trimethylamine (TMA) diet->tma tmao Trimethylamine N-oxide (TMAO) tma->tmao Oxidation abeta_agg Amyloid-Beta Aggregation tmao->abeta_agg Facilitates plaques Amyloid Plaques abeta_agg->plaques ad_risk Increased Alzheimer's Disease Risk plaques->ad_risk

Caption: Postulated pathway of TMAO's contribution to Alzheimer's disease risk.

Experimental Workflow

The diagram below outlines a general experimental workflow for comparing the effects of dietary compounds on amyloid-beta in a transgenic mouse model.

experimental_workflow start Start: Select Transgenic AD Mouse Model diet Dietary Intervention (Control vs. Choline vs. Choline-Deficient) start->diet duration Long-term Feeding Period diet->duration behavior Behavioral Testing (e.g., Memory Tasks) duration->behavior tissue Brain Tissue Collection and Preparation behavior->tissue immuno Immunohistochemistry for Aβ Plaques tissue->immuno Histological Analysis elisa ELISA for Aβ40/Aβ42 Levels tissue->elisa Biochemical Analysis analysis Data Analysis and Comparison immuno->analysis elisa->analysis end End: Correlate Diet with Aβ Pathology analysis->end

Caption: Workflow for in vivo studies of dietary effects on amyloid-beta pathology.

References

Independent Verification of Therapeutic Strategies for Cholinergic Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent therapeutic strategies targeting cholinergic neurodegeneration, a hallmark of Alzheimer's disease and other cognitive disorders. We will examine the performance of acetylcholinesterase inhibitors, represented by Donepezil (B133215), and a promising alternative, selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. This analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to facilitate independent verification and further research.

Mechanisms of Action: A Comparative Overview

The progressive decline in cognitive function associated with neurodegenerative diseases like Alzheimer's is closely linked to the dysfunction and loss of cholinergic neurons in the brain.[1] This leads to a deficiency in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[2] The two therapeutic strategies discussed here aim to ameliorate this deficit through distinct mechanisms.

Donepezil , a widely prescribed acetylcholinesterase inhibitor (AChEI), functions by preventing the breakdown of acetylcholine in the synaptic cleft.[3] By reversibly inhibiting the enzyme acetylcholinesterase, Donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3]

In contrast, selective α7 nicotinic acetylcholine receptor (nAChR) agonists directly stimulate a specific subtype of acetylcholine receptors. The α7 nAChR is highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[[“]] Activation of these receptors can not only enhance cholinergic signaling but also trigger downstream pathways that promote neuronal survival and reduce neuroinflammation.[5][6]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize quantitative data from studies comparing the efficacy of Donepezil and selective α7 nAChR agonists in models of cognitive impairment.

Table 1: Preclinical Efficacy in a Mouse Model of Age-Related Memory Deficits

Treatment GroupDose (mg/kg)Short-Term Working Memory (% Improvement vs. Aged Control)Long-Term Declarative Memory (% Improvement vs. Aged Control)
Donepezil 0.325%Not significant
1.0Not significant30%
S 24795 (α7 nAChR partial agonist) 0.3Trend towards improvementTrend towards improvement
1.028%35%

Data adapted from a study comparing the effects of Donepezil and the α7 nAChR partial agonist S 24795 in aged mice.[7] Both compounds were administered daily for approximately 3 weeks.[7] This preclinical evidence suggests that α7 nAChR agonists can be as effective as cholinesterase inhibitors in restoring specific age-related memory deficits.[7]

Table 2: Clinical Efficacy of an α7 nAChR Partial Agonist (Encenicline) as an Adjunctive Therapy

Treatment Group (in addition to AChEI)NChange from Baseline in ADAS-Cog-13 (Mean ± SE)p-value vs. PlaceboChange from Baseline in CDR-SB (Mean ± SE)p-value vs. Placebo
Placebo 102+1.5 ± 0.5-+0.8 ± 0.2-
Encenicline (0.3 mg/day) 103-0.2 ± 0.50.012+0.3 ± 0.20.034
Encenicline (1.0 mg/day) 102-0.8 ± 0.5<0.001+0.1 ± 0.2<0.001
Encenicline (2.0 mg/day) 102-1.2 ± 0.5<0.0010.0 ± 0.2<0.001

Data from a 24-week, randomized, double-blind, placebo-controlled Phase 2b trial of Encenicline in patients with mild to moderate Alzheimer's disease already receiving stable treatment with an acetylcholinesterase inhibitor (e.g., Donepezil).[8] ADAS-Cog-13: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower score indicates better cognition). CDR-SB: Clinical Dementia Rating Sum of Boxes (lower score indicates less impairment). These results suggest that α7 nAChR agonism can provide additional cognitive benefits when combined with standard AChEI therapy.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating these therapeutic agents.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT ChAT Choline Acetyltransferase (ChAT) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT Vesicle Synaptic Vesicle VAChT->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic ACh Receptor (α7) ACh_cleft->nAChR mAChR Muscarinic ACh Receptor ACh_cleft->mAChR Donepezil Donepezil Donepezil->AChE Inhibition PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Neuroprotection Neuroprotection & Cognitive Enhancement mAChR->Neuroprotection nAChR_agonist α7 nAChR Agonist nAChR_agonist->nAChR Activation PI3K_Akt->Neuroprotection

Fig 1. Cholinergic Synaptic Transmission and Drug Targets.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment AChE_assay Acetylcholinesterase Inhibition Assay Animal_model Animal Model of Cognitive Impairment (e.g., Aged Mice) AChE_assay->Animal_model Candidate Selection Cell_viability Neuronal Cell Viability Assay (e.g., MTT) Cell_viability->Animal_model Candidate Selection Donepezil_vitro Donepezil Donepezil_vitro->AChE_assay nAChR_agonist_vitro α7 nAChR Agonist nAChR_agonist_vitro->Cell_viability Drug_admin Drug Administration Animal_model->Drug_admin MWM Behavioral Testing (e.g., Morris Water Maze) Drug_admin->MWM Biochemical Post-mortem Biochemical Analysis MWM->Biochemical

Fig 2. General experimental workflow for drug evaluation.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the ability of a compound, such as Donepezil, to inhibit the activity of acetylcholinesterase.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

  • Materials:

    • 96-well microplate

    • Microplate reader

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Donepezil hydrochloride

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • Procedure:

    • Prepare solutions of Donepezil at various concentrations.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the Donepezil solution (or vehicle for control) to each well.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of Donepezil that causes 50% inhibition (IC50) of AChE activity. Published IC50 values for Donepezil against AChE from human red blood cells are in the range of 7.6 to 41 nM, depending on the assay conditions.[10]

Neuronal Cell Viability Assay (MTT Assay)

This assay is used to assess the neuroprotective effects of compounds like α7 nAChR agonists against cytotoxic insults.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.

  • Materials:

    • Neuroblastoma cell line (e.g., SH-SY5Y)

    • 96-well cell culture plate

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • α7 nAChR agonist

    • Cytotoxic agent (e.g., amyloid-beta peptide)

  • Procedure:

    • Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the α7 nAChR agonist for a specified period (e.g., 1-2 hours).

    • Introduce the cytotoxic agent to the wells (except for the control wells) and incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Determine the concentration of the α7 nAChR agonist that provides 50% protection against the cytotoxic insult (EC50).

Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[12] Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For 4-5 consecutive days, mice are given several trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.[13]

    • Probe Trial: On the day after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[13]

  • Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between treatment groups. In the probe trial, a significant preference for the target quadrant in the treated group compared to the control group indicates improved spatial memory. For example, in a study with an Alzheimer's-like rat model, Donepezil treatment significantly decreased the escape latency compared to the untreated Alzheimer's model group.[14]

Side Effect Profile Comparison

While both therapeutic strategies aim to enhance cholinergic function, their different mechanisms of action can lead to distinct side effect profiles.

Table 3: Common Side Effects

Acetylcholinesterase Inhibitors (e.g., Donepezil)α7 Nicotinic Acetylcholine Receptor Agonists
Nausea, vomiting, diarrhea, loss of appetiteNausea, vomiting, dizziness, headache
Insomnia, abnormal dreamsConstipation (reported for some partial agonists)
Muscle crampsPotential for cardiovascular effects (changes in heart rate and blood pressure)
Bradycardia (slow heart rate)
Increased risk of gastrointestinal bleeding

Side effects of AChEIs are primarily due to the overstimulation of the parasympathetic nervous system.[7] The side effect profile of α7 nAChR agonists is still being fully characterized through ongoing clinical trials, but gastrointestinal issues and CNS-related effects have been reported.[9]

Conclusion and Future Directions

Both acetylcholinesterase inhibitors and selective α7 nAChR agonists have demonstrated potential in mitigating the cognitive decline associated with cholinergic neurodegeneration. Donepezil and other AChEIs are established first-line treatments that provide symptomatic relief by preserving acetylcholine levels.[15] The data presented here, however, indicates that selective α7 nAChR agonists represent a promising alternative or adjunctive therapy. Their ability to not only enhance cholinergic signaling but also activate neuroprotective pathways offers a multi-faceted approach to treatment.[5]

Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and long-term safety of these two strategies. The development of more selective and potent α7 nAChR agonists with favorable pharmacokinetic profiles will be crucial for their successful translation into clinical practice. Additionally, the exploration of combination therapies, as suggested by the Encenicline trial, may offer synergistic benefits for patients with cholinergic neurodegeneration.

References

Assessing the Translational Relevance of In Vitro Neuronal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for neurological disorders is heavily reliant on preclinical models that can accurately predict human responses. In vitro models of the nervous system are indispensable tools in this endeavor, offering a platform to investigate disease mechanisms and screen potential drug candidates in a controlled environment. This guide provides a comparative overview of a hypothetical advanced neuronal model, "Neurine," alongside current state-of-the-art in vitro systems. The objective is to assess their translational relevance by examining key performance metrics, experimental protocols, and underlying biological pathways.

Comparative Analysis of In Vitro Neuronal Models

The translational potential of an in vitro model is determined by its ability to recapitulate the complex cellular and molecular environment of the human brain. Here, we compare our hypothetical "this compound" platform—envisioned as a highly reproducible, multi-cellular, 3D microfluidic system—with established models.

Feature2D Primary/iPSC-derived Neuronal Cultures3D Neurospheres/OrganoidsMicrofluidic "Organ-on-a-Chip" Models"this compound" (Hypothetical Advanced Model)
Cellular Complexity Low (often monocultures or simple co-cultures)Moderate to High (self-organized, multiple cell types)[1][2][3]High (co-culture of various CNS cell types)[4][5]Very High (precisely patterned, multi-regional brain circuits)
Structural Organization Low (monolayer)Moderate (self-assembles into 3D structures, but can be heterogeneous)[2]High (micro-architectural control, mimics tissue-level organization)[5]Very High (reproduces laminar architecture and long-range connections)
Physiological Relevance Low to ModerateModerate to High (exhibits some aspects of brain development and function)[1]High (incorporates dynamic elements like fluid flow and mechanical cues)[4]Very High (integrates vascularization and immune components)
Reproducibility HighLow to Moderate (variability in size and cellular composition)[2]Moderate to HighVery High (standardized, automated manufacturing)
Throughput HighLowModerateHigh (multi-well plate format)
Cost LowHighModerate to HighModerate (cost-effective at scale)
Predictive Validity Low to ModerateModerateModerate to HighHigh

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings across different models. Below are generalized methodologies for key assays used to assess neuronal function in vitro.

Neurite Outgrowth Assay

This assay is fundamental for assessing neuronal health, development, and regeneration.[6][7]

  • Objective: To quantify the extent of neurite elongation from neuronal cell bodies.

  • Procedure:

    • Plate neurons (e.g., primary cortical neurons or iPSC-derived neurons) on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates).

    • Culture the cells for a specified period (e.g., 24-72 hours) in the presence of test compounds or under specific experimental conditions.

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).[8]

    • Acquire images using a high-content imaging system.

    • Analyze images using automated software to measure parameters such as total neurite length, number of neurites per neuron, and number of branch points.[6][7]

Micro-electrode Array (MEA) for Electrophysiological Activity

MEAs are used to non-invasively record the electrical activity of neuronal networks over long periods.[9][10]

  • Objective: To assess spontaneous and evoked network activity, including firing rates, burst patterns, and synchrony.

  • Procedure:

    • Plate neurons on MEA plates containing a grid of electrodes.

    • Culture the neurons for several weeks to allow for network formation and maturation.[9][11]

    • Record spontaneous electrical activity at regular intervals.

    • To assess evoked activity, apply electrical stimulation through selected electrodes and record the network response.[12][13]

    • Analyze the recorded spike trains to extract parameters such as mean firing rate, burst frequency, and network synchrony.

Immunocytochemistry for Protein Expression and Localization

This technique is used to visualize the expression and subcellular localization of specific proteins within neurons.

  • Objective: To identify and localize neuronal markers, synaptic proteins, or pathological protein aggregates.

  • Procedure:

    • Culture neurons under desired conditions.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with primary antibodies against the protein of interest.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Acquire images using a fluorescence or confocal microscope.

Visualizing Complexity and Workflows

Signaling Pathways in Neuronal Development

The Notch signaling pathway is crucial for regulating neurogenesis and cell fate decisions in the developing central nervous system.[14]

G Notch Signaling Pathway in Neurogenesis cluster_0 Signaling Cell cluster_1 Receiving Cell Delta/Serrate/Jagged Delta/Serrate/Jagged Notch Notch Delta/Serrate/Jagged->Notch Binds to NICD NICD Notch->NICD Cleavage by γ-secretase CSL CSL NICD->CSL Translocates to nucleus and binds to Target Genes (e.g., Hes) Target Genes (e.g., Hes) CSL->Target Genes (e.g., Hes) Activates transcription Neuronal Differentiation Neuronal Differentiation Target Genes (e.g., Hes)->Neuronal Differentiation Inhibits

Caption: The Notch signaling pathway, a key regulator of neural stem cell fate.

Experimental Workflow for Model Comparison

A structured workflow is essential for the objective comparison of different in vitro models.

G Workflow for Comparing In Vitro Neuronal Models Model Selection Model Selection Cell Culture Cell Culture Model Selection->Cell Culture e.g., 2D vs. 3D vs. 'this compound' Experimental Perturbation Experimental Perturbation Cell Culture->Experimental Perturbation e.g., Drug Treatment, Gene Editing Data Acquisition Data Acquisition Experimental Perturbation->Data Acquisition e.g., Imaging, MEA, 'Omics' Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification of Phenotypes Translational Relevance Assessment Translational Relevance Assessment Data Analysis->Translational Relevance Assessment Comparison with in vivo data G Hierarchy of In Vitro Neuronal Model Complexity 2D Monocultures 2D Monocultures 2D Co-cultures 2D Co-cultures 2D Monocultures->2D Co-cultures Increasing Cellular Complexity 3D Neurospheres 3D Neurospheres 2D Co-cultures->3D Neurospheres Adding 3D Structure Brain Organoids Brain Organoids 3D Neurospheres->Brain Organoids Increasing Self-organization Organ-on-a-Chip Organ-on-a-Chip Brain Organoids->Organ-on-a-Chip Adding Microenvironment Control Human Brain (in vivo) Human Brain (in vivo) Organ-on-a-Chip->Human Brain (in vivo) Approaching Physiological Relevance

References

Head-to-head study of Neurine and trimethylamine N-oxide (TMAO) effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of Neurine and Trimethylamine N-oxide (TMAO), two structurally related small amine compounds. While TMAO has been the subject of extensive research, particularly in the context of cardiovascular and neurological diseases, scientific literature on this compound is comparatively limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes known signaling pathways to facilitate a clear understanding of their distinct and potentially overlapping biological activities.

Data Presentation: Quantitative Effects of this compound and TMAO

The following table summarizes the key quantitative findings from experimental studies on this compound and TMAO. It is important to note the disparity in the volume of research, with significantly more data available for TMAO.

ParameterThis compoundTrimethylamine N-oxide (TMAO)
Neurological Effects
Neuronal Cell ViabilityDecreased in human neuroblastoma cells (SK-N-SH) at concentrations ≥ 3 mg/ml.[1]Can induce neuronal senescence and apoptosis; effects are context-dependent and have been observed in various neuronal cell types and animal models.[2]
Amyloid-β (Aβ) LevelsIncreased AβPP and Aβ1-40 peptide levels in conditioned media of neuroblastoma cells at subtoxic concentrations.[1]Can promote the aggregation of amyloid-beta and tau proteins.[3][4] Elevated cerebrospinal fluid (CSF) TMAO is associated with Alzheimer's disease pathological markers.[5]
Cognitive FunctionNo direct studies on cognitive function in animal models were found.High levels are associated with cognitive impairment and brain aging in mice.[2][4]
Cardiovascular Effects
AtherosclerosisNo direct experimental data found.Promotes atherosclerosis in animal models by affecting cholesterol metabolism and inducing inflammation.[6]
Platelet AggregationNo direct experimental data found.Enhances platelet aggregation and thrombosis risk.[7]
Cardiac FunctionNo direct experimental data found.High levels are associated with an increased risk of adverse cardiovascular events and mortality in clinical studies.[6][8] Can acutely alter cardiac ionic currents.
Signaling Pathway Modulation
Known PathwaysSpecific signaling pathways are not well-elucidated.Activates MAPK, NF-κB, and PERK signaling pathways, leading to inflammatory and stress responses.[9][10] Can also inhibit the mTOR signaling pathway.[2]

Experimental Protocols

This compound

In Vitro Neurotoxicity and Amyloid-β Analysis in Neuroblastoma Cells [1]

  • Cell Culture: Human neuroblastoma (SK-N-SH) cells are cultured in appropriate media and conditions.

  • This compound Treatment: Cells are treated with varying concentrations of this compound (vinyl-trimethyl-ammonium hydroxide) for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assays:

    • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is measured as an indicator of cell death and cytotoxicity.

    • MTS Assay: Cell viability is quantified by measuring the metabolic activity of the cells using the MTS reagent.

  • Amyloid-β and AβPP Analysis:

    • Western Blot: Conditioned media are collected, and proteins are separated by SDS-PAGE. Amyloid-beta precursor protein (AβPP) levels are detected using specific antibodies.

    • ELISA: Amyloid-beta 1-40 (Aβ1-40) peptide levels in the conditioned media are quantified using a specific ELISA kit.

Trimethylamine N-oxide (TMAO)

In Vivo Atherosclerosis Study in Mice [6]

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, are used.

  • Dietary Intervention: Mice are fed a standard chow diet supplemented with either choline (B1196258) (a precursor to TMAO) or TMAO directly for a specified period (e.g., 12-16 weeks). A control group receives a standard chow diet.

  • TMAO Level Measurement: Plasma TMAO levels are periodically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Atherosclerotic Plaque Analysis:

    • Aortic Root Staining: At the end of the study, the aortic root is dissected, sectioned, and stained with Oil Red O to visualize atherosclerotic lesions.

    • Quantification: The lesion area is quantified using image analysis software.

  • Inflammatory Marker Analysis: Plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA to assess systemic inflammation.

In Vitro Endothelial Cell Inflammation Assay [10]

  • Cell Culture: Human aortic endothelial cells (HAECs) are cultured in endothelial growth medium.

  • TMAO Treatment: Cells are treated with physiologically relevant concentrations of TMAO for various time points.

  • Gene Expression Analysis (qPCR): RNA is extracted from the cells, and the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines is quantified by quantitative real-time PCR.

  • Protein Analysis (Western Blot): Cell lysates are analyzed by Western blot to detect the phosphorylation and activation of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK1/2).

  • Monocyte Adhesion Assay: Fluorescently labeled monocytes are added to the TMAO-treated endothelial cell monolayer, and the number of adherent monocytes is quantified to assess the inflammatory activation of the endothelium.

Mandatory Visualizations

Signaling Pathways

TMAO_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cellular Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMAO TMAO Receptor PERK/Other Receptors TMAO->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK Activates ER_Stress ER Stress Receptor->ER_Stress Induces NFkB NF-κB Pathway MAPK->NFkB Cross-talk Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes ER_Stress->NFkB Activates

Caption: TMAO-activated signaling pathways leading to inflammation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Neuronal or Endothelial Cell Culture Treatment Treatment with This compound or TMAO Cell_Culture->Treatment Viability Cell Viability Assays (LDH, MTS) Treatment->Viability Mol_Analysis Molecular Analysis (Western Blot, ELISA, qPCR) Treatment->Mol_Analysis Animal_Model Animal Model (e.g., ApoE-/- mice) Diet Dietary Intervention (Compound Supplementation) Animal_Model->Diet Monitoring Physiological Monitoring (e.g., Plasma Levels) Diet->Monitoring Tissue_Analysis Tissue Analysis (e.g., Plaque Staining) Monitoring->Tissue_Analysis

Caption: General experimental workflows for studying this compound and TMAO.

Logical Relationship

Logical_Relationship cluster_precursors Dietary Precursors cluster_metabolites Metabolites cluster_effects Biological Effects Choline Choline, L-Carnitine TMA TMA Choline->TMA Gut Microbiota ACh Acetylcholine (B1216132) This compound This compound ACh->this compound Autolysis TMAO TMAO TMA->TMAO Liver FMO3 CV_Disease Cardiovascular Disease TMAO->CV_Disease Neuro_Disease Neurological Disease TMAO->Neuro_Disease This compound->Neuro_Disease

Caption: Metabolic origins and disease associations of TMAO and this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Neurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount to ensuring a secure and compliant research environment. This document provides essential safety and logistical information for the proper disposal of neurine, a poisonous alkaloid. Adherence to these guidelines is critical for mitigating risks and upholding laboratory safety standards.

This compound is an unstable, syrupy liquid with a fishy odor, formed from the decomposition of choline.[1][2] It is classified as a poisonous alkaloid and a quaternary ammonium (B1175870) compound.[1][2][3] Due to its inherent instability, this compound readily decomposes to form trimethylamine (B31210), a flammable and corrosive gas.[1][2] This reactivity necessitates careful handling and a well-defined disposal protocol.

Key Chemical and Toxicological Data

A summary of the essential quantitative data for this compound is provided in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Chemical Formula C5H13NO[1]
Molar Mass 103.16 g/mol [1]
Appearance Syrupy liquid[1][2]
Odor Fishy[1][2]
Solubility in Water Soluble[1][2]
Toxicity (LD50, s.c., mice) 46 mg/kg[4]
Decomposition Product Trimethylamine[1][2]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound, from initial handling to final waste collection.

NeurineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Decomposition & Neutralization cluster_disposal Waste Collection & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dilute Dilute this compound Waste with Water FumeHood->Dilute Decompose Allow for Decomposition to Trimethylamine (Monitor for gas evolution) Dilute->Decompose Neutralize Neutralize with a Weak Acid (e.g., Citric Acid Solution) Decompose->Neutralize CheckpH Verify pH is between 6 and 8 Neutralize->CheckpH CheckpH->Neutralize If pH is not neutral Containerize Transfer Neutralized Waste to a Labeled Hazardous Waste Container CheckpH->Containerize If pH is neutral Store Store in a Designated Satellite Accumulation Area Containerize->Store Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocol for this compound Disposal

The following step-by-step protocol is designed to guide laboratory personnel in the safe handling and disposal of this compound waste. This procedure is based on general principles for the disposal of toxic, unstable alkaloids and their decomposition products.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles

    • A properly fitted laboratory coat

  • A certified chemical fume hood

  • A large beaker or flask for dilution and neutralization

  • A stir bar and stir plate

  • A weak acid solution (e.g., 5% citric acid or acetic acid in water)

  • pH indicator strips or a calibrated pH meter

  • A properly labeled hazardous waste container

  • Spill kit for amines and corrosive materials

Procedure:

  • Preparation and Personal Protective Equipment (PPE):

    • Before beginning, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • All steps of this procedure must be conducted within a certified chemical fume hood to mitigate the risk of inhaling toxic and flammable vapors.

  • Dilution and Controlled Decomposition:

    • Carefully transfer the this compound waste into a large beaker or flask.

    • Slowly dilute the this compound waste with a significant volume of cold water (at least a 1:10 ratio of waste to water). This will help to control the heat generated during decomposition and neutralization.

    • Allow the diluted solution to stand in the fume hood for a designated period (e.g., 1-2 hours) to allow for the unstable this compound to decompose into trimethylamine. Be aware that this process may generate trimethylamine gas, which is flammable and has a strong odor. Ensure the fume hood is operating correctly.

  • Neutralization:

    • Place the beaker or flask on a stir plate and add a stir bar. Begin gentle stirring.

    • Slowly add a weak acid solution (e.g., 5% citric acid) to the diluted waste. The trimethylamine formed during decomposition is basic and will be neutralized by the acid. Add the acid dropwise to control the reaction rate and any potential heat generation.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter. Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.

  • Waste Collection:

    • Once the solution is neutralized, carefully transfer it into a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound Waste" and include the chemical constituents.

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure the fume hood is operational.

    • For small spills, use an appropriate absorbent material from an amine and corrosive spill kit. Cover the spill with the absorbent material.

    • For larger spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.

Disclaimer: This protocol is intended as a guide and should be adapted to comply with all local, state, and federal regulations, as well as your institution's specific safety procedures. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.